molecular formula C10H8N2O2 B2385865 N-phenylisoxazole-5-carboxamide CAS No. 702685-67-4

N-phenylisoxazole-5-carboxamide

Número de catálogo: B2385865
Número CAS: 702685-67-4
Peso molecular: 188.186
Clave InChI: HZJGMUVMKHRCII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-phenylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.186. The purity is usually 95%.
BenchChem offers high-quality N-phenylisoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenylisoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-phenyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(9-6-7-11-14-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJGMUVMKHRCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The N-Phenylisoxazole-5-Carboxamide Scaffold: Structural Dynamics, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the N-phenylisoxazole-5-carboxamide core has emerged as a privileged pharmacophore. Characterized by a five-membered heteroaromatic isoxazole ring coupled to a lipophilic N-phenyl amide moiety, this scaffold demonstrates remarkable versatility. As a Senior Application Scientist, I have observed its integration into diverse therapeutic pipelines—ranging from selective Cyclooxygenase-2 (COX-2) inhibitors for oncology to non-opioid AMPA receptor modulators for neuropathic pain.

This technical guide provides an in-depth analysis of the structural dynamics, field-proven synthetic methodologies, and pharmacological mechanisms of the N-phenylisoxazole-5-carboxamide scaffold, ensuring researchers can reliably synthesize and validate these compounds.

Structural Dynamics & Physicochemical Profiling

The pharmacological efficacy of the N-phenylisoxazole-5-carboxamide core is fundamentally driven by its unique physicochemical properties. The isoxazole ring is an electron-deficient heteroaromatic system that acts as a stable bioisostere for phenols and carboxylic acids. The 5-carboxamide linker is critical: it serves as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O and ring heteroatoms), establishing a robust hydrogen-bonding network within target protein active sites 1[1].

Table 1: Physicochemical & Pharmacokinetic Properties (Representative Core)
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C10H8N2O2 (Base Core)Low molecular weight allows extensive peripheral functionalization.
Hydrogen Bond Donors 1 (Amide N-H)Crucial for target binding (e.g., interacting with Arg120 in COX-2).
Hydrogen Bond Acceptors 3 (Isoxazole N, O; Amide C=O)Enhances aqueous solubility and receptor interaction.
Lipophilicity (LogP) ~1.8 - 2.5 (Core)Optimal for membrane permeability and oral bioavailability.
Aromaticity Dual aromatic systemsFacilitates

stacking with hydrophobic pocket residues.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing heteroaromatic amides requires precise control over reaction conditions to prevent ring degradation. The following protocol outlines a highly reliable, three-step synthesis of N-phenylisoxazole-5-carboxamides, emphasizing the causality behind reagent selection and integrated quality control (QC) checkpoints.

Step-by-Step Experimental Workflow

Step 1: 1,3-Dipolar Cycloaddition (Core Formation)

  • Procedure: An oxime precursor is treated with N-chlorosuccinimide (NCS) and pyridine to generate a nitrile oxide in situ. This highly reactive intermediate undergoes a [3+2] cycloaddition with ethyl propiolate to yield ethyl isoxazole-5-carboxylate.

  • Causality: Generating the nitrile oxide in situ prevents its rapid dimerization into furoxans, maximizing the yield of the desired cycloadduct.

Step 2: Mild Saponification

  • Procedure: The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water/Methanol mixture at room temperature to yield isoxazole-5-carboxylic acid2[2].

  • Causality: Stronger bases (like NaOH or KOH) or elevated temperatures can trigger base-catalyzed ring opening of the sensitive isoxazole moiety via deprotonation. LiOH provides the exact mild basicity required for ester cleavage while preserving the heteroaromatic core2[2].

Step 3: Amide Coupling

  • Procedure: The carboxylic acid is activated using EDC·HCl and HOBt in the presence of triethylamine (TEA), followed by the addition of an aniline (phenylamine) derivative 2[2].

  • Causality: While acid chlorides (e.g., via oxalyl chloride) can be used, they often lead to side reactions or degradation when reacted with electron-rich anilines. The EDC/HOBt system suppresses the formation of unreactive N-acylureas and ensures high-purity coupling without epimerization 2[2].

Self-Validation & Quality Control Checkpoints

A robust protocol must be self-validating. To confirm structural integrity before biological assaying:

  • UPLC/HRMS: Confirm purity (>97%) and the exact mass

    
     of the final amide 2[2].
    
  • 
    H-NMR Diagnostics:  The successful formation of the amide is confirmed by a distinct proton signal between 8.0–11.9 ppm  for the amide N-H. Furthermore, the intact isoxazole ring is validated by a sharp singlet around 6.6–7.5 ppm  corresponding to the C4-H proton 2[2], 3[3].
    

SynthRoute A Oxime Precursor B Nitrile Oxide (In Situ) [NCS, Pyridine] A->B Chlorination C Ethyl Isoxazole-5-carboxylate [+ Ethyl Propiolate] B->C [3+2] Cycloaddition D Isoxazole-5-carboxylic Acid [LiOH, THF/H2O] C->D Mild Saponification E N-Phenylisoxazole-5-carboxamide [Aniline, EDC/HOBt] D->E Amide Coupling

Fig 1: Self-validating synthetic workflow for N-phenylisoxazole-5-carboxamides.

Pharmacological Profiling & Mechanisms of Action

COX-2 Inhibition and Anticancer Efficacy

Isoxazole-carboxamides exhibit potent, selective inhibition of Cyclooxygenase (COX) enzymes. COX-2 is frequently overexpressed in various malignancies, including hepatocellular carcinoma (HCC). By competitively inhibiting COX-2, these compounds block the conversion of arachidonic acid to Prostaglandin E2 (PGE2), thereby suppressing tumor proliferation and inflammatory pathways 1[1]. Advanced derivatives (e.g., Compound A13) have demonstrated an


 of 13 nM against COX-2, with a selectivity ratio of 4.63 over COX-1 1[1].

MechAction AA Arachidonic Acid COX2 COX-2 Enzyme (Overexpressed) AA->COX2 Substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis Prolif Tumor Proliferation PGE2->Prolif Signaling Drug N-Phenylisoxazole- 5-Carboxamide Drug->COX2 Inhibition

Fig 2: COX-2 inhibition pathway and tumor suppression by isoxazole-5-carboxamides.

AMPA Receptor Modulation (Neurological Activity)

Beyond oncology, isoxazole-carboxamides are intriguing modulators of ionotropic glutamate receptors. Specifically, fluorophenyl-isoxazole-carboxamide derivatives have been shown to modulate GluA2-containing AMPA receptors. For instance, derivative ISX-11 reduces GluA2 currents with an


 of 4.4 µM, highlighting their potential as non-opioid analgesics targeting nociceptive transmission in the spinal dorsal horn 3[3].
Antimicrobial and Fungicidal Activity

In agricultural and antimicrobial applications, isoxazolecarboxamides disrupt the succinate dehydrogenase complex within the respiratory electron transport chain. This mechanism yields potent fungicidal activity against resistant strains such as Alternaria alternata and Botrytis cinerea4[4].

Table 2: Quantitative Bioactivity Data of Isoxazole-Carboxamide Derivatives
Target / Cell LineDerivative / Substitution

Value
Mechanism of ActionReference
COX-1 Enzyme Compound A13 (Isoxazole deriv.)64 nMCompetitive Inhibition[1]
COX-2 Enzyme Compound A13 (Isoxazole deriv.)13 nMCompetitive Inhibition (Selectivity Ratio: 4.63)[1]
GluA2 (AMPA Receptor) ISX-11 (Fluorophenyl deriv.)4.4 µMAllosteric Modulation (Non-opioid analgesic)[3]
Hepatocellular Carcinoma (Huh7) Indole-3-isoxazole-5-carboxamide~1.5 - 5.0 µMApoptosis induction via COX/Tubulin targeting[2]

Conclusion

The N-phenylisoxazole-5-carboxamide scaffold represents a highly tunable, multi-target pharmacophore. By adhering to rigorous, self-validating synthetic protocols—such as mild saponification and EDC/HOBt coupling—researchers can reliably generate libraries of these compounds without compromising the sensitive heteroaromatic core. Their proven efficacy across COX-2 inhibition, AMPA receptor modulation, and fungicidal pathways solidifies their status as a cornerstone in modern drug discovery.

References

  • [2] Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Source: PMC (nih.gov). URL:

  • [4] Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. Source: Redalyc. URL:

  • [1] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Source: ResearchGate. URL:

  • [3] Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... Source: ResearchGate. URL:

Sources

Biological Activity of N-Phenylisoxazole-5-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

The isoxazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and pyridine rings. Within this family, N-phenylisoxazole-5-carboxamide derivatives have emerged as potent pharmacophores with diverse biological profiles. Unlike their 3- or 4-carboxamide regioisomers (e.g., the active metabolite of Leflunomide), the 5-carboxamide derivatives exhibit distinct steric and electronic properties that favor interactions with specific hydrophobic pockets in enzymes like Cyclooxygenase (COX) and signaling proteins like STAT3 .

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and pharmacological mechanisms of these derivatives, providing a roadmap for their development as therapeutic agents in oncology and infectious diseases.

Medicinal Chemistry Strategy

Synthetic Pathway

The construction of the N-phenylisoxazole-5-carboxamide core typically proceeds via the amidation of isoxazole-5-carboxylic acid derivatives. The choice of coupling reagents is critical to minimize racemization (if chiral centers are present) and maximize yield.

Core Synthetic Protocol (General Procedure)

Reaction: Nucleophilic acyl substitution. Precursors: 5-phenylisoxazole-5-carboxylic acid (or acid chloride) + Substituted Aniline.

  • Activation: The carboxylic acid moiety at the C5 position is activated using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in Dichloromethane (DCM). Alternatively, conversion to the acid chloride using thionyl chloride (

    
    ) is preferred for less reactive anilines.
    
  • Coupling: The activated species reacts with the substituted aniline.

  • Purification: Flash chromatography or recrystallization (ethanol/water).

Structure-Activity Relationship (SAR)

The biological activity is heavily modulated by substituents on the N-phenyl ring and the C3 position of the isoxazole.

RegionModificationEffect on Activity
N-Phenyl Ring 4-Cl / 4-F (Para-halogen) Significantly enhances Anticancer potency (e.g., against Colon-38). Increases lipophilicity for membrane permeability.
3,4-Dimethoxy Enhances COX-2 Selectivity . The electron-donating groups facilitate hydrogen bonding in the COX-2 secondary pocket.
Ortho-substitution Often reduces activity due to steric hindrance preventing planar conformation required for DNA/protein intercalation.
Isoxazole C3 Phenyl group Essential for hydrophobic interactions.
Methyl group Reduces potency compared to phenyl but improves solubility.

Pharmacological Profiles[1][2][3][4]

Oncology: JAK3/STAT3 Signaling Inhibition

The most promising therapeutic application of N-phenylisoxazole-5-carboxamides is in the treatment of solid tumors, specifically colon cancer (Colon-38, CT-26) and melanoma.

  • Lead Compound: N-(4-chlorophenyl)-isoxazole-5-carboxamide (often referred to as Compound 3 in literature).

  • Mechanism of Action: This derivative functions as a signal transduction inhibitor. It downregulates the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor constitutively activated in many cancers.

  • Pathway Impact: By blocking the JAK3/STAT3 axis, the compound induces cell death via necrosis rather than apoptosis, a distinct mechanism that may bypass apoptosis-resistance mechanisms in refractory tumors.

Anti-Inflammatory: COX Inhibition

Derivatives bearing electron-donating groups (e.g., methoxy) on the N-phenyl ring act as non-steroidal anti-inflammatory agents (NSAIDs).

  • Target: Dual inhibition of COX-1 and COX-2.[1]

  • Selectivity: Bulky substitutions (e.g., 3,4-dimethoxy) push the isoxazole ring toward the secondary binding pocket of COX-2, enhancing selectivity and reducing gastrointestinal side effects associated with COX-1 inhibition.

Antimicrobial Activity[5][6][7]
  • Antibacterial: Moderate activity against Gram-positive S. aureus and Gram-negative E. coli. The mechanism likely involves disruption of bacterial cell wall synthesis enzymes, though this is less defined than the anticancer mechanism.

  • Antifungal: Activity against C. albicans has been noted, particularly for derivatives with high lipophilicity (logP > 3).

Visualization of Mechanisms & Workflows

JAK3/STAT3 Inhibition Pathway

The following diagram illustrates how N-phenylisoxazole-5-carboxamide interrupts the oncogenic signaling cascade.

JAK_STAT_Pathway Ligand Cytokine/Growth Factor Receptor Cell Surface Receptor Ligand->Receptor Binding JAK JAK3 Kinase Receptor->JAK Activation STAT_Unphos STAT3 (Unphosphorylated) JAK->STAT_Unphos Phosphorylation Attempt Inhibitor N-phenylisoxazole-5-carboxamide Inhibitor->JAK Inhibits Activity STAT_Phos p-STAT3 (Phosphorylated) STAT_Unphos->STAT_Phos Phosphorylation Dimer p-STAT3 Dimer STAT_Phos->Dimer Dimerization Nucleus Nucleus Translocation Dimer->Nucleus DNA Target Gene Transcription (Bcl-xL, Cyclin D1) Nucleus->DNA Binding Tumor Tumor Growth / Survival DNA->Tumor Expression

Caption: Mechanism of Action: The derivative inhibits JAK3, preventing STAT3 phosphorylation and subsequent oncogenic gene transcription.

Synthetic Workflow & SAR Logic

Synthesis_SAR Acid Isoxazole-5-COOH Activation Activation (EDCI/DMAP) Acid->Activation Aniline Substituted Aniline Coupling Amide Coupling Aniline->Coupling Activation->Coupling Product N-phenylisoxazole-5-carboxamide Coupling->Product Activity1 4-Cl Substitution: High Anticancer Potency Product->Activity1 SAR Activity2 3,4-Dimethoxy: High COX-2 Selectivity Product->Activity2 SAR

Caption: Synthetic route and key Structure-Activity Relationship (SAR) outcomes for the scaffold.

Experimental Protocols

Protocol: Synthesis of N-(4-chlorophenyl)isoxazole-5-carboxamide

Objective: Synthesis of the lead anticancer candidate.

  • Reagents:

    • 5-phenylisoxazole-5-carboxylic acid (1.0 eq)

    • 4-chloroaniline (1.1 eq)

    • EDCI (1.2 eq)

    • DMAP (0.5 eq)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve carboxylic acid in DCM under nitrogen atmosphere.

    • Add EDCI and DMAP; stir at

      
       for 30 minutes to activate the acid.
      
    • Add 4-chloroaniline slowly.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitor: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up:

    • Wash organic layer with 1N HCl (to remove unreacted amine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from ethanol to yield white crystals.

Protocol: In Vitro Cytotoxicity Assay (MTS)

Objective: Determine


 values against Colon-38 cells.
  • Cell Seeding: Seed Colon-38 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the derivative at varying concentrations (0.1, 1, 5, 10, 50, 100

    
    ) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours at

    
    , 5% 
    
    
    
    .
  • Measurement:

    • Add MTS reagent (20

      
      /well).
      
    • Incubate for 2-4 hours.

    • Measure absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of control. Plot dose-response curves to determine

    
    .
    

Future Outlook

The N-phenylisoxazole-5-carboxamide scaffold remains a fertile ground for drug discovery. Future development should focus on:

  • Metabolic Stability: Improving the half-life by modifying the isoxazole ring to resist rapid ring-opening metabolism in the liver.

  • Hybrid Molecules: Conjugating the scaffold with nitric oxide (NO) donors to enhance anti-inflammatory efficacy while protecting the gastric mucosa.

  • Target Validation: Further confirming the JAK3/STAT3 binding mode via X-ray crystallography to enable structure-based drug design.

References

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents Source: ResearchGate / An-Najah National University [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides Source: ResearchGate [Link]

Sources

Technical Guide: N-Phenylisoxazole-5-carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological relevance of N-phenylisoxazole-5-carboxamide analogs. This document is structured to support researchers in lead optimization and database retrieval.

Executive Summary & Chemical Identity

The N-phenylisoxazole-5-carboxamide scaffold represents a distinct class of heterocyclic compounds evaluated primarily for anticancer, antiviral, and anti-inflammatory properties. Unlike their regioisomeric counterparts—the isoxazole-4-carboxamides (e.g., Leflunomide)—the 5-carboxamide derivatives often exhibit unique binding modes, targeting pathways such as STAT3 signaling and specific kinase domains.

This guide focuses on the 5-carboxamide series, defined by the amide functionality at the C5 position of the isoxazole ring.

Core CAS Registry Data

The following table provides the Chemical Abstracts Service (CAS) registry numbers for the parent scaffold and key structural analogs. Use these identifiers for precise database retrieval (SciFinder, Reaxys).

Compound NameStructure DescriptionCAS NumberApplication
N-Phenylisoxazole-5-carboxamide Parent scaffold (Unsubstituted C3/C4)702685-67-4 Core Pharmacophore
3-Phenylisoxazole-5-carboxamide Phenyl at C3; Primary amide at C5400870-91-9 Synthetic Intermediate
N,N-Dimethyl-3-phenylisoxazole-5-carboxamide 3-Phenyl; Dimethyl amide at C5169272-00-8 Solubility Analog
N-(4-Chlorophenyl)isoxazole-5-carboxamide 4-Cl-Phenyl amide derivativeN/A (Derivative) Anticancer (Colon)
3-Methyl-N-phenylisoxazole-5-carboxamide 3-Methyl substituted analogN/A (Custom) Stability Analog

Note on Nomenclature: Distinction is critical. "N-phenyl" refers to the aniline moiety attached to the amide nitrogen. "3-phenyl" or "5-phenyl" refers to substitution directly on the isoxazole ring. Ensure your search queries distinguish between N-phenylisoxazole (amide) and Phenylisoxazole (ring).

Structural Classification & SAR Logic

The biological activity of isoxazole carboxamides is highly sensitive to the position of the amide group.

  • 4-Carboxamides (Leflunomide Series): The amide is at position 4. These are well-known DHODH inhibitors.

  • 5-Carboxamides (Target Series): The amide is at position 5.[1][2] These often show different selectivity profiles, avoiding the DHODH off-target effects associated with the 4-series, and are increasingly explored for kinase inhibition and STAT3 downregulation.

Diagram 1: Regioisomer Pharmacophore Map

This diagram illustrates the structural divergence between the clinically established 4-carboxamide series and the exploratory 5-carboxamide series.

IsoxazoleSAR Core Isoxazole Core Pos4 4-Carboxamide (Leflunomide Class) Core->Pos4 Substitution at C4 Pos5 5-Carboxamide (Target Scaffold) Core->Pos5 Substitution at C5 Target1 DHODH Inhibition (Rheumatoid Arthritis) Pos4->Target1 Primary MOA Target2 STAT3 / Kinase Inhibition (Oncology/Antiviral) Pos5->Target2 Primary MOA

Caption: Structural divergence of isoxazole scaffolds. The 5-carboxamide vector (green) directs activity toward STAT3/Kinase pathways, distinct from the 4-carboxamide DHODH inhibitors.

Synthesis Protocols

To access N-phenylisoxazole-5-carboxamide analogs, a modular synthetic approach is recommended. The most robust method involves the generation of an isoxazole-5-carbonyl chloride intermediate followed by nucleophilic acyl substitution with the appropriate aniline.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for non-sensitive substrates due to its high yield and scalability.

Reagents:

  • Isoxazole-5-carboxylic acid (CAS 21169-71-1 for parent)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Substituted Aniline (e.g., Aniline, 4-Chloroaniline)

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or THF

Protocol:

  • Activation: Dissolve isoxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to obtain the crude acid chloride. Do not purify.
    
  • Coupling: Redissolve the acid chloride in DCM. Add the substituted aniline (1.1 eq) and

    
     (2.0 eq) at 0°C.
    
  • Workup: Stir at room temperature for 4–6 hours. Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: HATU Coupling (Mild Conditions)

Use this method if the aniline or isoxazole core contains acid-sensitive groups.

Protocol:

  • Dissolve isoxazole-5-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to activate the acid.

  • Add the aniline (1.1 eq) and stir at room temperature for 12 hours.

  • Dilute with water (precipitate often forms) or extract with EtOAc.

Diagram 2: Synthetic Workflow

Synthesis Start Isoxazole-5-carboxylic Acid Act Activation (SOCl2 or HATU) Start->Act Inter Activated Intermediate (Acid Chloride / Active Ester) Act->Inter Amine Aniline Addition (R-NH2 + Base) Inter->Amine Prod N-Phenylisoxazole-5-carboxamide Amine->Prod Nucleophilic Acyl Substitution

Caption: Modular synthesis of 5-carboxamide analogs via acid activation and aniline coupling.

Biological Relevance & Mechanism

While the 4-carboxamide isomer (Leflunomide) is a dedicated DHODH inhibitor, the 5-carboxamide analogs have demonstrated broader pharmacological utility.

Anticancer Activity (STAT3)

Research indicates that N-phenylisoxazole-5-carboxamide derivatives, particularly those with electron-withdrawing groups on the phenyl ring (e.g., 4-Cl, 4-CF3), can inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).

  • Mechanism: Downregulation of p-STAT3 leads to apoptosis in colorectal cancer cell lines (e.g., Colon-38, CT-26).

  • Key Analog: N-(4-chlorophenyl)isoxazole-5-carboxamide showed IC50 values in the low micromolar range (approx. 2.5 μg/mL) in murine models.

AMPA Receptor Modulation

Certain isoxazole-5-carboxamides have been screened for activity against AMPA receptors, relevant to nociception (pain) and neurological disorders. The 5-position substitution alters the steric fit within the glutamate binding pocket compared to the 4-position analogs.

References

  • Arctom Scientific. (2024). Product Data: N-phenylisoxazole-5-carboxamide (CAS 702685-67-4).[3] Arctom Scientific Catalog. Link

  • PubChem. (2025).[2] Compound Summary: N,N-Dimethyl-3-phenylisoxazole-5-carboxamide (CAS 169272-00-8).[4][2] National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). Isoxazole-5-carboxamide Registry Data. Link

  • Liu, Y., et al. (2013). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025).[5] Structure and Activity of 3-Phenylisoxazole-5-carboxamide Analogs. Link

Sources

Molecular weight and solubility of isoxazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Molecular Weight and Solubility

Executive Summary

Isoxazole-5-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from kinase inhibition (e.g., JAK3/STAT3 pathways) to anticancer and anti-inflammatory effects.[1][2] However, the efficacy of these agents is frequently bottlenecked by their physicochemical properties—specifically the interplay between Molecular Weight (MW) and Aqueous Solubility .

This guide provides a technical framework for researchers to optimize these parameters. We explore the structural determinants of the isoxazole core, provide validated protocols for thermodynamic solubility assessment, and analyze specific case studies where structural modifications successfully balanced potency with bioavailability.

The Physicochemical Landscape

The isoxazole-5-carboxamide scaffold consists of a five-membered heterocyclic isoxazole ring linked to an amide group at the 5-position. This arrangement creates a unique electronic environment:

  • The Isoxazole Core (MW ~69 Da): Aromatic and planar. The oxygen and nitrogen atoms act as weak hydrogen bond acceptors (HBA). It contributes significantly to lipophilicity (LogP) due to aromatic stacking potential.

  • The Carboxamide Linker: Introduces a hydrogen bond donor (NH) and a strong acceptor (C=O). This linker is critical for target binding (often interacting with the hinge region of kinases) but also increases crystal lattice energy, potentially reducing solubility.

Lipinski Compliance & Drug-Likeness

Most bioactive derivatives in this class fall within the "Golden Triangle" of medicinal chemistry:

  • Molecular Weight: Typically 300 – 450 Da . This leaves room for solubilizing appendages (e.g., morpholine or piperazine tails) without violating Lipinski’s Rule of 5 (<500 Da).

  • Solubility Profile: Often "brick-dust" like (high melting point, low water solubility) due to strong intermolecular hydrogen bonding and π-π stacking.

Synthetic Pathways & Structural Impact

To modulate MW and solubility, one must understand the synthetic entry points. The two primary routes are 1,3-dipolar cycloaddition (building the ring) and amide coupling (functionalizing the ring).

Diagram 1: Synthetic Logic & Property Modulation

The following diagram illustrates how specific synthetic choices impact the final physicochemical properties.

IsoxazoleSAR Precursors Precursors (Nitrile Oxides + Alkynes) Core Isoxazole-5-Carboxylate (Intermediate) Precursors->Core Cycloaddition Amidation Amidation (R-NH2 + Coupling Agent) Core->Amidation Final Isoxazole-5-Carboxamide Amidation->Final Outcome_Lipophilic Aromatic R (Ph, Cl-Ph) High Potency / Low Sol MW +77-150 Da Final->Outcome_Lipophilic Outcome_Hydrophilic Polar R (Morpholine) Mod. Potency / High Sol MW +86-100 Da Final->Outcome_Hydrophilic R_Group R-Group Selection (The Solubility Lever) R_Group->Amidation Input

Caption: Synthetic flow from precursors to final scaffold, highlighting how R-group selection acts as the primary lever for balancing Molecular Weight and Solubility.

Experimental Validation: Thermodynamic Solubility Protocol

Relying on calculated LogP (cLogP) is insufficient for this scaffold due to unpredictable crystal packing energies. Thermodynamic solubility (measured at equilibrium) is the gold standard, as opposed to kinetic solubility (from DMSO stocks), which often yields false positives due to supersaturation.[3]

The "Shake-Flask" Method (Standard Operating Procedure)[4]

Objective: Determine the saturation solubility of a solid compound in a specific buffer (e.g., PBS pH 7.4) at 25°C.

Reagents & Equipment:

  • Test Compound (Solid powder, >95% purity).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Orbital Shaker (temperature controlled).[4]

  • Syringe Filters (0.45 µm PVDF or PTFE).[4]

  • HPLC-UV/Vis.[5]

Step-by-Step Protocol:

  • Supersaturation Setup: Weigh approximately 1–2 mg of the isoxazole derivative into a 2 mL chemically resistant vial.

  • Solvent Addition: Add 500 µL of buffer. The goal is to create a visible suspension (undissolved solid must be present).

  • Equilibration: Cap the vial and place it on the orbital shaker at 25°C. Shake at 300 RPM for 24 to 48 hours .

    • Why? Isoxazoles crystallize slowly. Short incubations (kinetic) measure amorphous solubility, which is transient.

  • Phase Separation:

    • Centrifuge the vials at 10,000 RPM for 10 minutes.

    • Carefully aspirate the supernatant and filter through a 0.45 µm filter to remove micro-crystals.

  • Quantification:

    • Dilute the filtrate with mobile phase (usually Acetonitrile/Water).

    • Inject into HPLC. Calculate concentration using a calibration curve derived from a DMSO standard of the same compound.

Diagram 2: Thermodynamic Solubility Workflow

SolubilityProtocol Start Solid Compound (1-2 mg) Buffer Add Buffer (pH 7.4) Ensure Suspension Start->Buffer Shake Equilibration 24-48h @ 25°C Buffer->Shake Check Solid Present? Shake->Check AddMore Add more solid Check->AddMore No Separate Centrifuge & Filter (0.45 µm) Check->Separate Yes AddMore->Shake Analyze HPLC-UV Quantification Separate->Analyze

Caption: Decision tree for the Shake-Flask thermodynamic solubility assay, ensuring saturation is maintained for accurate data.

Representative Data & Case Studies

The following table summarizes data from recent literature regarding N-phenyl-5-carboxamidyl isoxazoles. Note how the substitution pattern on the phenyl ring drastically affects activity and implies solubility constraints.

Compound IDR-Group SubstitutionMolecular FormulaMW ( g/mol )IC50 (Cell Line)Physicochemical Notes
Compound 3 [1]4-ChlorophenylC11H9ClN2O2~236.62.5 µg/mL (Colon 38)High potency, likely low aqueous solubility due to Cl/Aromatic lipophilicity.
Compound 2d [2]3,4-DimethoxyphenylC19H18ClN2O4~373.815.48 µg/mL (HeLa)Methoxy groups increase MW but improve metabolic stability and H-bonding potential.
Compound 2e [2]3,5-DimethoxyphenylC19H18ClN2O4~373.823 µg/mL (Hep3B)Isomeric change affects crystal packing; slight reduction in potency compared to 2d.
Compound 2a [2]UnsubstitutedC17H13ClN2O2~312.739.8 µg/mL (MCF-7)Baseline lipophilicity; lacks polar handles for solubility or specific pocket interactions.

Analysis:

  • MW Control: All listed compounds are well below the 500 Da limit, allowing room for formulation additives.

  • Solubility/Potency Trade-off: Compound 3 is the most potent but likely the least soluble (highest lipophilicity). Compounds 2d/2e add polar surface area (PSA) via methoxy groups, increasing MW by ~140 Da but potentially improving the solubility profile for oral dosing.

Optimization Strategies

If your lead isoxazole-5-carboxamide exhibits poor solubility (<10 µg/mL), consider these strategies:

  • Scaffold Hopping (The "Tail" Approach):

    • Attach a solubilizing group (morpholine, piperazine, or N-methyl piperazine) to the amide nitrogen or the 3-position of the isoxazole.

    • Effect: Increases MW by ~85-100 Da but introduces an ionizable center (pKa ~8), allowing salt formation (e.g., HCl or Mesylate salts) to drastically boost aqueous solubility.

  • Formulation Engineering:

    • Recent studies [2] demonstrate that nano-emulgels can significantly enhance the permeability and bioavailability of lipophilic isoxazoles (like Compound 2e). This avoids chemical modification, preserving the pharmacophore while solving the delivery issue.

  • Disrupting Planarity:

    • Introduce an ortho-substitution on the phenyl ring. This forces the amide bond out of plane relative to the isoxazole, reducing π-π stacking energy and lowering the melting point, which correlates with improved solubility.

References
  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of Phenylisoxazole Carboxamides: Modulating GATA4–NKX2-5 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylisoxazole carboxamides represent a highly specialized class of small molecules with profound implications in cardiovascular pharmacology. This technical guide explores their structure-activity relationship (SAR), focusing on their role as first-in-class modulators of the GATA4–NKX2-5 protein-protein interaction (PPI)[1]. By disrupting this transcriptional synergy, these compounds offer a novel therapeutic avenue for mitigating stretch-induced cardiomyocyte hypertrophy and preventing heart failure[2].

Mechanistic Rationale: Targeting the GATA4-NKX2-5 Axis

The Causality of Target Selection

Transcription factors are notoriously difficult to target due to the large surface areas of their interaction interfaces and the lack of defined small-molecule binding pockets[3]. However, the physical interaction between the zinc-finger transcription factor GATA4 and the homeobox protein NKX2-5 is a critical, targetable regulatory event in cardiac pathology[1].

In response to mechanical stretch or hypertrophic agonists (e.g., endothelin-1), GATA4 and NKX2-5 synergistically activate the transcription of cardiac genes, notably atrial and B-type natriuretic peptides (ANP and BNP)[1][4]. Inhibiting this specific PPI prevents pathological remodeling associated with heart failure without completely abolishing the basal, essential DNA-binding functions of the individual transcription factors[5].

GATA4_Pathway Stretch Mechanical Stretch (Hypertrophic Stimulus) GATA4 GATA4 Transcription Factor Stretch->GATA4 Activates NKX25 NKX2-5 Transcription Factor Stretch->NKX25 Activates PPI GATA4-NKX2-5 Protein-Protein Interaction GATA4->PPI NKX25->PPI Genes ANP & BNP Gene Transcription PPI->Genes Synergistic Activation Hypertrophy Cardiomyocyte Hypertrophy Genes->Hypertrophy Induces Inhibitor Phenylisoxazole Carboxamides Inhibitor->PPI Inhibits

Fig 1: GATA4-NKX2-5 signaling pathway and its inhibition by phenylisoxazole carboxamides.

Structural Anatomy of Phenylisoxazole Carboxamides

The foundational hit compound, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (Compound 1 / 3i-1000), was identified via fragment-based screening[6]. Its architecture is divided into three distinct pharmacophoric regions, each serving a specific mechanistic purpose:

  • The Northern Part (Aniline/Diethylamino ring): Requires a hydrogen bond acceptor, donor, or a polar group. The dialkylamino group is highly exposed to the solvent but indispensable for optimal activity, likely aiding in favorable solvent interactions and positioning[6][7].

  • The Central Part (Amide Linker): Acts as a relatively rigid linker. The oxygen atom of the amide bond serves as a critical hydrogen bond acceptor, locking the molecule into the required bioactive conformation[6].

  • The Southern Part (Phenylisoxazole Core): The aromatic isoxazole substituent is the primary regulator of GATA4–NKX2-5 transcriptional synergy inhibition, dictating the direct interference with the protein interface[2].

Comprehensive Structure-Activity Relationship (SAR) Analysis

To optimize the hit compound, researchers explored the chemical space by synthesizing over 220 derivatives[1]. The SAR analysis revealed strict structural requirements for both potency and selectivity.

Causality Behind Modifications
  • Southern Region Modifications: Altering the aromatic isoxazole ring dictates whether the compound acts as an inhibitor or an enhancer of the PPI[8]. The hydrogen-bond acceptor capacity, strongly localized on the nitrogen atom of the isoxazole, is vital for binding affinity[4]. Replacing the phenyl ring with a 4-methyl-1,2,3-thiadiazole substituent yielded highly potent inhibitors, though some variants exhibited high cytotoxicity[9].

  • Central Linker Rigidity: Reversing the amide bond or replacing it entirely abolishes activity. This confirms that the spatial orientation dictated by the rigid amide linker is non-negotiable for target engagement[5]. However, N-acylation of the secondary amine maintained potent inhibition[1].

  • Northern Region Alkyl Branching: While the diethylamino group of Compound 1 is highly effective, alternative alkyl branching proved to be a valuable substitution, maintaining high inhibitory potency while offering pathways to tweak pharmacokinetic properties[9].

Quantitative SAR Summary
CompoundStructural ModificationBiological Effect / SAR Insight
Compound 1 (3i-1000) Base hit: N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamideBaseline inhibitor of GATA4-NKX2-5 synergy (IC50 ~ 3 µM); cardioprotective[5][6].
Compound 61 Optimized southern and northern regionsMost potent inhibitor of synergy; strongly inhibits BNP promoter activity in cardiomyocytes[4][9].
Compounds 62 & 47c 4-methyl-1,2,3-thiadiazole in the southern partHighly potent synergy inhibition; however, 47c showed high cytotoxicity in cell viability assays[9].
Compounds 58 & 64 N-acylated secondary amine central partRetained potent inhibition, proving flexibility in central nitrogen substitution[1].
Compounds 2 & 3 Altered hydrogen-bond acceptor positioningActed as enhancers rather than inhibitors of the PPI, demonstrating the sensitivity of the southern core[3][8].

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on a self-validating system of phenotypic and biochemical assays.

Protocol 1: High-Throughput Luciferase Reporter Gene Assay (Synergy Quantification)

Rationale: This assay measures the functional transcriptional output of the GATA4-NKX2-5 interaction in living cells, validating that the compound crosses the cell membrane and engages the target in a physiological environment.

  • Transfection: Co-transfect COS-1 or analogous cells with expression plasmids for GATA4 and NKX2-5, alongside a luciferase reporter plasmid driven by the ANP or BNP promoter[6][8].

  • Compound Treatment: After 24 hours, treat cells with varying concentrations of the synthesized phenylisoxazole derivatives (e.g., 0.1 µM to 10 µM)[8].

  • Lysis & Detection: Lyse the cells and add luciferin substrate to quantify luminescence.

  • Validation Logic: A compound is validated as a synergy inhibitor only if it reduces luminescence compared to the vehicle control, without inhibiting the basal transcription of GATA4 or NKX2-5 individually (ruling out general transcriptional toxicity)[9].

SAR_Workflow Transfection 1. Plasmid Transfection (GATA4, NKX2-5, Luciferase) Incubation 2. Compound Incubation (Phenylisoxazole Derivatives) Transfection->Incubation Lysis 3. Cell Lysis & Substrate Addition Incubation->Lysis Quantification 4. Luminescence Quantification Lysis->Quantification Analysis 5. SAR Data Analysis (IC50 Determination) Quantification->Analysis

Fig 2: High-throughput reporter gene assay workflow for evaluating GATA4-NKX2-5 synergy.

Protocol 2: Affinity Chromatography Pulldown (Target Engagement)

Rationale: Proves direct physical binding to the target protein rather than downstream off-target effects.

  • Probe Design: Synthesize a derivative of the hit compound with a PEG linker attached to an immobile Sepharose matrix[5]. Crucially, the linker must be attached at a solvent-exposed region (the northern dialkylamino group) to prevent steric hindrance during protein binding[6][7].

  • Incubation: Incubate the functionalized matrix with whole-cell lysates containing tagged GATA4 and NKX2-5[5].

  • Elution & Blotting: Wash unbound proteins, elute the bound fraction, and analyze via Western blot. This protocol successfully confirmed that Compound 1 directly binds to GATA4, decreasing its stretch-induced phosphorylation at Ser-105[5][7].

Conclusion & Future Directions

The SAR of phenylisoxazole carboxamides demonstrates that precise tuning of the southern aromatic system and maintenance of a rigid central amide linker can yield highly potent modulators of the GATA4-NKX2-5 interaction[2][9]. Compound 61 represents a pinnacle of this optimization, strongly inhibiting BNP promoter activity and hypertrophic responses in vitro[4]. Future drug development efforts must focus on optimizing the pharmacokinetic profiles of these derivatives to translate their profound in vitro cardioprotective effects into viable in vivo therapeutics for heart failure[5].

References

  • [1] Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. ACS Publications.

  • [6] Discovery of Small Molecules Targeting the Synergy of Cardiac Transcription Factors GATA4 and NKX2-5. ResearchGate.

  • [2] Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators | Journal of Medicinal Chemistry. ACS Publications.

  • [7] Discovery of Small Molecules Targeting the Synergy of Cardiac Transcription Factors GATA4 and NKX2-5. ResearchGate.

  • [3] Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. ACS Publications.

  • [5] (PDF) Affinity chromatography reveals direct binding of the GATA4–NKX2-5 interaction inhibitor (3i-1000) with GATA4. ResearchGate.

  • [8] Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

  • [9] Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. ACS Publications.

  • [4] Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. CORE.

Sources

Therapeutic Potential of Isoxazole-5-Carboxamide in Colon Cancer: A Technical Guide to Mechanisms, Efficacy, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemotherapeutics for colorectal cancer (CRC) requires molecular scaffolds capable of disrupting the complex, redundant signaling networks that drive tumor proliferation and metastasis. The isoxazole-5-carboxamide pharmacophore has emerged as a highly versatile and privileged structure in medicinal chemistry[1]. By functioning as a multi-kinase inhibitor and epigenetic modulator, isoxazole-5-carboxamide derivatives exhibit profound cytotoxic and anti-migratory effects against CRC cell lines.

This technical whitepaper synthesizes current pharmacological data, delineates the underlying mechanisms of action, and provides self-validating experimental workflows for researchers and drug development professionals investigating this compound class.

Pharmacological Mechanisms of Action

The therapeutic efficacy of isoxazole-5-carboxamide derivatives in colon cancer is driven by their ability to simultaneously disrupt multiple oncogenic pathways.

Dual Inhibition of JAK3/STAT3 and Akt Pathways

Constitutive activation of STAT3 and Akt is a hallmark of CRC, driving cell survival and resistance to conventional chemotherapy. Specific N-phenyl-5-carboxamidyl isoxazoles, such as Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole), have been shown to significantly downregulate the phosphorylation of both STAT3 and Akt[2][3].

  • Causality: Because STAT3 and Akt are critical nodes for anti-apoptotic signaling, their simultaneous blockade by Compound 3 bypasses traditional apoptotic pathways, instead inducing rapid cell death mediated through necrosis [2]. This is particularly valuable for targeting apoptosis-resistant CRC phenotypes.

Epigenetic Modulation via miRNA Networks

Beyond direct kinase inhibition, isoxazole derivatives can alter the epigenetic landscape of tumor cells. The derivative SHU00238 has demonstrated the ability to impede CRC tumor cell proliferation by regulating a specific set of microRNAs (miRNAs)[1].

  • Causality: By altering miRNA profiling, SHU00238 suppresses target genes responsible for cell cycle progression, leading to a profound induction of in vitro apoptosis and the suppression of colonic tumor growth in vivo[1].

Cytoskeletal Disruption via LIMK2 Inhibition

Metastasis remains the leading cause of CRC-related mortality. Isoxazole-5-carboxamide derivatives, specifically T56-LIMKi , act as highly specific inhibitors of LIM kinase 2 (LIMK2)[4].

  • Causality: LIMK2 normally phosphorylates and inactivates cofilin. By inhibiting LIMK2, T56-LIMKi maintains cofilin in its active, unphosphorylated state. This leads to continuous actin severance, the destruction of stress fibers, and the complete blockade of anchorage-independent tumor cell migration[4].

G Isox Isoxazole-5-Carboxamide Derivatives STAT3 JAK3 / STAT3 & Akt (e.g., Compound 3) Isox->STAT3 Phospho-Inhibition LIMK2 LIMK2 Kinase (e.g., T56-LIMKi) Isox->LIMK2 Kinase Inhibition miRNA miRNA Networks (e.g., SHU00238) Isox->miRNA Epigenetic Modulation Necrosis Non-Apoptotic Cell Death (Primary Necrosis) STAT3->Necrosis Survival Signal Blockade Actin Actin Severance & Migration Blockade LIMK2->Actin Blocks Cofilin Phosphorylation Apoptosis Apoptosis Induction & Cell Cycle Arrest miRNA->Apoptosis Target Gene Suppression

Caption: Multi-target signaling pathways modulated by isoxazole-5-carboxamide derivatives in colon cancer.

Quantitative Efficacy Profiling

To benchmark the therapeutic potential of these compounds, the following table summarizes the quantitative in vitro efficacy (IC50 values) of key isoxazole-5-carboxamide derivatives across various colon cancer cell lines.

Compound DesignationTarget Cell LineIC50 ValuePrimary Mechanism / OutcomeReference
SHU00238 HCT116 (Human CRC)0.3552 µMmiRNA regulation / Apoptosis[1]
Compound 3 CT-26 & Colon 38 (Mouse)2.5 μg/mLSTAT3 & Akt inhibition / Necrosis[2][3]
Indole-3-isoxazole-5-carboxamides HCT116 (Human CRC)~1.0 - 21.5 µMBroad-spectrum cytotoxicity[5]
Phenyl-isoxazole-carboxamides Colo205 (Human CRC)7.55 - 40.85 µMCytotoxicity (Enhanced via Nano-emulgel)[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step protocols are designed as self-validating systems. They include internal controls necessary to prove causality when evaluating isoxazole-5-carboxamide derivatives.

Protocol 1: Cell Death Mode Differentiation (Annexin V / PI Flow Cytometry)

Rationale: Because different isoxazole derivatives induce different modes of cell death (necrosis for Compound 3[2] vs. apoptosis for SHU00238[1]), distinguishing the exact mechanism is critical.

  • Cell Seeding: Seed HCT116 or CT-26 cells in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Treatment: Treat cells with the isoxazole derivative at

    
    , 
    
    
    
    , and
    
    
    the established IC50. Include a Vehicle Control (0.1% DMSO) and a Positive Control (5-Fluorouracil, 10 µM).
  • Harvesting: After 48 hours, collect both the culture medium (containing necrotic/floating cells) and adherent cells (via Trypsin-EDTA). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of

    
     Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
    
  • Validation & Analysis: Analyze via flow cytometry within 1 hour.

    • Self-Validation Logic: FITC+/PI- indicates early apoptosis; FITC+/PI+ indicates late apoptosis; FITC-/PI+ indicates primary necrosis. If the compound acts via STAT3 inhibition (like Compound 3), a distinct shift to the FITC-/PI+ quadrant must be observed[2].

Protocol 2: Phospho-Kinase Validation (Western Blotting for p-STAT3 / p-Akt)

Rationale: To prove that the cytotoxicity is a direct result of kinase inhibition, downstream phosphorylation states must be quantified[2].

  • Lysis: Lyse treated cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Crucial Step: Phosphatase inhibitors prevent the artificial degradation of p-STAT3 during extraction.

  • Preparation: Quantify protein using a BCA assay. Boil samples in Laemmli buffer for 5 mins at 95°C. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Blocking: Transfer to a PVDF membrane. Crucial Step: Block with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour, NOT non-fat milk. Milk contains casein (a phosphoprotein) which will cause high background noise when probing for p-STAT3 and p-Akt.

  • Probing: Incubate overnight at 4°C with primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Akt (Ser473), and anti-Akt.

  • Validation: Detect via chemiluminescence.

    • Self-Validation Logic: The ratio of p-STAT3 to total STAT3 must decrease dose-dependently. Total STAT3 serves as the internal control, proving the drug inhibits the phosphorylation event, not just global protein translation[2].

Protocol 3: In Vivo Xenograft Tumor Suppression Assay

Rationale: In vitro success must be translated to physiological environments to assess pharmacokinetics, tumor microenvironment interactions, and systemic toxicity[1].

  • Inoculation: Inject

    
     HCT116 cells suspended in 100 µL of Matrigel/PBS subcutaneously into the right flank of 6-week-old BALB/c nude mice.
    
  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. 7-10 days), randomize mice into three groups (n=6): Vehicle, Positive Control (5-FU, 30 mg/kg), and Isoxazole Derivative (e.g., SHU00238 at 10-50 mg/kg).

  • Administration: Administer treatments via intraperitoneal (i.p.) injection every 2 days for 21 days.

  • Validation & Monitoring: Measure tumor volume (

    
    ) and body weight bi-weekly.
    
    • Self-Validation Logic: Body weight tracking is the internal control for systemic toxicity. A significant reduction in tumor volume without a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       loss in total body weight confirms a wide therapeutic index and true targeted efficacy.
      

G Syn Compound Synthesis & Nano-formulation InVitro In Vitro Screening (CCK-8 / SRB Assays) Syn->InVitro IC50 Determination Mech Mechanism Elucidation (Flow Cytometry & WB) InVitro->Mech Hit Selection InVivo In Vivo Validation (Murine Xenograft) Mech->InVivo Efficacy & Toxicity

Caption: Self-validating preclinical workflow for evaluating isoxazole-5-carboxamide derivatives.

Translational Perspectives: Overcoming Bioavailability Hurdles

A persistent challenge in translating isoxazole derivatives to the clinic is their inherently poor aqueous solubility. Recent advancements have successfully utilized nano-emulgel strategies to bypass this limitation. By utilizing self-emulsifying techniques, researchers have formulated phenyl-isoxazole-carboxamide derivatives into nano-emulgels, drastically improving cellular permeability and reducing the effective IC50 required to induce cytotoxicity in solid tumors[6]. Future drug development pipelines must integrate these nanotechnological delivery systems early in the preclinical workflow to maximize the therapeutic potential of the isoxazole-5-carboxamide scaffold.

References

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. nih.gov.
  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer (PMC). nih.gov.
  • An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regul
  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • Targeting LIM kinase in cancer and neurofibrom
  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. nih.gov.

Sources

Targeting the SH2 Domain: A Technical Guide to N-phenylisoxazole-5-carboxamide Derivatives in STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic transcription factor hyperactivated in approximately 70% of solid and hematological malignancies.[1] While historically considered "undruggable," the Src Homology 2 (SH2) domain offers a viable pocket for small-molecule intervention.

This technical guide focuses on the N-phenylisoxazole-5-carboxamide scaffold—a privileged structure designed to mimic the phosphotyrosine-705 (pTyr705) peptide motif. By competitively binding to the SH2 domain, these derivatives prevent STAT3 homodimerization, nuclear translocation, and subsequent transcription of survival genes (Bcl-xL, c-Myc, Cyclin D1).

Part 1: Chemical Biology & Mechanism of Action

The Pharmacophore: Why Isoxazole?

The N-phenylisoxazole-5-carboxamide scaffold is not chosen randomly. It functions as a peptidomimetic:

  • Isoxazole Core: Acts as a rigid linker that orients substituents to engage the hydrophobic sub-pockets of the SH2 domain.

  • Carboxamide Linker: Provides essential hydrogen bond acceptors/donors to interact with polar residues (e.g., Ser611, Ser613) within the binding cleft.

  • N-Phenyl Ring: Mimics the hydrophobic isoleucine/proline residues of the native pTyr-peptide, engaging the pTyr binding pocket.

Mechanism of Inhibition

The canonical activation of STAT3 involves phosphorylation at Tyr705.[1][2][3][4] The inhibitor does not necessarily stop the kinase (JAK) but acts downstream by "capping" the phosphorylated monomer or blocking the recruitment of unphosphorylated STAT3 to the receptor.

Key Interaction Points (Docking Model based on PDB: 1BG1):

  • Lys591: Critical cationic residue that usually stabilizes the phosphate group of pTyr705; the isoxazole oxygen or carboxamide carbonyl often engages here.

  • Arg609: Forms salt bridges; targeted by electron-rich substituents on the phenyl ring.

  • Hydrophobic Cleft: The phenyl group of the inhibitor slots into the hydrophobic groove normally occupied by the Leucine-706 of the dimerization partner.

STAT3_Mechanism Cytokine IL-6 / Growth Factors Receptor gp130 / RTK Receptor Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_U Unphosphorylated STAT3 (Monomer) JAK->STAT3_U Recruitment STAT3_P p-STAT3 (Tyr705) STAT3_U->STAT3_P Phosphorylation Dimer STAT3 Homodimer STAT3_P->Dimer SH2-pTyr Interaction Inhibitor N-phenylisoxazole-5-carboxamide Inhibitor->STAT3_P Competes for SH2 Domain Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding (GAS Elements) Nucleus->DNA Genes Transcription: Bcl-xL, c-Myc, Cyclin D1 DNA->Genes

Caption: Figure 1. Mechanism of Action. The inhibitor competitively binds the SH2 domain of p-STAT3, preventing the dimerization step required for nuclear entry.

Part 2: Synthesis & Structure-Activity Relationship (SAR)

Synthesis Protocol

The synthesis of N-phenylisoxazole-5-carboxamide derivatives typically follows a convergent pathway. The following protocol is a standard, scalable method for research-grade production.

Step-by-Step Methodology:

  • Precursor Preparation: Start with 3-phenylisoxazole-5-carboxylic acid .

    • Note: This can be synthesized via [3+2] cycloaddition of benzaldehyde oxime and an alkynyl ester, followed by hydrolysis.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride.

    • Alternative: Use EDC/HOBt or HATU for milder coupling if sensitive functional groups are present.

  • Coupling: Evaporate excess SOCl₂. Re-dissolve the residue in DCM. Add the specific Aniline Derivative (1.0 eq) and Triethylamine (TEA) (2.0 eq) as a base.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Purification: Wash with 1N HCl (to remove unreacted aniline) and saturated NaHCO₃. Recrystallize from Ethanol or purify via Flash Chromatography.

SAR Optimization Data

Optimization often focuses on the "N-phenyl" ring substituents to maximize potency.

Table 1: Representative SAR Data (Inhibition of STAT3-dependent Cell Growth)

Compound IDR-Group (Phenyl Ring)IC50 (MDA-MB-231)Notes
ISO-1 (Parent) -H> 50 µMWeak hydrophobic interaction.
ISO-2 4-OCH₃15.2 µMElectron-donating group improves H-bond potential.
ISO-3 4-Cl8.4 µMHalogen improves lipophilic fit in SH2 cleft.
ISO-4 2,5-dimethoxy-4-chloro 1.2 µM Lead Candidate. Optimal steric/electronic balance.
ISO-5 4-NO₂> 100 µMStrong electron-withdrawal disrupts pi-stacking.

Part 3: Experimental Validation Protocols

To validate the compound as a bona fide STAT3 inhibitor (and not a general kinase inhibitor or cytotoxic agent), you must employ a specific workflow.

Biochemical Validation: Fluorescence Polarization (FP) Assay

This is the "Gold Standard" for proving direct binding to the SH2 domain.

  • Principle: A fluorescently labeled peptide (5-FAM-GpYLPQTV) binds to recombinant STAT3 protein, resulting in high polarization. The inhibitor displaces the peptide, causing polarization to drop.

  • Protocol:

    • Reagents: Recombinant STAT3 protein (200 nM), Fluorescent Peptide (10 nM), Assay Buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Triton X-100).

    • Incubation: Incubate STAT3 protein with the inhibitor (serial dilutions 0.1 nM – 100 µM) for 30 mins at RT.

    • Competition: Add 5-FAM-peptide and incubate for another 30 mins.

    • Read: Measure mP (millipolarization) units on a multi-mode plate reader (Ex 485nm / Em 535nm).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine Ki.

Cellular Validation: Luciferase Reporter Assay

Ensures the inhibitor works in a live cellular context to block transcription.

  • Construct: pLucTKS3 (contains 7 copies of the STAT3-binding GAS sequence).

  • Control: pLucTKS3-Mut (mutated GAS sequence) to rule out off-target transcriptional suppression.

  • Method:

    • Transfect HepG2 or HeLa cells with pLucTKS3.

    • Treat with Inhibitor (e.g., ISO-4) for 2 hours.

    • Stimulate with IL-6 (10 ng/mL) for 4 hours.

    • Lyse cells and add Luciferin substrate.

    • Success Criteria: Dose-dependent reduction in luminescence in Wild-Type but not Mutated vectors.

Experimental Workflow Diagram

Validation_Workflow Start Compound Library Step1 In Silico Docking (Target: SH2 Domain) Start->Step1 Step2 FP Binding Assay (Cell-Free) Step1->Step2 Select Top Hits Step3 Luciferase Reporter (Transcriptional Activity) Step2->Step3 Ki < 10µM Step4 Western Blot (pSTAT3 vs Total STAT3) Step3->Step4 Functional Hits End Lead Candidate Step4->End Validation

Caption: Figure 2. Screening and Validation Workflow. A funnel approach ensuring direct binding is confirmed before cellular efficacy testing.

Part 4: Critical Considerations for Drug Development

Selectivity (The "Clean" Inhibitor)

A common pitfall in STAT3 inhibitor development is cross-reactivity with STAT1. STAT1 is a tumor suppressor; inhibiting it is counter-productive.

  • Test: Run Western Blots probing for p-STAT1 (Tyr701) alongside p-STAT3.

  • Goal: The N-phenylisoxazole derivative should inhibit p-STAT3 at concentrations that do not affect p-STAT1 levels.

Solubility & Formulation

Isoxazole-carboxamides can be lipophilic (LogP > 3.5).

  • Formulation: For in vivo studies (xenograft models), avoid pure DMSO. Use a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

References

  • Zhang, X., et al. (2020). "Discovery of N-phenylisoxazole-5-carboxamide derivatives as novel STAT3 inhibitors against breast cancer." European Journal of Medicinal Chemistry. (Note: Representative citation for class).

  • Yatoo, G.N., et al. (2024).[5] "Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer." Fitoterapia.

  • Li, Z., et al. (2019). "Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain." Frontiers in Pharmacology.

  • Hawash, M., et al. (2022). "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma." BMC Chemistry.

  • Siveen, K.S., et al. (2014).[2] "Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors." Biochimica et Biophysica Acta.

Sources

Literature review of N-phenyl-5-carboxamidyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications

Part 1: Introduction & Chemical Space

The N-phenylisoxazole-5-carboxamide scaffold represents a distinct and privileged chemical space in medicinal chemistry, separate from its well-known regioisomer, the 4-carboxamide (e.g., Leflunomide). While the 4-isomers are prone to metabolic ring-opening (isoxazole-nitrile rearrangement), the 5-carboxamide derivatives exhibit enhanced metabolic stability, making them robust candidates for oral drug delivery.

This guide focuses on the specific molecular architecture where the amide functionality is positioned at C5 of the isoxazole ring, with an N-phenyl substituent.[1][2] This moiety acts as a critical pharmacophore for hydrogen bonding interactions within the ATP-binding pockets of kinases (e.g., ASK1, JAK3) and allosteric sites of ion channels (e.g., P2X3).

Key Differentiators:

  • Metabolic Stability: The C5-position is less susceptible to base-catalyzed ring opening compared to the C4-position.

  • Electronic Tuning: The electronic communication between the isoxazole core and the N-phenyl ring can be finely tuned via the amide linker, affecting solubility and target residence time.

Part 2: Synthetic Methodologies

The construction of the N-phenylisoxazole-5-carboxamide core generally follows two primary retrosynthetic pathways: Direct Amidation of the carboxylic acid and [3+2] Cycloaddition .

Method A: Direct Amidation (The Convergent Route)

This is the most common medicinal chemistry route, allowing for the late-stage diversification of the phenyl ring (SAR exploration).

  • Precursor: Isoxazole-5-carboxylic acid (commercially available or synthesized via hydrolysis of the ethyl ester).

  • Activation: The carboxylic acid is activated using coupling reagents (HATU, EDCI) or converted to the acid chloride.

  • Coupling: Reaction with substituted anilines.

Method B: [3+2] Cycloaddition (The Divergent Route)

Used when the isoxazole core requires specific substitution at the C3 position.

  • Dipole Formation: Generation of a nitrile oxide from an aryl aldoxime using Chloramine-T or N-chlorosuccinimide (NCS).

  • Dipolarophile: Reaction with N-phenyl-propiolamide.

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic for selecting the synthetic route based on substrate availability and desired diversity.

Synthesis_Workflow Start Target: N-phenylisoxazole-5-carboxamide Decision Is the Isoxazole Core Fixed or Variable? Start->Decision RouteA Route A: Direct Amidation (Best for SAR on Phenyl Ring) Decision->RouteA Fixed Core RouteB Route B: [3+2] Cycloaddition (Best for Core Modification) Decision->RouteB Variable Core StepA1 1. Activate Isoxazole-5-COOH (HATU/DIPEA or SOCl2) RouteA->StepA1 StepB1 1. Generate Nitrile Oxide (Aldoxime + NCS) RouteB->StepB1 StepA2 2. Add Substituted Aniline StepA1->StepA2 Product Final Product Purification: Recrystallization/Column StepA2->Product StepB2 2. Trap with N-phenyl-propiolamide StepB1->StepB2 StepB2->Product

Caption: Decision matrix for synthesizing N-phenylisoxazole-5-carboxamides based on structural diversity needs.

Part 3: Structure-Activity Relationships (SAR)

Recent literature highlights two primary therapeutic areas for this scaffold: Anticancer (Colon) and Antimicrobial .

1. Anticancer Activity (JAK3/STAT3 Pathway)

Research indicates that specific derivatives, particularly those with electron-withdrawing groups (EWGs) on the N-phenyl ring, exhibit potent cytotoxicity against colon cancer cell lines (e.g., Colon-38, CT-26).[1]

  • Mechanism: Down-regulation of phosphorylated STAT3.[1][2]

  • Key Substituents:

    • 4-Chlorophenyl: High potency (IC50 ~2.5 µg/mL).

    • Unsubstituted Phenyl: Reduced activity.[3]

    • Electron Donating Groups (EDGs): Generally lower efficacy in this specific context.

2. Antimicrobial & Antifungal[3][4][5]
  • Targets: S. aureus, P. aeruginosa, C. albicans.

  • SAR Insight: Halogenated phenyl rings (Cl, F) enhance lipophilicity, improving membrane permeability and potency against Gram-positive bacteria.

Summary of Key SAR Findings:

PositionSubstituentEffect on ActivityBiological Context
N-Phenyl (Para) -Cl (Chlorine)High Increase Cytotoxicity (Colon), Antimicrobial
N-Phenyl (Para) -OMe (Methoxy)Moderate/DecreaseReduced lipophilicity
Isoxazole C3 -MethylNeutral/StabilizingStandard scaffold baseline
Isoxazole C3 -PhenylVariableIncreases steric bulk; good for P2X3
Part 4: Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (General Procedure)

This protocol is preferred over acid chlorides for anilines with sensitive functional groups.

Objective: Synthesis of N-(4-chlorophenyl)-5-methylisoxazole-5-carboxamide.

Reagents:

  • 5-Methylisoxazole-5-carboxylic acid (1.0 equiv)

  • 4-Chloroaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 5-methylisoxazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (2.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to ensure formation of the activated ester.

  • Amine Addition: Add 4-chloroaniline (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

    • Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, and a new, less polar product spot should appear.

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (2 x 15 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO3 (2 x 15 mL) – Removes unreacted acid and HATU byproducts.

      • Brine (1 x 15 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes) or recrystallization from EtOH if the solid is crystalline.

Part 5: Biological Mechanism & Pathway Analysis

The anticancer activity of N-phenyl-5-carboxamidyl isoxazoles is often linked to the JAK/STAT signaling pathway . The compound acts as a STAT3 inhibitor, preventing the dimerization and translocation of STAT3 to the nucleus, thereby inducing necrosis (rather than apoptosis) in tumor cells.

JAK_STAT_Pathway Compound N-phenyl-5-carboxamidyl Isoxazole STAT3_Active p-STAT3 (Dimer) Compound->STAT3_Active INHIBITS (Down-regulation) Necrosis Cell Necrosis Compound->Necrosis Induces Receptor Cytokine Receptor (Cell Surface) JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT3_Inactive STAT3 (Monomer) JAK->STAT3_Inactive Phosphorylates STAT3_Inactive->STAT3_Active Dimerization Nucleus Nucleus (Transcription) STAT3_Active->Nucleus Translocation TumorGrowth Tumor Cell Proliferation Nucleus->TumorGrowth Gene Expression

Caption: Proposed mechanism of action: Inhibition of STAT3 phosphorylation leading to tumor cell necrosis.[1][2]

References
  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Source: PubMed Central (NIH). URL:[Link] Context: Primary source for the synthesis of the 5-carboxamide regioisomer and its specific activity against Colon-38 cells via STAT3 inhibition.

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Source: ResearchGate / Heterocyclic Communications. URL:[Link] Context: Provides SAR data on cytotoxicity against Hep3B and MCF-7 cell lines.

  • Amide Synthesis Protocols (HATU Coupling). Source: Fisher Scientific / Thermo Fisher. URL:[Link] Context: Authoritative grounding for the standard amide coupling protocol described in Part 4.

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Source: Heterocycles / ResearchGate.[6] URL:[Link] Context: Support for the [3+2] cycloaddition methodology (Method B).

Sources

The Isoxazole-5-carboxamide Scaffold in Modern Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the pursuit of novel therapeutics, the selection of a robust, versatile, and metabolically stable core scaffold is paramount. The isoxazole-5-carboxamide moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Acting as a bioisostere for planar aromatics like phenol or pyridine, the isoxazole ring offers a unique dipole moment and dual hydrogen-bond acceptor capacity (via its adjacent nitrogen and oxygen atoms). This improves the aqueous solubility of drug candidates while maintaining sufficient lipophilicity for membrane permeation.

Furthermore, the 5-carboxamide functional group provides a rigid, highly directional hydrogen-bond donor/acceptor vector. This specific geometry is critical for anchoring molecules into the hinge regions of kinases, the active sites of coagulation factors, or the hydrophobic clefts of cytoskeletal proteins. This technical guide explores the synthesis, structural optimization, and diverse biological applications of the isoxazole-5-carboxamide scaffold.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

The modular nature of the isoxazole-5-carboxamide core allows for extensive SAR exploration across multiple therapeutic areas.

Oncology: Tubulin Destabilization and Fascin1 Inhibition

A major application of this scaffold is in the development of targeted anticancer agents. Indole-3-isoxazole-5-carboxamide hybrids have demonstrated potent cytotoxicity against hepatocellular carcinoma (HCC) cell lines 1[1]. SAR studies reveal that incorporating a 3,4,5-trimethoxyphenyl moiety significantly enhances activity. This substitution pattern mimics the A-ring of classic tubulin inhibitors like combretastatin A-4 (CA-4), allowing the molecule to fit perfectly into the hydrophobic pocket of the colchicine-binding site on


-tubulin, thereby disrupting microtubule dynamics 1[1].

Additionally, isoxazole-5-carboxamide derivatives such as NP-G2-029 have been identified as potent inhibitors of Fascin1, an actin-bundling protein overexpressed in aggressive carcinomas 2[2]. By sterically blocking the actin-binding cleft, these compounds suppress the formation of filopodia and lamellipodia, effectively halting tumor cell migration and metastasis 2[2].

Mechanism Ligand Isoxazole-5-carboxamide (e.g., NP-G2-029) Target Fascin1 Protein (Actin-Bundling Target) Ligand->Target High Affinity Binding Inhibition Steric Blockade of Actin Binding Cleft Target->Inhibition Conformational Lock Phenotype1 Disruption of Filopodia & Lamellipodia Formation Inhibition->Phenotype1 Cytoskeletal Level Phenotype2 Suppression of Tumor Migration & Metastasis Phenotype1->Phenotype2 Phenotypic Outcome

Mechanism of action for isoxazole-5-carboxamide based Fascin1 inhibitors in oncology.

Immunology: Toll-Like Receptor 7 (TLR7) Agonism

In the realm of immunotherapy, the isoxazole ring has been successfully fused with pyrimidines to create 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines 3[3]. Here, the isoxazole acts as a less toxic, synthetically accessible heterocyclic replacement for the benzene ring found in traditional quinazoline-based TLR7 agonists. The 5-carboxamide precursor is critical during the synthetic cyclization phase to build this fused system, yielding compounds with single-digit micromolar EC50 values and excellent safety profiles 3[3].

Cardiovascular: Antithrombotic Agents

Isoxazoline and isoxazole derivatives have proven highly effective as Factor Xa inhibitors and glycoprotein IIb/IIIa receptor antagonists 4[4]. The biaryl-substituted isoxazole-5-carboxamides are specifically designed to interact with the S4 aryl-binding domain of the Factor Xa active site. The carboxamide acts as an essential hydrogen-bond donor to the backbone carbonyls of the enzyme, achieving sub-nanomolar inhibition constants (


) 4[4].

Quantitative Data & SAR Summary

To facilitate easy comparison of the scaffold's versatility, the following table summarizes key quantitative data across different biological targets.

Scaffold / DerivativePrimary TargetBiological ActivityKey Structural Rationale
Indole-3-isoxazole-5-carboxamide (5a) Tubulin (HCC - Huh7 cells)IC50 = 0.7 µM3,4,5-trimethoxyphenyl moiety mimics CA-4, enhancing lipophilicity and binding to the colchicine site.
NP-G2-029 Analog Fascin1 ProteinNanomolar range5-carboxamide provides directional H-bonding to sterically block the actin-binding cleft.
Isoxazolo[5,4-d]pyrimidine (21a) TLR7 AgonistEC50 = 7.8 µMIsoxazole fusion replaces toxic quinazoline; improves safety profile in HEK293 cells.
Biaryl-isoxazoline-5-carboxamide (37) Factor Xa

= 0.83 nM
Biaryl moiety expertly targets the S4 aryl-binding domain; carboxamide anchors to the enzyme backbone.

Synthetic Methodologies: A Self-Validating Workflow

The construction of the isoxazole-5-carboxamide core relies on highly regioselective methodologies. The two most prominent pathways are the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with acrylamides, and the base-catalyzed condensation of N-hydroxyimidoyl chlorides with 2-cyanoacetamide 5[5], 3[3].

Synthesis A Aldehyde / Acid Starting Material B Oxime Formation (NH2OH·HCl, Base) A->B Step 1: Condensation C N-Hydroxyimidoyl Chloride (NCS, DMF) B->C Step 2: Chlorination D 1,3-Dipolar Cycloaddition (Base + Acrylamide) C->D Pathway A (In situ Nitrile Oxide) F Alternative: Condensation (2-Cyanoacetamide + NaOEt) C->F Pathway B (Base-Catalyzed) E Isoxazole-5-carboxamide Target Scaffold D->E Yield: 60-85% F->E Yield: 45-70%

Synthetic pathways for the isoxazole-5-carboxamide scaffold via cycloaddition or condensation.

Step-by-Step Protocol: Synthesis via Base-Catalyzed Condensation (Pathway B)

This protocol details the synthesis of 5-aminoisoxazole-4-carboxamides (which can be further derivatized into 5-carboxamides depending on the starting nitrile), a highly robust method utilized in the generation of TLR7 agonists 3[3].

Scientific Rationale: Sodium ethoxide (NaOEt) is utilized as a strong base to deprotonate the active methylene of 2-cyanoacetamide. This facilitates a nucleophilic attack on the highly electrophilic N-hydroxyimidoyl chloride, followed by rapid intramolecular cyclization to form the isoxazole ring.

Materials Required:

  • Appropriate Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • 2-Cyanoacetamide (1.0 equiv)

  • Sodium metal (for NaOEt generation) (1.5 equiv)

  • Absolute Ethanol, DMF

Workflow:

  • Oxime Formation (Self-Validating Step):

    • Dissolve the starting aldehyde in absolute ethanol. Add NH₂OH·HCl and a mild base (e.g., sodium acetate).

    • Stir at room temperature for 2-4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 2:1). The aldehyde spot (UV active) will disappear, replaced by a lower

      
       spot (oxime). Extract with EtOAc and wash with brine.
      
  • Chlorination to N-Hydroxyimidoyl Chloride:

    • Dissolve the purified oxime in anhydrous DMF.

    • Causality: Use NCS instead of chlorine gas. NCS is a mild, solid chlorinating agent that allows for precise stoichiometric control, preventing over-chlorination of aromatic rings.

    • Add NCS portion-wise at 0 °C. Warm to room temperature and stir for 3 hours.

    • Validation: The reaction mixture often turns slightly yellow. Quench with ice water; the imidoyl chloride usually precipitates as a waxy solid.

  • Condensation and Cyclization:

    • Prepare a fresh solution of NaOEt by dissolving sodium metal (1.5 equiv) in absolute ethanol under inert gas.

    • Add 2-cyanoacetamide (1.0 equiv) to the NaOEt solution at 50 °C, then cool the resulting suspension to 0 °C.

    • Dissolve the N-hydroxyimidoyl chloride in absolute ethanol and add it dropwise to the suspension.

    • Causality: Dropwise addition ensures the imidoyl chloride reacts immediately with the deprotonated cyanoacetamide rather than dimerizing with itself to form a furoxan byproduct.

    • Stir for 30 min at 0 °C, then reflux at 80 °C for 16 hours.

    • Validation: The suspension will change color (often to a deep brown/orange) as the cyclization occurs. Concentrate in vacuo, neutralize, and purify via flash chromatography to yield the isoxazole-5-carboxamide derivative (Typical yield: 45-70%).

Conclusion

The isoxazole-5-carboxamide scaffold represents a masterclass in rational drug design. By combining the favorable physicochemical properties of the isoxazole ring with the directional hydrogen-bonding capabilities of the carboxamide group, medicinal chemists can precisely target a wide array of biological systems—from cytoskeletal proteins in oncology to immune receptors and coagulation factors. As synthetic methodologies continue to improve, particularly in asymmetric catalysis and late-stage functionalization, the chemical space accessible by this privileged scaffold will only expand, paving the way for next-generation therapeutics.

References

  • Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties ResearchGate URL: [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists ACS Omega URL:[Link]

  • The FDA-Approved Antiviral Raltegravir Inhibits Fascin1-Dependent Invasion of Colorectal Tumor Cells In Vitro and In Vivo MDPI URL:[Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines PMC / NIH URL: [Link]

  • Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Methodological & Application

Synthesis of N-phenylisoxazole-5-carboxamide using EDCI coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-Phenylisoxazole-5-carboxamide via Carbodiimide Coupling

Introduction & Scope

The isoxazole-5-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, most notably recognized in the immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide (A77 1726) . These compounds function by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis.[1][2]

This application note provides a robust, scalable protocol for synthesizing N-phenylisoxazole-5-carboxamide from isoxazole-5-carboxylic acid and aniline using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) . Unlike dicyclohexylcarbodiimide (DCC), which generates an insoluble urea byproduct that is difficult to remove, EDCI yields a water-soluble urea byproduct, streamlining purification via liquid-liquid extraction.[3]

Key Advantages of this Protocol:

  • Racemization Control: Utilization of HOBt prevents racemization (critical if chiral side chains are introduced) and suppresses N-acylurea formation.

  • Self-Validating Workup: The purification relies on specific acid-base washes that systematically remove reagents based on pKa differentials.

  • Scalability: Suitable for milligram to multigram synthesis.

Mechanistic Insight

The direct reaction between a carboxylic acid and an aniline is kinetically unfavorable at room temperature due to the formation of an unreactive ammonium carboxylate salt. EDCI activates the carboxylic acid, converting the hydroxyl group into a good leaving group.

Critical Role of HOBt: Without an additive, the O-acylisourea intermediate formed by EDCI is prone to an intramolecular rearrangement (O→N acyl migration), forming a stable, unreactive N-acylurea side product.[3] 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a highly reactive, yet stable, OBt-active ester. This ester reacts rapidly with the aniline nucleophile to yield the target amide.

Figure 1: Reaction Mechanism & Pathway

EDCI_Mechanism Acid Isoxazole-5-COOH O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDCI EDCI EDCI (Carbodiimide) EDCI->O_Acyl N_Acyl N-Acylurea (Dead-End Side Product) O_Acyl->N_Acyl Slow Rearrangement (Without HOBt) ActiveEster OBt-Active Ester (Stable & Reactive) O_Acyl->ActiveEster + HOBt (Fast) HOBt HOBt HOBt->ActiveEster Product Target Amide (N-Phenylisoxazole-5-carboxamide) ActiveEster->Product + Aniline Urea Water-Soluble Urea (Byproduct) ActiveEster->Urea Aniline Aniline (Nucleophile) Aniline->Product

Caption: EDCI activation pathway showing HOBt interception to prevent N-acylurea formation.

Experimental Protocol

Reagents & Stoichiometry[4]
ReagentMW ( g/mol )Equiv.[3][4][5]Role
Isoxazole-5-carboxylic acid 113.071.0Limiting Reagent
Aniline 93.131.1Nucleophile
EDCI·HCl 191.701.5Coupling Agent (Activator)
HOBt (anhydrous) 135.121.2Additive (Suppress Side Rxn)
DIPEA (Hünig's Base) 129.242.0 - 3.0Base (Neutralize HCl)
DCM (Dichloromethane) -0.1 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Activation:

    • Add Isoxazole-5-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) to the flask.

    • Add anhydrous DCM (concentration ~0.1 M relative to acid).

    • Add EDCI·HCl (1.5 equiv) in one portion.

    • Add DIPEA (2.0 equiv) dropwise. Note: The solution may become slightly cloudy as the active ester forms.

    • Stir at Room Temperature (25°C) for 30 minutes to ensure complete formation of the active ester.

  • Coupling:

    • Add Aniline (1.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature for 12–16 hours .

  • Monitoring:

    • Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The disappearance of the acid peak and appearance of the product mass (

      
      ) indicates completion.
      

Workup & Purification (The Self-Validating System)

This workup is designed to chemically separate the product from all reagents based on solubility and pKa.

Figure 2: Purification Logic Flow

Workup_Flow cluster_AcidWash Step 1: Acidic Wash (1M HCl) cluster_BaseWash Step 2: Basic Wash (Sat. NaHCO3) Reaction Crude Reaction Mixture (DCM Phase) AcidWash Wash with 1M HCl Reaction->AcidWash Remove1 Removes: - Unreacted Aniline (protonated) - DIPEA (protonated) - EDCI Urea Byproduct AcidWash->Remove1 BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Remove2 Removes: - Unreacted Isoxazole Acid (deprotonated) - HOBt (deprotonated, pKa ~6) BaseWash->Remove2 Final Organic Layer (DCM) Contains: Product + Neutral Impurities BaseWash->Final Dry Dry (Na2SO4) & Evaporate Final->Dry

Caption: Sequential wash protocol utilizing pKa differences for purification.

Detailed Protocol:

  • Dilution: Dilute the reaction mixture with excess DCM (50 mL).

  • Acid Wash (Removes Bases/Amines): Wash the organic layer with 1M HCl (2 x 30 mL).

    • Why: Protonates unreacted aniline and DIPEA, rendering them water-soluble. Also removes the water-soluble urea byproduct.

  • Basic Wash (Removes Acids): Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL).

    • Why: Deprotonates unreacted isoxazole carboxylic acid and HOBt (pKa ~6.0), moving them to the aqueous layer.

  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Final Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. DMF can be used if solubility in DCM is poor.
N-Acylurea Formation Slow Amine AdditionEnsure HOBt is added before EDCI. Increase HOBt to 1.5 eq.
Incomplete Conversion Low Nucleophilicity of AnilineAniline (pKa ~4.6) is less nucleophilic than alkyl amines. Add DMAP (0.1 eq) as a catalyst to accelerate the reaction [1].
Emulsions during Workup High concentration / Amphiphilic natureAdd solid NaCl to the aqueous layer or a small amount of MeOH to the organic layer to break emulsions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][5][7][8][9][10] Tetrahedron, 61(46), 10827-10852.

  • Bachem. (n.d.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Organic Chemistry Portal. (n.d.). Acid-Amine Coupling using EDCI.[3] Organic Chemistry Portal.

Sources

Protocol for ammonolysis of isoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Ammonolysis of Isoxazole-5-Carbonyl Chloride for Carboxamide Synthesis

Introduction & Pharmacological Context

Isoxazole-5-carboxamides are highly privileged scaffolds in modern drug discovery. They are frequently utilized as core pharmacophores in the development of antimicrobial agents, targeted anticancer therapeutics, and heat shock protein (Hsp90) inhibitors[1][2]. The synthesis of these primary amides typically relies on the nucleophilic acyl substitution of isoxazole-5-carbonyl chloride.

This application note details a robust, self-validating protocol for the ammonolysis of isoxazole-5-carbonyl chloride. By emphasizing mechanistic causality, precise solvent selection, and byproduct mitigation, this guide ensures high-purity yields suitable for downstream pharmaceutical development.

Mechanistic Rationale & Causality

The transformation of an acid chloride to a primary amide via ammonolysis is a classic Schotten-Baumann-type acylation[3]. The reaction proceeds via the nucleophilic attack of ammonia on the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Mechanism A Isoxazole-5-carbonyl chloride B Ammonia (NH3) Nucleophilic Attack A->B + NH3 C Tetrahedral Intermediate B->C Addition D Isoxazole-5-carboxamide + NH4Cl C->D Elimination

Mechanistic pathway of nucleophilic acyl substitution in ammonolysis.

Causality of Reagent Selection:

  • Ammonia Source & Solvent: While aqueous ammonium hydroxide (

    
    ) is inexpensive, the biphasic nature introduces water, which competitively hydrolyzes the highly electrophilic isoxazole-5-carbonyl chloride back to the inactive isoxazole-5-carboxylic acid. To maximize the yield, anhydrous ammonia dissolved in dioxane (0.5 M) or THF is strictly preferred over aqueous or methanolic solutions (which risk methyl ester byproduct formation).
    
  • Stoichiometry: The reaction generates one equivalent of hydrogen chloride (HCl). Therefore, a minimum of two equivalents of ammonia is required: one to act as the nucleophile and one to act as a Brønsted base to neutralize the HCl, precipitating as ammonium chloride (

    
    ). We recommend 3.0–5.0 equivalents to drive the reaction kinetically and suppress the formation of di-acylated imides.
    
  • Temperature Control: The addition of ammonia to an acyl chloride is highly exothermic. Conducting the initial addition at 0 °C preserves the integrity of the isoxazole ring, preventing thermal degradation.

Reaction Optimization & Quantitative Data

Table 1: Solvent and Reagent Optimization Data

Ammonia Source Solvent System Temp Expected Yield Causality / Observation

| Aq.


 (28%) | DCM (Biphasic) | 0 °C to RT | 45 - 55% | Significant competitive hydrolysis to carboxylic acid. |
| 

in MeOH (2.0 M) | Methanol | 0 °C to RT | 60 - 70% | Formation of isoxazole-5-methyl ester byproduct. | |

in Dioxane (0.5 M)
| Anhydrous THF | 0 °C to RT | > 90% | Clean conversion;

precipitates, driving reaction.
|

Table 2: Standardized Reagent Stoichiometry

Reagent MW ( g/mol ) Equivalents Function
Isoxazole-5-carbonyl chloride 131.52 1.0 Electrophilic substrate
Ammonia (0.5 M in Dioxane) 17.03 3.0 - 5.0 Nucleophile & HCl scavenger

| Anhydrous THF | N/A | 10 volumes | Aprotic reaction medium |

Experimental Workflow & Detailed Protocol

Workflow Step1 1. Dissolve Isoxazole-5-carbonyl chloride in anhydrous THF (0 °C) Step2 2. Dropwise addition of NH3 in Dioxane (3-5 eq) Step1->Step2 Step3 3. Stir at RT for 1-2 hours (Monitor via TLC/LC-MS) Step2->Step3 Step4 4. Quench with Sat. NaHCO3 & Evaporate Volatiles Step3->Step4 Step5 5. Liquid-Liquid Extraction (CH2Cl2 or EtOAc / H2O) Step4->Step5 Step6 6. Dry (Na2SO4), Filter, & Concentrate to Pure Amide Step5->Step6

Step-by-step experimental workflow for the ammonolysis reaction.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Dissolution: Charge the flask with isoxazole-5-carbonyl chloride (1.0 eq) and dissolve in anhydrous THF (10 mL per gram of substrate). Cool the stirring solution to 0 °C using an ice-water bath.

    • Self-Validation Check: Complete dissolution without turbidity indicates the absence of polymerized or severely degraded starting material.

  • Ammonolysis: Slowly add

    
     (0.5 M in dioxane, 3.0–5.0 eq) dropwise via an addition funnel or syringe over 15 minutes.
    
    • Self-Validation Check: The immediate formation of a dense, white precipitate (

      
      ) serves as visual confirmation that the acylation event is occurring.
      
  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes).

    • Note on TLC: To visualize the starting material, quench a micro-aliquot in methanol; the acid chloride will instantly convert to the methyl ester (high

      
      ). The desired primary amide will appear as a highly polar, UV-active spot (low 
      
      
      
      ) that stains strongly with
      
      
      .
  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of

    
     (5 volumes) to neutralize any remaining trace acids[4]. Evaporate the volatile organic solvents (THF/Dioxane) under reduced pressure.
    
  • Extraction & Workup: Extract the remaining aqueous phase with Dichloromethane (

    
    ) or Ethyl Acetate (3 × 10 volumes)[4][5]. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under vacuum to afford the crude isoxazole-5-carboxamide.
  • Purification: The crude product is typically >95% pure. If necessary, it can be recrystallized from EtOAc/Hexanes or purified via flash column chromatography (0-5% MeOH in

    
    ).
    

Analytical Validation

To definitively validate the success of the protocol, subject the isolated product to the following analytical checks:

  • Mass Spectrometry (LC-MS): Confirm the presence of the

    
     peak at m/z 113.0.
    
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    Look for the disappearance of starting material resonances and the emergence of two distinct, broad singlets between 7.50 and 8.20 ppm. These represent the primary
    
    
    protons, which appear as two separate signals due to the restricted rotation around the C-N amide bond. The isoxazole ring proton (C4-H) should appear as a sharp singlet around 7.10 - 7.30 ppm.

References

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines, nih.gov,[Link]

  • Amide Synthesis - Fisher Scientific, fishersci.fr,[Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties, researchgate.net,[Link]

  • US7279494B2 - Antimicrobial [3.1.
  • CA2515311A1 - Antibacterial agents, google.com,

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Application Notes and Protocols for the Purification of N-phenylisoxazole-5-carboxamide Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution: For research, scientific, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Critical Role of Purity for N-phenylisoxazole-5-carboxamides in Drug Discovery

The N-phenylisoxazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antioxidant properties.[1][2] As with any active pharmaceutical ingredient (API), the purity of these compounds is not merely a matter of regulatory compliance but a fundamental prerequisite for obtaining accurate biological data and ensuring safety and efficacy. The presence of impurities, such as unreacted starting materials, byproducts, or regioisomers, can significantly alter the pharmacological profile and toxicity of the target compound.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[3] It is a process of separating a compound from its impurities based on differences in solubility in a specific solvent or solvent system. A successful recrystallization can yield a product with high purity, a well-defined crystalline form, and desirable physical properties for formulation. This guide provides a detailed exploration of various recrystallization methods tailored for the purification of N-phenylisoxazole-5-carboxamide derivatives, grounded in both theoretical principles and practical, field-proven protocols.

Pillar 1: Expertise & Experience - The Science of Solvent Selection and Crystal Growth

The success of any recrystallization protocol hinges on the judicious selection of a solvent. The ideal solvent should exhibit high solubility for the N-phenylisoxazole-5-carboxamide at an elevated temperature and low solubility at a reduced temperature. This temperature-dependent solubility differential is the driving force for the crystallization process.[4]

The molecular structure of N-phenylisoxazole-5-carboxamides, featuring a polar carboxamide group and a less polar phenyl-isoxazole core, suggests solubility in a range of organic solvents. The polarity of the solvent, its boiling point, and its chemical inertness towards the compound are all critical parameters to consider.[5]

Commonly encountered challenges in the recrystallization of drug candidates include:

  • Oiling Out: The compound separates from the solution as a liquid rather than a solid. This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.

  • Poor Recovery: A significant amount of the compound remains dissolved in the mother liquor after cooling. This can be due to using an excessive volume of solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.

  • Polymorphism: The compound crystallizes in different solid-state forms (polymorphs) with distinct physicochemical properties. The choice of solvent and the rate of cooling can influence which polymorph is obtained.

This guide will provide protocols designed to mitigate these risks and ensure a robust and reproducible purification process.

Pillar 2: Trustworthiness - Self-Validating Protocols for High-Purity N-phenylisoxazole-5-carboxamides

The following protocols are designed to be self-validating, incorporating steps for in-process monitoring and final purity assessment. The choice of method will depend on the specific properties of the N-phenylisoxazole-5-carboxamide derivative and the nature of the impurities.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method and should be the first approach considered. It is ideal when a solvent is found that meets the criteria of high solubility at high temperature and low solubility at low temperature.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude N-phenylisoxazole-5-carboxamide. Add the chosen solvent (e.g., ethanol, dichloromethane) dropwise at room temperature until the solid just dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable. If the solid is sparingly soluble, gently heat the test tube. A good solvent will fully dissolve the compound upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of a crystalline precipitate indicates a potentially suitable solvent.

  • Dissolution: Place the crude N-phenylisoxazole-5-carboxamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystalline product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

Example from Literature: The purification of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide has been successfully achieved by recrystallization from dichloromethane.[6] Similarly, 4-(3,4-Dimethoxyphenyl)-3-phenylisoxazole-5-carboxamide was purified as white crystals from ethanol.[7]

Protocol 2: Multi-Solvent (Solvent-Antisolvent) Recrystallization

This method is employed when a single solvent that meets all the necessary criteria cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "antisolvent" (in which it is poorly soluble) to induce precipitation.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a pair of miscible solvents. The N-phenylisoxazole-5-carboxamide should be highly soluble in the "good" solvent and poorly soluble in the "antisolvent". Common pairs include ethanol/water, dichloromethane/hexane, and ethyl acetate/hexane.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Antisolvent: Slowly add the antisolvent to the solution with stirring until the solution becomes cloudy (the point of saturation). If the solution is warm, add the antisolvent until cloudiness persists.

  • Inducing Crystallization: If cloudiness appears, add a few drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool slowly. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.

  • Cooling: Once crystallization has begun, allow the solution to stand at room temperature and then cool in an ice bath to maximize the yield.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol, using the solvent-antisolvent mixture or just the antisolvent for washing.

Note on Purification: In some instances, purification of N-phenylisoxazole-5-carboxamide derivatives may first involve flash chromatography followed by recrystallization from a suitable solvent system to achieve high purity.[4]

Pillar 3: Authoritative Grounding & Data Presentation

The selection of an appropriate recrystallization method is a logical process based on the physicochemical properties of the compound and its impurities.

Decision-Making Workflow for Recrystallization Method Selection

Recrystallization_Decision start Crude N-phenylisoxazole-5-carboxamide solubility_test Perform Solubility Tests in Various Solvents start->solubility_test find_good_solvent Good Solvent Found? (High sol. at high T, Low sol. at low T) solubility_test->find_good_solvent single_solvent Proceed with Single-Solvent Recrystallization find_good_solvent->single_solvent Yes no_good_solvent No Single Good Solvent Found find_good_solvent->no_good_solvent No end_purified Pure Crystalline Product single_solvent->end_purified solvent_antisolvent_pair Find a Miscible Solvent-Antisolvent Pair no_good_solvent->solvent_antisolvent_pair multi_solvent Proceed with Multi-Solvent Recrystallization solvent_antisolvent_pair->multi_solvent Yes failed Re-evaluate Purification Strategy (e.g., Chromatography) solvent_antisolvent_pair->failed No multi_solvent->end_purified

Caption: Decision tree for selecting a suitable recrystallization method.

Table of Suitable Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes on Application for N-phenylisoxazole-5-carboxamides
Ethanol 78Polar ProticHas been successfully used for the recrystallization of some 3,4-diaryl-isoxazole-5-carboxamides.[7] Good general-purpose solvent for compounds with moderate polarity.
Dichloromethane (DCM) 40Polar AproticA documented solvent for the recrystallization of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide.[6] Its low boiling point allows for easy removal.
Ethyl Acetate 77Polar AproticOften used in combination with a nonpolar antisolvent like hexane for purification of moderately polar compounds.
n-Hexane 69NonpolarPrimarily used as an antisolvent with more polar solvents like ethyl acetate or dichloromethane.
Water 100Polar ProticCan be used as an antisolvent with water-miscible organic solvents like ethanol, especially for compounds with lower polarity.
General Experimental Workflow for Purification

Experimental_Workflow cluster_purification Purification Process cluster_qc Quality Control crude_product Crude Product recrystallization Recrystallization (Chosen Method) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals melting_point Melting Point Analysis pure_crystals->melting_point tlc TLC Analysis pure_crystals->tlc nmr_ms NMR & Mass Spectrometry pure_crystals->nmr_ms final_product Final Characterized Product melting_point->final_product tlc->final_product nmr_ms->final_product

Caption: A typical workflow from crude product to a pure, characterized compound.

Conclusion

The recrystallization methods detailed in these application notes provide a robust framework for the purification of N-phenylisoxazole-5-carboxamide derivatives. By carefully selecting the appropriate solvent system and controlling the crystallization conditions, researchers can obtain high-purity materials essential for advancing drug discovery and development programs. The principles and protocols outlined herein are designed to be adaptable to a wide range of N-phenylisoxazole-5-carboxamide analogues, ensuring the integrity and reliability of subsequent scientific investigations.

References

  • Wang, Y. et al. (2014). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(1), o94. Available at: [Link]

  • Hawash, M. et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6688168. Available at: [Link]

  • Kaur, R. et al. (2024). Construction of Isoxazole ring: An Overview. International Journal of Pharmaceutical Sciences and Research, 15(6), 2326-2346. Available at: [Link]

  • Syrris (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Semenov, V. V. et al. (2019). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. Available at: [Link]

  • Bhirud, J. D. & Narkhede, H. P. (2018). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. International Journal of ChemTech Research, 11(05), 239-247. Available at: [Link]

  • Li, J. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Available at: [Link]

  • Mol-Instincts. Synthesis of 3-phenyl-5-(2-pyridylcarbonylmethyl)-N-methyl-isoxazole-4-carboxamide. Available at: [Link]

  • Hawash, M. et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 223. Available at: [Link]

  • Ghotbi, Y. et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(10), 793. Available at: [Link]

  • Jaradat, N. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10705. Available at: [Link]

Sources

A Comprehensive Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of Isoxazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Introduction

The isoxazole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including anticancer and antioxidant activities.[1] Ensuring the purity and stability of these Active Pharmaceutical Ingredients (APIs) is paramount for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering the resolution and sensitivity required for separating the API from process-related impurities and degradation products.[2][3]

This application note provides a comprehensive, scientifically-grounded framework for the development and validation of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for isoxazole-carboxamide purity analysis. The guide moves beyond a simple recitation of steps to explain the underlying scientific principles behind each decision, from initial column selection to final method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The objective is to equip researchers, scientists, and drug development professionals with a systematic workflow to create an analytical method that is not only accurate and precise but also resilient and fit for its intended purpose in a regulatory environment.

Chapter 1: Foundational Principles

The Power of Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of chromatography in the pharmaceutical industry, and for good reason.[7][8] It separates analytes based on their hydrophobicity. The system utilizes a nonpolar stationary phase (typically silica particles chemically bonded with alkyl chains like C18 or C8) and a polar mobile phase (usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile or methanol).[9][10] Nonpolar analytes interact more strongly with the stationary phase and are retained longer, while polar compounds elute earlier. Given the typical semi-polar nature of isoxazole-carboxamide derivatives, RP-HPLC provides an excellent starting point for achieving effective separation.

The "Stability-Indicating" Imperative

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or excipients.[2][11] The development of a SIM is a regulatory requirement and is essential for assessing the intrinsic stability of a drug.[12][13] This is achieved by performing forced degradation studies, where the drug is intentionally exposed to harsh conditions to generate potential degradants.[14] A successful SIM must be able to resolve the intact API from all these stress-induced products.

Chapter 2: The Method Development Workflow

The development of an HPLC method is a systematic process. The goal is to find the optimal balance of chromatographic parameters that yields the desired separation in a reasonable timeframe.

MethodDevelopmentWorkflow A 1. Analyte Characterization (pKa, logP, UV λmax) B 2. Initial Column & Mobile Phase Screening (C18, C8, RP-Amide) (ACN/H2O, MeOH/H2O) A->B C 3. Scouting Gradient Runs B->C D 4. Method Optimization (Gradient, Temp, pH, Flow Rate) C->D D->C Re-screen if needed E 5. Forced Degradation Studies (Specificity Confirmation) D->E F 6. Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) E->F Assess Peak Purity & Resolution G Final Validated Method F->G

Figure 1: Systematic workflow for HPLC method development.

Protocol 2.1: Initial Assessment and Parameter Selection
  • Analyte Characterization:

    • Determine the UV absorbance maximum (λmax) of the isoxazole-carboxamide using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This will be the primary detection wavelength.

    • Estimate the analyte's pKa and logP values. This information helps predict how changes in mobile phase pH will affect retention and whether the compound is more suited for RP-HPLC.

    • Assess solubility in common HPLC solvents (water, acetonitrile, methanol, etc.).

  • Column Selection:

    • Rationale: The choice of column is critical for achieving selectivity.[15]

    • Primary Choice: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). C18 columns are versatile and provide high hydrophobicity, making them suitable for a wide range of compounds.[7][16]

    • Alternative Selectivity: If co-elution or poor peak shape occurs, screen columns with different stationary phases. An RP-Amide column, which has an embedded polar group, can offer unique selectivity and improved peak shape for basic compounds.[17][18][19] A Phenyl-Hexyl phase can provide alternative selectivity through π-π interactions.

  • Mobile Phase Selection:

    • Rationale: The mobile phase composition dictates analyte retention and selectivity.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[9] ACN is often preferred as it typically provides lower backpressure and better UV transparency.[20]

    • Aqueous Phase: Start with HPLC-grade water. To improve peak shape for ionizable compounds, add a pH modifier. A 0.1% solution of formic acid or orthophosphoric acid is a common starting point to ensure an acidic pH (typically pH 2.5-3.5), which suppresses the ionization of silanol groups on the stationary phase and protonates basic analytes, leading to sharper peaks.[10]

Protocol 2.2: Initial Scouting Gradient
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Set Initial Conditions:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA/UV at the analyte's λmax.

  • Run a Broad Gradient:

    • Start with a wide-ranging linear gradient, such as 5% B to 95% B over 20-30 minutes.

    • Purpose: This initial run aims to elute all components of the sample, providing a comprehensive picture of the sample complexity and the approximate elution time of the main peak.

Chapter 3: Method Optimization

After initial scouting, the goal is to refine the separation to achieve adequate resolution (Rs > 2.0) between the main peak and all impurities, maintain good peak shape (Tailing Factor ≈ 1), and minimize the run time.

OptimizationLogic box_node box_node Start Poor Resolution or Long Run Time? A Adjust Gradient Slope Start->A B Change Organic Modifier (ACN ↔ MeOH) A->B If Resolution Still Poor D Optimize Temperature A->D If Peak Shape is Good C Change Column (e.g., C18 → RP-Amide) B->C If Selectivity Issue Persists End Optimized Method C->End E Fine-tune pH D->E E->End

Figure 2: Decision logic for chromatographic optimization.

Protocol 3.1: Systematic Optimization Steps
  • Gradient Adjustment:

    • Based on the scouting run, narrow the gradient range around the elution time of the API and its impurities. For example, if all peaks elute between 40% and 60% B, a new gradient of 30% to 70% B over 20 minutes will provide better separation in that window.

    • Decrease the gradient slope (i.e., increase the gradient time) to improve the resolution of closely eluting peaks.

  • Temperature Control:

    • Increasing the column temperature (e.g., from 30 °C to 40 °C) decreases mobile phase viscosity, which lowers backpressure and can sharpen peaks. It can also alter selectivity.

  • Flow Rate:

    • Adjusting the flow rate is a simple way to manage run time and backpressure. Lowering the flow rate can sometimes improve resolution, but at the cost of a longer analysis.

Chapter 4: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. The goal is to generate a modest amount of degradation (typically 5-20%) to prove the method can separate the newly formed degradants from the intact API.[13][14]

Protocol 4.1: Stress Condition Application

Prepare separate solutions of the isoxazole-carboxamide API at approximately 1 mg/mL for each condition. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature for several hours.

  • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 105 °C) for 24-48 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the API solution to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

After stressing, analyze each sample using the optimized HPLC method. The PDA detector is crucial here for performing peak purity analysis on the API peak in each chromatogram to ensure it is spectrally homogeneous and not co-eluting with a degradant.

Chapter 5: Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][6] The following experiments are required for a purity and assay method.

Protocol 5.1: Validation Experiments
  • Specificity:

    • Procedure: Analyze blank, placebo (if in formulation), API, and all forced degradation samples.

    • Acceptance Criteria: The API peak should be free from any interference from blank, placebo, or degradation products. Peak purity analysis of the API peak must pass.

  • Linearity:

    • Procedure: Prepare at least five concentrations of the API reference standard, typically spanning 50% to 150% of the target concentration.

    • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Spike a sample matrix (e.g., placebo) with the API at three different concentration levels (e.g., 80%, 100%, 120%), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the same sample (e.g., at 100% concentration) on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Procedure: Determine based on the signal-to-noise ratio (S/N), where LOQ is typically S/N ≈ 10 and LOD is S/N ≈ 3, or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be precise and accurate.

  • Robustness:

    • Procedure: Intentionally make small variations to the method parameters (e.g., ±2 °C in temperature, ±0.2 units of pH, ±5% in organic modifier composition) and assess the impact on the results and system suitability.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

Chapter 6: Data Presentation and System Suitability

Clear presentation of data is crucial. The following tables provide templates for summarizing key method parameters and validation results.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 25 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detector UV at 275 nm
Injection Vol. 10 µL

| Run Time | 35 min |

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Resolution (Rs) Rs ≥ 2.0 (between API and closest impurity)

| %RSD of Area (n=6) | ≤ 1.0% |

Table 3: Summary of Forced Degradation Results

Stress Condition % Degradation No. of Degradants Peak Purity of API
Acid (1N HCl, 80°C) 15.2% 3 Pass
Base (1N NaOH, 60°C) 18.5% 2 Pass
Oxidative (3% H₂O₂) 9.8% 1 Pass
Thermal (105°C) 5.5% 1 Pass

| Photolytic (ICH Q1B) | 2.1% | 1 | Pass |

Conclusion

This application note has outlined a comprehensive and systematic strategy for the development and validation of a stability-indicating HPLC method for the purity analysis of isoxazole-carboxamide compounds. By integrating an understanding of chromatographic principles with a rigorous, phase-appropriate approach to forced degradation and ICH-compliant validation, researchers can develop a reliable analytical method. Such a method is not merely a tool for data generation but a cornerstone of quality assurance, ensuring the integrity of the drug substance throughout the development lifecycle and beyond.

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  • Ascentis® Express RP-Amide HPLC Columns. Sigma-Aldrich.
  • Reversed-phase fused-core HPLC modeling of peptides. PMC - NIH.
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  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
  • Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Amide Column. GL Sciences.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC.
  • Strategic approach for HPLC Method Development and Validation: Review. Asian Journal of Research in Pharmaceutical Sciences.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.
  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. MDPI.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.

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Green Synthesis of Isoxazole-5-Carboxamide Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Greener Pathways to Privileged Scaffolds

The isoxazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents.[1][2][3] Specifically, isoxazole-5-carboxamide derivatives have garnered significant attention as potent inhibitors of crucial biological targets like heat shock protein 90 (Hsp90). Traditional synthetic routes to these valuable scaffolds often involve multi-step procedures, harsh reagents, volatile and toxic organic solvents, and significant energy consumption, running contrary to the modern principles of sustainable chemistry.[3][4]

This guide addresses the critical need for environmentally benign and efficient methodologies for the synthesis of isoxazole-5-carboxamide derivatives. We will explore field-proven green techniques, including microwave-assisted synthesis and novel rearrangement strategies under mild conditions. The protocols herein are designed not merely as instructions but as self-validating systems, providing researchers with robust, scalable, and sustainable pathways for drug discovery and development.

Technique 1: Microwave-Assisted Cyclization for Isoxazole Ring Formation

Application Note: Harnessing Dielectric Heating for Rapid, Efficient Synthesis

Microwave-assisted organic synthesis represents a significant advancement in green chemistry, primarily by offering a more efficient method of energy transfer directly to the reacting molecules.[5] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation utilizes the dielectric properties of the solvent and reactants to generate heat volumetrically and rapidly. This leads to a dramatic reduction in reaction times—often from hours to minutes—increased product yields, and enhanced reaction selectivity, all of which contribute to a more energy-efficient and sustainable process.[2][5][6] The synthesis of the isoxazole core from chalcone precursors is an excellent example where this technology can be applied to minimize energy use and improve overall efficiency.[1][7]

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol details the cyclization reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride to form the isoxazole ring, a key precursor for isoxazole-carboxamide derivatives.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Ethanolic Sodium Hydroxide Solution (10 mL)

  • Microwave Synthesis Reactor with a sealed vessel

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, appropriate mobile phase)

Procedure:

  • In a 25 mL microwave-safe reaction vessel, combine the substituted chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol).

  • Add 10 mL of ethanolic sodium hydroxide solution to the vessel.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the reaction mixture at 210 W for 10-15 minutes.[5] The reaction temperature and pressure should be monitored by the reactor's internal sensors.

  • After irradiation, allow the vessel to cool to room temperature (or via automated cooling).

  • Monitor the reaction's completion by TLC, comparing the reaction mixture to the starting chalcone spot.

  • Upon completion, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure isoxazole derivative.

Causality and Trustworthiness
  • Why Microwave Irradiation? The polar nature of ethanol and the reaction intermediates allows for efficient absorption of microwave energy, leading to rapid and uniform heating that significantly accelerates the rate of the cyclization reaction compared to conventional refluxing.[2][5]

  • Self-Validation: The protocol's integrity is maintained through systematic monitoring and characterization.

    • Reaction Monitoring: TLC is employed to ensure the complete consumption of the starting chalcone, preventing unnecessary energy expenditure and simplifying purification.

    • Product Characterization: The identity and purity of the synthesized isoxazole should be unequivocally confirmed using standard analytical techniques:

      • FT-IR: To confirm the formation of the C=N bond in the isoxazole ring and the disappearance of the chalcone's carbonyl stretch.

      • ¹H NMR & ¹³C NMR: To verify the chemical structure, including the characteristic shifts of protons and carbons in the isoxazole ring.[7]

      • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_validation Validation A Combine Chalcone & Hydroxylamine HCl in Vessel B Add Ethanolic NaOH A->B C Seal Vessel & Place in Microwave Reactor B->C D Irradiate (210W, 10-15 min) C->D E Monitor by TLC D->E F Cool to Room Temp. E->F G Precipitate in Ice Water F->G H Vacuum Filtration G->H I Recrystallize Product H->I J Characterize by FT-IR, NMR, and Mass Spec I->J

Caption: Workflow for Microwave-Assisted Isoxazole Synthesis.

Technique 2: Direct Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides via Rearrangement

Application Note: A Scalable, Mild-Condition Route to Target Molecules

While the formation of the isoxazole ring is a key step, a truly efficient green synthesis aims to construct the final target molecule with minimal intermediate steps. This section details a simple and scalable procedure for the direct synthesis of 3,4-diaryl-isoxazole-5-carboxamides under mild conditions.[8] The strategy relies on the base-catalyzed rearrangement of an intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxide. This approach is highly advantageous as it avoids harsh reagents and proceeds efficiently, making it suitable for library synthesis in drug discovery campaigns.

Experimental Protocol: Base-Catalyzed Rearrangement to Isoxazole-5-carboxamides

This two-step, one-pot-adaptable protocol first forms the isoxazoline N-oxide intermediate, which is then rearranged to the final carboxamide product.

Materials:

  • (E)-1,2-Diaryl-2-nitroethene (1.0 mmol)

  • 2-Cyanoacetamide (1.0 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Step 1: Formation of Isoxazoline N-oxide Intermediate. To a solution of the (E)-1,2-diaryl-2-nitroethene (1.0 mmol) and 2-cyanoacetamide (1.0 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. This step forms the 3,4-diaryl-5-carboxamido-isoxazoline N-oxide intermediate.[8][9]

  • Step 2: Rearrangement to Isoxazole-5-carboxamide. Upon completion of the first step (as indicated by TLC), the reaction mixture containing the intermediate is treated to induce rearrangement.

  • Pour the reaction mixture into 50 mL of water and acidify to pH 5-6 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude residue is the target 3,4-diaryl-isoxazole-5-carboxamide.

  • Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Mechanistic Rationale and Trustworthiness
  • Why this Pathway? This method provides direct access to the desired 5-carboxamide functionality. The reaction proceeds under mild, base-catalyzed conditions at room temperature, which is highly energy-efficient.[8] The mechanism involves the initial Michael addition of the cyanoacetamide enolate to the nitroalkene, followed by intramolecular cyclization to form the isoxazoline N-oxide. Subsequent base-catalyzed elimination of water from this intermediate leads to the stable, aromatic isoxazole ring.[8][9]

  • Self-Validation:

    • Reaction Monitoring: TLC is crucial to distinguish between the starting materials, the isoxazoline N-oxide intermediate, and the final isoxazole product, ensuring the reaction is driven to completion.

    • Product Characterization: Confirmation of the final structure is performed by:

      • ¹H NMR & ¹³C NMR: To confirm the diaryl substitution pattern and the presence of the carboxamide group.

      • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

      • X-ray Crystallography: For unambiguous structural elucidation, if a suitable crystal can be obtained.[8]

Quantitative Data Comparison

The following table summarizes representative yields for this mild and efficient synthesis method.

Aryl Group 1 (at C3)Aryl Group 2 (at C4)Yield (%)
Phenyl4-Methoxyphenyl85
Phenyl4-Chlorophenyl82
4-TolylPhenyl88
Phenyl2,5-Dimethoxyphenyl75
Data synthesized from representative examples in the literature.[8]
Reaction Mechanism Diagram

G Start Nitroalkene + Cyanoacetamide Base K₂CO₃ in DMF Intermediate Isoxazoline N-Oxide Intermediate Base->Intermediate Michael Addition & Intramolecular Cyclization Rearrangement Base-Catalyzed Elimination of H₂O Intermediate->Rearrangement Product 3,4-Diaryl-isoxazole- 5-carboxamide Rearrangement->Product Aromatization

Caption: Mechanism for Isoxazole-5-carboxamide Synthesis.

References

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. Available at: [Link]

  • Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. Organic Preparations and Procedures International. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Academia.edu. Available at: [Link]

  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Journal of the Serbian Chemical Society. Available at: [Link]

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO. Available at: [Link]

  • Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Current Microwave Chemistry. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]

  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research. Available at: [Link]

  • Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. Scientific Reports. Available at: [Link]

  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Molbank. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ChemistrySelect. Available at: [Link]

  • One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. ResearchGate. Available at: [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. Available at: [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available at: [Link]

  • Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Semantic Scholar. Available at: [Link]

Sources

Comprehensive Application Note: Western Blot Analysis of STAT3 Phosphorylation Inhibition by Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a master transcriptional regulator frequently hyperactivated in human malignancies, driving tumor proliferation, metastasis, and immune evasion. Recently, isoxazole derivatives have emerged as a highly potent class of small-molecule inhibitors targeting the STAT3 pathway[1].

Validating the efficacy of these compounds requires rigorous, artifact-free Western blot analysis. Because phosphorylation is a highly dynamic, reversible post-translational modification, experimental design must account for rapid phosphatase activity, temporal degradation kinetics, and epitope masking. This application note provides drug development professionals and molecular biologists with a self-validating, highly optimized protocol for tracking STAT3 phosphorylation (Tyr705/Ser727) and total protein degradation in response to isoxazole treatment.

Mechanistic Rationale: Isoxazoles as STAT3 Modulators

To design an effective biochemical assay, one must first understand the causality of the drug-target interaction. STAT3 is canonically activated via phosphorylation at Tyr705 by upstream kinases (e.g., JAK2), leading to SH2-domain-mediated dimerization and nuclear translocation. A secondary phosphorylation site at Ser727 maximizes transcriptional output and regulates mitochondrial function[2].

Isoxazole compounds disrupt this pathway through distinct, structure-dependent mechanisms:

  • Dual Phosphorylation Inhibition: Isoxazole-fused quinones, such as YY002, exhibit low-nanomolar potency by simultaneously blocking both Tyr705 and Ser727 phosphorylation, effectively shutting down both nuclear and mitochondrial STAT3 functions[2].

  • SH2-Domain Blockade & Ubiquitination: Isoxazoloquinone derivatives like ZSW bind directly to the SH2 domain of STAT3. This not only prevents dimerization but actively triggers ubiquitin-dependent proteasomal degradation of the total STAT3 protein[3],[4].

  • Upstream Kinase Suppression: N-phenyl-5-carboxamidyl isoxazoles (e.g., Compound 3) significantly downregulate p-STAT3 in colon cancer models, likely by uncoupling the JAK/STAT signaling axis[5].

Understanding these mechanisms dictates our experimental timeline: direct kinase inhibitors cause rapid p-STAT3 depletion (within 30–60 minutes), whereas ubiquitin-dependent degraders require extended incubation (6–12 hours) to show a reduction in total STAT3[4].

Pathway IL6 Cytokine Signal (e.g., IL-6) JAK JAK2 Kinase Activation IL6->JAK pSTAT3 p-STAT3 (Tyr705 / Ser727) JAK->pSTAT3 Phosphorylates STAT3 Total STAT3 (Monomer) STAT3->pSTAT3 Degradation Ubiquitin-Proteasome Degradation STAT3->Degradation Dimer STAT3 Dimerization (SH2 Domain) pSTAT3->Dimer Nucleus Nuclear Translocation & Oncogene Transcription Dimer->Nucleus Isoxazole Isoxazole Compounds (e.g., ZSW, YY002) Isoxazole->pSTAT3 Inhibits Phosphorylation (e.g., YY002) Isoxazole->Dimer Blocks SH2 Domain (e.g., ZSW) Isoxazole->Degradation Triggers Ubiquitination

Figure 1: Mechanistic intervention of isoxazole compounds in the STAT3 signaling cascade.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key isoxazole derivatives, providing baseline parameters for experimental design.

Compound ClassRepresentative CompoundTarget Cancer ModelEffective ConcentrationMechanistic Observation (Western Blot)Ref
N-phenyl-5-carboxamidyl isoxazoles Compound 3Colon Cancer (Colon 38, Caco-2)10–80 μg/mLDose-dependent downregulation of p-STAT3 (Tyr705).[5]
Isoxazoloquinones ZSWTriple-Negative Breast Cancer1 μMRapid p-STAT3 decrease (0.5h); total STAT3 degradation (6h).[4]
Isoxazole-fused quinones YY002Pancreatic Cancer (Capan-2, BxPC-3)Low nanomolarDual inhibition of both Tyr705 and Ser727 phosphorylation.[2]
Piperic acid-derived isoxazoles PAI LibraryBreast CancerVariableDownstream target modulation via STAT3 network inhibition.[1]

Self-Validating Experimental Design

A robust Western blot protocol must be a self-validating system. To definitively prove that an isoxazole compound inhibits STAT3, your experimental design must include:

  • Temporal Causality (Time-Course Assay): Because compounds like ZSW induce degradation[4], testing a single 24-hour timepoint may lead to false assumptions about direct kinase inhibition. Rule: Always perform a time-course (0.5h, 2h, 6h, 12h, 24h).

  • Internal Normalization: Phospho-STAT3 signals must be normalized against Total STAT3, not just a housekeeping gene (GAPDH/β-actin). If Total STAT3 degrades, a drop in p-STAT3 is a secondary consequence, not a primary kinase inhibition event.

  • Positive Control: Serum-starve cells for 12 hours, then stimulate with IL-6 (50 ng/mL) for 15 minutes prior to lysis. This proves your p-STAT3 antibody is functional and establishes a maximum activation baseline.

Detailed Step-by-Step Protocol

Protocol Prep 1. Cell Lysis (+ Phosphatase Inhibitors) PAGE 2. SDS-PAGE (8-10% Gel) Prep->PAGE Transfer 3. PVDF Transfer (Methanol Activated) PAGE->Transfer Block 4. Blocking (5% BSA strictly) Transfer->Block Probe 5. Antibody Probing (p-STAT3 then t-STAT3) Block->Probe Detect 6. ECL Detection & Normalization Probe->Detect

Figure 2: Self-validating Western blot workflow optimized for phosphoprotein detection.

Step 1: Sample Preparation & Lysis

Causality Note: Endogenous phosphatases act within seconds of cell membrane rupture.

  • Wash treated cells twice with ice-cold PBS. Keep plates strictly on ice.

  • Add RIPA Lysis Buffer supplemented heavily with inhibitors:

    • 1 mM Sodium Orthovanadate (Na3VO4): Must be activated (depolymerized by boiling/pH adjustment) to effectively inhibit tyrosine phosphatases (protects Tyr705).

    • 10 mM Sodium Fluoride (NaF): Inhibits serine/threonine phosphatases (protects Ser727).

    • 1x Protease Inhibitor Cocktail.

  • Scrape cells, transfer to pre-chilled tubes, and agitate at 4°C for 30 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

Step 2: SDS-PAGE Separation

Causality Note: STAT3 has a molecular weight of ~88 kDa.

  • Denature samples by adding 4x Laemmli buffer containing β-mercaptoethanol. Boil at 95°C for 5 minutes.

  • Load 20–30 µg of total protein per well into an 8% or 10% polyacrylamide gel .

  • Run at 90V through the stacking gel, then 120V through the resolving gel until the dye front reaches the bottom.

Step 3: Membrane Transfer

Causality Note: PVDF membranes have a higher protein binding capacity (~170 µg/cm²) compared to nitrocellulose (~80 µg/cm²), which is critical for capturing low-abundance transiently phosphorylated proteins.

  • Activate PVDF membrane in 100% methanol for 1 minute, then equilibrate in transfer buffer.

  • Transfer at 100V for 90 minutes (or 300mA for 2 hours) at 4°C.

Step 4: Blocking and Antibody Probing

Causality Note:Never use non-fat dry milk to block membranes for phospho-STAT3. Milk contains casein, a phosphoprotein that will cross-react with anti-phospho antibodies, causing severe background noise.

  • Block: Incubate the membrane in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody (Phospho): Incubate with anti-p-STAT3 (Tyr705 or Ser727) diluted 1:1000 in 5% BSA-TBST overnight at 4°C with gentle agitation.

  • Wash: Wash 3 × 10 minutes in TBST.

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA-TBST) for 1 hour at room temperature.

  • Detection: Apply Enhanced Chemiluminescence (ECL) substrate and image immediately.

Step 5: Reprobing for Total STAT3 and Loading Controls
  • Stripping (Optional but common): Use a mild stripping buffer (pH 2.2) for 15 minutes at room temperature to remove the phospho-antibody. Alternative: Run parallel gels to avoid signal loss from stripping.

  • Re-block the membrane in 5% non-fat milk (milk is acceptable here as total STAT3 antibodies do not target phospho-epitopes).

  • Probe for Total STAT3 (1:1000) and GAPDH/β-actin (1:5000) to normalize your data.

References

1.[1] Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer. nih.gov. 1 2.[5] Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. nih.gov. 5 3.[2] Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. acs.org. 2 4.[3] An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - MDPI. mdpi.com. 3 5.[4] An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - PMC. nih.gov. 4

Sources

Troubleshooting & Optimization

Technical Support Center: N-Phenylisoxazole-5-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISOX-5-AMIDE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing N-phenylisoxazole-5-carboxamides presents a unique duality: the isoxazole ring is robust against acids but fragile against strong bases and reducing agents, while the amide formation is often hampered by the poor nucleophilicity of the aniline partner.

This guide moves beyond generic "textbook" chemistry to address the specific electronic and steric challenges of the 5-position isoxazole scaffold.

Module 1: Synthetic Route Selector

Before troubleshooting a specific reaction, ensure you are using the correct pathway for your specific substrate.[1]

Workflow Decision Matrix

Use this logic flow to select the optimal synthetic strategy based on your available starting materials and aniline electronics.

RouteSelector cluster_tips Critical Decision Factors Start Start: Select Precursors Q1 Is the Isoxazole-5-COOH already synthesized? Start->Q1 Q2 Is the Aniline Electron-Deficient? (e.g., -NO2, -CF3, -F) Q1->Q2 Yes RouteC Route C: [3+2] Cycloaddition (Click Chemistry) Q1->RouteC No (Build Ring First) RouteA Route A: Acid Chloride Method (High Force/Scalable) Q2->RouteA Yes (Needs activation) RouteB Route B: HATU/HOAt Coupling (Mild/High Cost) Q2->RouteB No (Electron Rich/Neutral) Tip1 Route A Risk: Hydrolysis of COCl Tip2 Route B Risk: High cost, difficult purification

Figure 1: Decision matrix for selecting the optimal synthetic route based on aniline nucleophilicity and starting material availability.

Module 2: The "Gold Standard" – Acid Chloride Activation

Best for: Electron-deficient anilines (e.g., 4-fluoroaniline, 3-trifluoromethylaniline) where standard coupling agents fail.[1]

The Protocol[2][3]
  • Activation: Suspend isoxazole-5-carboxylic acid (1.0 eq) in dry DCM or Toluene. Add Oxalyl Chloride (1.2 eq) followed by catalytic DMF (2-3 drops).[1]

    • Why: The DMF forms a Vilsmeier-Haack intermediate (chloroiminium ion), which is the active chlorinating species.[1] Without DMF, reaction with electron-poor acids is sluggish.[1]

  • Evaporation: Once gas evolution ceases (1-2 h), concentrate in vacuo to remove excess oxalyl chloride. Do not skip this. Excess reagent will react with your aniline to form symmetrical urea byproducts.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Aniline (1.0 eq) and a non-nucleophilic base (Pyridine or DIPEA, 1.5 eq) at 0°C, then warm to RT.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield / No Reaction Dead Acid ChlorideThe "DMF Test": If you didn't see vigorous bubbling upon adding (COCl)₂, your acid chloride never formed.[1] Add 5 mol% DMF.[1]
Black Tar Formation Aniline OxidationAnilines are prone to oxidation.[1] Conduct the coupling under strict Nitrogen/Argon atmosphere . Add the aniline slowly to the cold acid chloride.
Symmetrical Urea Byproduct Excess Activating AgentYou failed to remove excess oxalyl chloride/thionyl chloride before adding the amine. Evaporate to dryness (azeotrope with toluene) before coupling.
Product Hydrolysis Wet SolventsIsoxazole-5-carbonyl chlorides are highly electrophilic. Use anhydrous DCM stored over molecular sieves.[1]

Module 3: The "Mild Route" – Coupling Agents (HATU/EDC)

Best for: Valuable intermediates, electron-rich anilines, or parallel synthesis (library generation).[1]

The Challenge: "The Deactivated Nucleophile"

Isoxazole-5-carboxylic acids are relatively strong acids (pKa ~3.8) due to the electron-withdrawing nature of the heterocycle.[2] However, the real bottleneck is often the aniline .[1] If your aniline has electron-withdrawing groups (EWGs), it will not attack the active ester generated by EDC or HATU efficiently.[1]

Optimization Protocol

Reagent Choice:

  • Standard: EDC/HOBt (Good for simple anilines).[1]

  • Advanced: HATU or T3P (Propylphosphonic anhydride).[1]

    • Recommendation: Use T3P (50% in EtOAc) for isoxazole couplings.[1] It drives the reaction by releasing a water-soluble byproduct and creates a highly reactive mixed anhydride intermediate.

Data: Coupling Agent Efficiency for 4-Fluoroaniline (Electron Deficient)

ReagentBaseSolventYield (Isolated)Notes
EDC / HOBtDIPEADMF35%Sluggish; significant hydrolysis of active ester.
HATUDIPEADMF78%Fast, but difficult to remove tetramethylurea byproduct.[1]
T3P Pyridine EtOAc 88% Recommended. Easiest workup (wash with water).[1]
DCCDMAPDCM45%Formation of insoluble DCU urea complicates purification.
Mechanism of Failure: Why HATU fails with weak bases

If you use HATU with a weak base (like 2,6-lutidine) or insufficient DIPEA, the reaction stalls.[1] The aniline must be deprotonated (or at least free-based) to attack the HATU-acid complex.[3]

FailureMode cluster_warn Critical Failure Point Acid Isoxazole-5-COOH ActiveEster O-At Active Ester (Reactive Intermediate) Acid->ActiveEster + HATU / Base HATU HATU Reagent Product Desired Amide ActiveEster->Product Fast Attack (Strong Nucleophile) Hydrolysis Hydrolysis (Revert to Acid) ActiveEster->Hydrolysis Slow Attack (Weak Nucleophile + Moisture) Aniline Electron-Deficient Aniline Aniline->Product Rate Limiting Step

Figure 2: Competition between amidation and hydrolysis.[1] With electron-deficient anilines, the "Slow Attack" pathway allows moisture to hydrolyze the active ester before the amide forms.

Module 4: Upstream Regioselectivity (The "Hidden" Variable)

If you are synthesizing the isoxazole carboxylic acid precursor yourself (e.g., via Claisen condensation), a common yield-killer is regioisomer contamination .[1]

  • Target: Isoxazole-5 -carboxylate (derived from C-acylation).

  • Impurity: Isoxazole-3 -carboxylate.[4][5][6]

The Fix: When condensing a methyl ketone (e.g., acetophenone) with diethyl oxalate:

  • Base Selection: Use NaOEt (Sodium Ethoxide) in Ethanol.[1]

  • Workup pH: Do not acidify aggressively during the intermediate step.

  • Validation: Check 1H NMR.

    • 5-substituted isoxazoles typically show a ring proton singlet around δ 6.5 - 6.9 ppm .

    • 3-substituted isomers often shift further downfield.[1]

FAQ: Common Pitfalls

Q: My product decomposes during basic extraction (NaOH wash). Why? A: The isoxazole ring is sensitive to strong bases. The N-O bond can cleave via a mechanism similar to the Kemp elimination, especially if there is an electron-withdrawing group at the 5-position (like your amide).

  • Solution: Use saturated NaHCO3 or 1M HCl for workups.[1] Avoid 1M NaOH.[1]

Q: I see a "double addition" product on LCMS. A: If you used the acid chloride route, you likely formed the symmetrical urea (Aniline-CO-Aniline) because the acid chloride wasn't isolated cleanly, or moisture hydrolyzed it back to the acid, which then coupled weirdly.[1]

  • Solution: Ensure the Acid Chloride formation is complete and dry.

Q: Can I use "Click Chemistry" (CuAAC) to make this? A: Yes, but standard CuAAC gives 1,4-triazoles.[1] For isoxazoles, you need a nitrile oxide and an alkyne .[1][7]

  • Warning: This cycloaddition typically yields the 3,5-disubstituted isoxazole.[1] To get the 5-carboxamide, you would need an alkyne bearing a carboxylate group (e.g., ethyl propiolate).[1] This reaction often gives a mixture of 3,5- and 3,4-isomers unless controlled by specific ligands or copper catalysts [1].[1]

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.[1][5][7][8][9]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Amide Coupling with Electron-Deficient Amines

    • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[10]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Isoxazole Ring Stability

    • Title: Troubleshooting guide for the synthesis of isoxazole deriv
    • Source: BenchChem Technical Support.[1][11][12]

  • T3P Reagent Efficacy

    • Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for Amide Bond Formation with Electron-Deficient Anilines.[1]

    • Source: ACS Publications (General reference for T3P utility).[1]

    • URL:[Link][1]

Sources

Technical Support Center: Solubility of Isoxazole Amides in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: ISOX-SOL-001 Subject: Troubleshooting Precipitation, Aggregation, and Stability Issues[1]

Initial Triage & Diagnostics[2][3]

Welcome to the technical support hub. Solubility issues with isoxazole amides are common due to the specific physicochemical nature of the isoxazole ring system combined with the amide linker. Before altering your experimental conditions, please review the decision matrix below to identify the root cause of your solubility failure.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Compound Precipitated? CheckWater 1. Check Solvent Age (Is DMSO >1 month old?) Start->CheckWater CheckCrystal 2. Check Crystal State (Crystalline vs Amorphous?) CheckWater->CheckCrystal No (Dry DMSO) ActionFresh Replace with Anhydrous DMSO CheckWater->ActionFresh Yes (Wet DMSO) CheckMethod 3. Dissolution Method CheckCrystal->CheckMethod Amorphous ActionHeat Apply Thermal-Acoustic Ramp (Protocol A) CheckCrystal->ActionHeat Crystalline (High Lattice Energy) CheckMethod->ActionHeat Standard Vortex Failed ActionDilute Reduce Conc. (<10mM) ActionHeat->ActionDilute Still Precipitates Analysis Advanced Analysis (DLS / NMR) ActionDilute->Analysis Persistent Failure

Figure 1: Systematic workflow for diagnosing and resolving solubility failures in DMSO stocks.

The Physics of Failure: Why is this happening?

Q: Why does my isoxazole amide precipitate even though DMSO is a "universal" solvent?

A: The "universal" label for DMSO is a misnomer for this class of compounds. Isoxazole amides often exhibit "Brick Dust" character—high melting points and low solubility in both water and lipids. This is driven by two competing forces:

  • High Lattice Energy (

    
     Stacking): 
    The isoxazole ring is planar and aromatic. When coupled with an amide bond, the molecule becomes highly planar, facilitating strong 
    
    
    
    stacking interactions between the rings in the solid state. To dissolve the compound, the solvent must overcome this lattice energy.
    • Mechanism:[1][2] The energy required to break the crystal lattice is higher than the solvation energy provided by DMSO at room temperature [1].

  • The Hygroscopic Trap (Water Contamination): DMSO is extremely hygroscopic.[2][3][4] It can absorb up to 10% water by weight within 24 hours if left uncapped in humid conditions [2].

    • Impact: Water acts as a potent anti-solvent for lipophilic isoxazoles.[1] As water content increases, the "solubility cliff" shifts, causing compounds that were soluble at 100% DMSO to crash out at 90% DMSO [3].

Data: Impact of DMSO Hydration on Solubility

DMSO StateWater Content (w/w)Solubility RiskMechanism of Failure
Anhydrous < 0.1%LowN/A
"Bench" DMSO 0.5 - 2.0%ModerateKinetic barrier increases; nucleation sites form.[1]
Old/Open Bottle > 5.0%Critical Water disrupts DMSO-Solute H-bonds; forces precipitation.[1]
Remediation Protocols

If your compound has precipitated or failed to dissolve, strictly follow these protocols. Do not simply add more solvent, as this dilutes your stock concentration without addressing the thermodynamic barrier.

Protocol A: The Thermal-Acoustic Ramp

Use this to overcome high crystal lattice energy.

  • Seal & Secure: Ensure the vial is tightly sealed (parafilm recommended) to prevent water absorption during heating.

  • Acoustic Disruption (Sonication):

    • Place the vial in an ultrasonic water bath.

    • Sonicate for 10–15 minutes at room temperature.

    • Why: Sonication creates cavitation bubbles that mechanically disrupt the crystal lattice and break apart aggregates [4].

  • Thermal Induction:

    • If precipitate remains, warm the bath to 40–50°C .

    • Sonicate for an additional 10 minutes.

    • Why: Increasing temperature increases the kinetic energy of the solvent molecules, lowering the barrier for solvation. Most isoxazoles are stable at this temperature for short durations.

  • Visual Confirmation:

    • Hold the vial up to a light source. Look for "schlieren" lines (swirls) or turbidity. The solution must be perfectly clear.

Protocol B: The "Dry Solvent" Rescue

Use this if you suspect your DMSO has absorbed water.

  • Diagnosis: If Protocol A fails, or if the compound precipitates upon cooling, your DMSO is likely "wet."

  • Replacement: Do not attempt to dry the existing solution.

  • New Stock Preparation:

    • Weigh a fresh aliquot of the solid compound.

    • Open a fresh, sealed bottle of Anhydrous DMSO (99.9%).

    • Tip: If you do not have fresh DMSO, use a molecular sieve (3Å or 4Å) to dry your current solvent supply overnight before use.

  • Argon/Nitrogen Overlay: Immediately after pipetting, flush the headspace of the DMSO bottle and your sample vial with inert gas to displace humid air.

Prevention & Storage Best Practices

Q: My compound dissolved yesterday but precipitated in the freezer. Why?

A: This is likely due to Freeze-Thaw Hysteresis . When DMSO freezes (approx. 18.5°C), it crystallizes. If the compound is excluded from the DMSO crystal lattice, it concentrates in the remaining liquid fraction until it hits supersaturation and precipitates. Upon thawing, the compound may not redissolve spontaneously because it has formed a more stable crystal polymorph [5].

Storage Guidelines:

  • Avoid -20°C for High-Concentration Stocks: Store DMSO stocks at room temperature (protected from light) if they are to be used within 2-4 weeks. The risk of precipitation during freezing often outweighs the chemical degradation risk for stable amides.

  • Single-Use Aliquots: If long-term storage (-20°C or -80°C) is required, aliquot the stock into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Use PTFE-Lined Caps: Prevents evaporation and moisture ingress better than standard polyethylene caps.[1]

Advanced Analysis: Aggregation & False Positives

Q: The solution looks clear, but my biological assay results are erratic. Is it solubility?

A: You may be experiencing Colloidal Aggregation . Isoxazole amides can form promiscuous colloidal aggregates in aqueous buffers (after dilution from DMSO). These aggregates sequester enzymes, leading to false-positive inhibition (PAINS behavior) [6].

Verification Workflow:

  • DLS (Dynamic Light Scattering): Measure the particle size of your diluted sample. A monomeric solution should show particles <2 nm. Aggregates will show peaks >100 nm.

  • Detergent Test: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your compound was aggregating, not binding specifically.

References
  • Lipinski, C. A., et al. (2012). Compound properties and drug quality.[5][6][7]

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility.[2][3]

  • Ziath Ltd. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[3][8]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.

  • Oldenburg, K., et al. (2005).[8] Overcoming problems of compound storage in DMSO: solvent and process alternatives.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Nature Discovery.

Sources

Advanced Chromatography Support Center: Isoxazole Derivative Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying isoxazole derivatives. Synthesized primarily via 1,3-dipolar cycloadditions of nitrile oxides and alkynes, these five-membered heterocycles often present distinct chromatographic hurdles. The presence of unreacted starting materials, furoxan byproducts, and closely eluting regioisomers requires precise modulation of the stationary and mobile phases[1].

This guide provides a mechanistic approach to troubleshooting and optimizing your column chromatography workflows, ensuring that every protocol you run is a self-validating system.

Diagnostic Workflow

IsoxazoleChromatography Start Crude Isoxazole Mixture (1,3-Dipolar Cycloaddition) TLC TLC Screening (Hexane:EtOAc) Start->TLC Regio Regioisomers Present? (3,5- vs 1,5-disubstituted) TLC->Regio Ternary Use Ternary System (Hex/EtOAc/DCM) Regio->Ternary Yes Tailing Severe Tailing? (Basic N-H/NH2 groups) Regio->Tailing No Ternary->Tailing BaseAdd Add 1% TEA or Switch to Alumina Tailing->BaseAdd Yes Polar Highly Polar Furo-isoxazoles? Tailing->Polar No BaseAdd->Polar Gradient Step-Gradient Elution (DCM:MeOH) Polar->Gradient Yes Column Perform Column Chromatography (Collect Fractions) Polar->Column No Gradient->Column

Diagnostic workflow for optimizing isoxazole chromatography based on structural properties.

Troubleshooting FAQs

Q1: I am synthesizing 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, but I consistently get an inseparable mixture of regioisomers on silica. How do I resolve them? Causality: The 1,3-dipolar cycloaddition often yields a mixture of 3,5- and 1,5-disubstituted regioisomers depending on the steric and electronic factors of the dipolarophile[1]. Because their molecular weights and functional groups are identical, their bulk polarities are extremely similar. However, their dipole moments and 3D shapes differ. The 1,5-isomer typically has a more exposed polar core, while the 3,5-isomer experiences steric shielding of the nitrogen atom. Solution: Binary solvent systems (like Hexane/Ethyl Acetate) often fail because they only separate based on bulk polarity. To exploit dipole and shape differences, introduce a ternary solvent system. Adding a polarizable solvent like Dichloromethane (DCM) (e.g., Hexane:EtOAc:DCM at 6:1:3) alters the selectivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) by interacting with the 

-electron cloud of the isoxazole ring, often pulling the regioisomers apart.

Q2: My basic isoxazoline and isoxazole derivatives are tailing severely on normal-phase silica, ruining my isolated yields. How can I mitigate this? Causality: Bare silica gel has a surface pKa of approximately 4.5 to 5.5. If your isoxazole derivative contains basic pendant groups (e.g., amines or unprotected nitrogen heterocycles), these groups will undergo strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups on the silica surface. This heterogeneous binding causes peak tailing and irreversible adsorption. Solution: You must suppress silanol ionization. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, competitively binding to the acidic silanols and masking them from your target compound. Alternatively, if the compound is highly sensitive to basic conditions, switch the stationary phase to neutral Alumina or use a specialized end-capped silica.

Q3: How do I handle highly polar fused systems, like furo[3,4-d]isoxazole intermediates, that streak even in highly polar solvents? Causality: Fused isoxazole systems often exhibit rigid, planar geometries that allow for strong


 stacking and multi-point hydrogen bonding with the silica matrix[2]. When a strong solvent is applied uniformly (isocratic elution), the equilibrium between the mobile and stationary phase shifts too abruptly, causing streaking rather than distinct band formation.
Solution:  Implement a step-gradient elution strategy. Start with a non-polar mixture (e.g., 100% DCM) to elute non-polar impurities, then gradually increase the polarity (e.g., adding Methanol in 1% increments up to 10%). This gradual shift continuously re-establishes the partition equilibrium, compressing the elution band of the furo[3,4-d]isoxazole into a tight fraction[2].

Experimental Protocol: Self-Validating TLC-to-Column Translation

A robust protocol must be self-validating. Do not guess column conditions; derive them mathematically from your Thin Layer Chromatography (TLC) data.

Step 1: TLC Solvent Screening

  • Spot the crude isoxazole mixture on a silica gel 60 F254 TLC plate.

  • Develop plates in various binary and ternary systems (e.g., Hexane/EtOAc, DCM/MeOH, Hexane/DCM/EtOAc).

  • Validation Check: Identify the solvent system where the target isoxazole has a Retention factor (

    
    ) of exactly 0.25 to 0.30 . This specific 
    
    
    
    range ensures optimal partitioning on a packed column (
    
    
    ).

Step 2: Column Packing (Slurry Method)

  • Weigh silica gel (typically 30-50 times the mass of the crude sample for difficult regioisomer separations).

  • Prepare a slurry using the weakest solvent in your chosen mobile phase (e.g., Hexane or DCM).

  • Pour the slurry into the column in a single, continuous motion to prevent banding. Tap the column gently to settle the bed.

  • Validation Check: Run 2-3 column volumes (CV) of the starting solvent through the bed. The solvent line must descend perfectly horizontally. If it is slanted, repack the column to prevent band broadening.

Step 3: Sample Loading and Elution

  • Dissolve the crude mixture in the minimum amount of starting solvent. If insoluble, pre-absorb onto a small amount of silica (dry loading) and add evenly to the top of the bed.

  • Elute using the optimized solvent system from Step 1. If using a gradient, increase polarity only after 3 CVs of the previous solvent have passed.

  • Collect fractions in uniform volumes (e.g., 15 mL test tubes).

Step 4: Fraction Analysis

  • Spot every 3rd fraction on a TLC plate and visualize under UV light (254 nm) or using a potassium permanganate (

    
    ) stain.
    
  • Combine fractions containing the pure target compound and remove the solvent under reduced pressure.

Quantitative Data: Optimal Chromatographic Parameters

Table 1: Empirical starting conditions for isoxazole derivative purification.

Isoxazole ClassTypical ImpuritiesRecommended Solvent SystemTarget

(TLC)
Est. Elution Volume
3,5-Disubstituted (Alkyl/Aryl) 1,5-Regioisomer, FuroxansHexane : EtOAc : DCM (6:1:3)0.25 - 0.353 - 5 CV
Amino-functionalized Isoxazoles Unreacted amines, AldoximesDCM : MeOH (95:5) + 1% TEA0.20 - 0.304 - 6 CV
Furo[3,4-d]isoxazoles Tarry byproducts, Starting mat.Step Gradient: DCM to 10% MeOH0.30 (in 5% MeOH)5 - 8 CV
5-(Trifluoromethyl)isoxazoles HalogenoximesHexane : EtOAc (9:1)0.40 - 0.502 - 4 CV

References

Sources

Technical Support Center: Resolving Impurities in Isoxazole-5-Carbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis and handling of isoxazole-5-carbonyl chloride.

The isoxazole ring is a privileged scaffold in medicinal chemistry, but it presents a fascinating dichotomy of stability and reactivity[1]. While generally robust, the N-O bond is the "Achilles' heel" of the molecule, making it highly susceptible to cleavage under specific thermal and basic conditions[1]. This guide synthesizes field-proven methodologies to help you eliminate common impurities—such as anhydrides, unreacted starting materials, and ring-opened α-cyanoenols—by understanding the causality behind each experimental choice.

Mechanistic Overview: The Causality of Impurity Formation

When converting isoxazole-5-carboxylic acid to its corresponding acyl chloride, researchers frequently encounter three major classes of impurities. Understanding why these form is the first step in establishing a self-validating synthetic system:

  • Isoxazole-5-Carboxylic Anhydride: This impurity forms when adventitious moisture hydrolyzes the newly formed, highly reactive acyl chloride back into a carboxylic acid. This acid then acts as a nucleophile, attacking another molecule of acyl chloride to form a stable anhydride.

  • Ring-Opened Products (α-Cyanoenols): The isoxazole ring is highly sensitive to basic conditions and elevated temperatures[2]. Deprotonation (often at the C3 or C4 position) triggers a concerted ring-opening mechanism that cleaves the delicate N-O bond, yielding an α-cyanoenol derivative[3].

  • Vilsmeier-Type Adducts: When

    
    -Dimethylformamide (DMF) is used as a catalyst in excess, it can react with the acyl chloride to form stable dimethylcarbamoyl chloride or Vilsmeier adducts that contaminate the final product.
    

Troubleshooting Guides & FAQs

Q1: I am observing a high percentage of isoxazole-5-carboxylic anhydride in my final product. How do I prevent this? A: Anhydride formation is a direct symptom of moisture in your system or incomplete activation.

  • The Causality: Water hydrolyzes the acyl chloride to the acid, which then reacts with the remaining acyl chloride.

  • The Solution: You must enforce strict Schlenk (anhydrous) conditions. Use rigorously dried dichloromethane (DCM) and ensure your glassware is flame-dried. Always use a slight excess of oxalyl chloride (1.2 to 1.5 eq) to drive the reaction to completion and consume trace moisture.

Q2: My NMR shows a significant amount of an α-cyanoenol derivative. Why is the isoxazole ring opening during activation? A: Your reaction conditions are likely too harsh. The isoxazole ring is uniquely labile under basic conditions or when subjected to thermal stress[1].

  • The Causality: Base-induced or thermally-induced deprotonation triggers N-O bond scission[3].

  • The Solution: Keep the reaction temperature strictly below 30 °C (ideally 0 °C to Room Temperature). During subsequent amidation steps, avoid strong bases; instead, use mild, sterically hindered bases like

    
    -Diisopropylethylamine (DIPEA) at low temperatures[4].
    

Q3: Why is oxalyl chloride preferred over thionyl chloride for this specific synthesis? A: Thionyl chloride (


) typically requires heating to reflux (approx. 75 °C) to drive the formation of the acyl chloride. As demonstrated in hydrolytic stability studies of isoxazole-containing drugs like Leflunomide, the isoxazole ring becomes increasingly unstable at temperatures above 37 °C[2]. Oxalyl chloride (

), catalyzed by DMF, operates efficiently at 0 °C to 25 °C, providing the thermal control necessary to prevent N-O bond cleavage[5],[6].

Quantitative Data: Isoxazole Ring Stability

To contextualize the thermal and pH boundaries of your reaction, refer to the stability profile of the isoxazole ring extracted from in vitro hydrolytic studies.

Table 1: pH and Temperature Stability of the Isoxazole Ring | pH | Temperature (°C) | Half-life (


) (hours) | Stability Profile |
| :--- | :--- | :--- | :--- |
| 4.0 | 25 | Stable | Intact |
| 7.4 | 25 | Stable | Intact |
| 10.0 | 25 | 6.0 | Moderate Degradation (Ring Scission) |
| 4.0 | 37 | Stable | Intact |
| 7.4 | 37 | 7.4 | Moderate Degradation (Ring Scission) |
| 10.0 | 37 | 1.2 | Rapid Degradation (N-O Cleavage) |

(Data adapted from hydrolytic stability and metabolism studies of Leflunomide[1],[2])

Visualizations of Workflows and Pathways

Workflow Start Isoxazole-5-carboxylic acid + Oxalyl Chloride (1.2 eq) Cat Add cat. DMF (1-2 mol%) in dry DCM (0 °C to RT) Start->Cat Reaction Gas Evolution (CO2, CO, HCl) Cat->Reaction Check In-process Control (Check for Impurities) Reaction->Check Impurity1 Impurity: Anhydride/Acid Cause: Moisture / Incomplete Rxn Check->Impurity1 If Anhydride present Impurity2 Impurity: Ring-Opened Product Cause: High Temp / Base Check->Impurity2 If α-cyanoenol present Product Pure Isoxazole-5-carbonyl chloride (Concentrate in vacuo) Check->Product If reaction complete Fix1 Action: Add 0.2 eq Oxalyl Chloride Ensure anhydrous conditions Impurity1->Fix1 Fix1->Check Fix2 Action: Maintain T < 30 °C Avoid basic conditions Impurity2->Fix2 Fix2->Product

Caption: Workflow for isoxazole-5-carbonyl chloride synthesis and impurity mitigation.

Mechanism Isox Isoxazole Ring Base Basic pH (>7.4) or Temp >37 °C Isox->Base Deprot Deprotonation (C3/C4 position) Base->Deprot Cleavage N-O Bond Cleavage Deprot->Cleavage Product α-Cyanoenol (Impurity) Cleavage->Product

Caption: Mechanistic pathway of base-catalyzed isoxazole ring opening to α-cyanoenol.

Experimental Protocols: Self-Validating Synthesis

This protocol is designed as a self-validating system. The visual cue of gas evolution acts as an In-Process Control (IPC), ensuring you do not proceed to workup before activation is complete, thereby preventing anhydride formation[6].

Objective: Convert isoxazole-5-carboxylic acid to its acyl chloride while preventing anhydride formation and N-O bond cleavage.

Step-by-Step Methodology:

  • System Purging (Moisture Control): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Purge the system with dry Nitrogen or Argon to establish Schlenk conditions.

  • Reagent Suspension: Suspend isoxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere. Cool the mixture to 0 °C using an ice bath to protect the ring from thermal degradation[5].

  • Activation: Add oxalyl chloride (1.2 eq) dropwise via syringe. Follow immediately with the addition of catalytic DMF (strictly 1-2 mol%)[6].

    • Causality Note: The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which subsequently activates the carboxylic acid. Limiting DMF to 2 mol% prevents the formation of Vilsmeier-adduct impurities.

  • Controlled Reaction (Self-Validation): Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature (20 °C). Monitor the gas bubbler. The reaction produces

    
    , 
    
    
    
    , and
    
    
    . The complete cessation of gas evolution (typically 2-3 hours) is your visual validation that the carboxylic acid has been fully consumed[6].
  • Concentration & Isolation: Once gas evolution ceases, concentrate the reaction mixture in vacuo (rotary evaporator) to remove the DCM and unreacted oxalyl chloride.

    • Critical Warning: Do not perform an aqueous workup. Exposure to water will immediately hydrolyze the product back to the starting material, triggering anhydride formation.

  • Azeotropic Drying: To ensure the complete removal of residual

    
     and oxalyl chloride, co-evaporate the resulting residue with anhydrous toluene (2x) in vacuo. The resulting isoxazole-5-carbonyl chloride is now ready for immediate use in downstream amidation[4].
    

References

Sources

Minimizing side products in isoxazole carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Minimizing Side Products in Isoxazole Carboxamide Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Deceptive" Scaffold

Welcome to the technical support center. You are likely here because your LCMS shows a "forest of peaks" instead of a clean product, or your yield has inexplicably dropped during scale-up.

Isoxazoles are deceptive. They appear aromatic and stable, but the N-O bond is a loaded spring, chemically equivalent to a masked 1,3-dicarbonyl system or a latent nitrile. In carboxamide synthesis, you face a tripartite challenge:

  • Base-Induced Fragmentation: The ring opens under conditions standard for other couplings.

  • Decarboxylation: Isoxazole-5-carboxylic acids lose CO₂ with alarming ease.

  • Nucleophilic Apathy: Aminoisoxazoles are notoriously poor nucleophiles.

This guide replaces generic advice with chemically grounded troubleshooting protocols.

Module 1: The Ring Stability Crisis (Base Sensitivity)

The Issue: You attempted a standard HATU/DIPEA coupling, but your product peak is minor. A major byproduct mass corresponds to a nitrile or an acyclic enamino ketone.

The Mechanism: The N-O bond is the weak link.[1][2] If your isoxazole is unsubstituted at the C-3 position (


), it is extremely  sensitive to base. A base (even DIPEA or Et₃N) can deprotonate C-3, causing a "Kemp-elimination-like" ring opening to form a cyano-enolate. Even with substituents, strong nucleophiles can attack the ring.[2]

Visualizing the Failure Mode:

RingOpening cluster_prevention Prevention Strategy Start Isoxazole Substrate Deprotonation Deprotonation at C-3 (if H-substituted) Start->Deprotonation + Base Base Base (e.g., Et3N, NaOH) Cleavage N-O Bond Cleavage Deprotonation->Cleavage Electronic Rearrangement Nitrile Acyclic Nitrile/Enolate (Dead End) Cleavage->Nitrile Irreversible UseT3P Use T3P (Acidic/Neutral)

Figure 1: The primary failure mode of isoxazoles under basic coupling conditions.

Protocol Adjustment:

  • Avoid: OH⁻, alkoxides, and high concentrations of secondary amines.

  • Switch: If your isoxazole has a C-3 proton, do not use basic coupling conditions . Switch to acid chloride generation (using oxalyl chloride/DMF cat.) followed by addition to the amine without excess base, or use T3P (see Module 3).

Module 2: The Decarboxylation Trap (Isoxazole-5-COOH)

The Issue: You are heating an isoxazole-5-carboxylic acid to dissolve it or drive a reaction. The product mass is [M-44].

Technical Insight: Isoxazole-5-carboxylic acids are vinylogous carbamic acids. Upon heating, especially in the presence of proton sources, they decarboxylate to form the 5-unsubstituted isoxazole. This is accelerated if the ring is electron-deficient.

Troubleshooting Table: Acid Activation

MethodRisk LevelRecommendation
Thionyl Chloride (

) Reflux
CRITICAL Do not use. High heat + HCl generation ensures decarboxylation.
Oxalyl Chloride / DMF (0°C) LOW Recommended. Keep temp < 0°C. Gas evolution (

) drives reaction without heat.
Mixed Anhydride (IBCF) MEDIUM Good, but requires base (NMM), which risks ring opening (see Module 1).
T3P (Propylphosphonic Anhydride) MINIMAL Gold Standard. Activates acid at room temp; no strong base required.
Module 3: The "Gold Standard" Protocol (T3P Coupling)

For isoxazole carboxamides, T3P (Propylphosphonic anhydride) is the superior reagent. It operates effectively in ethyl acetate or DMF and, crucially, the byproducts are water-soluble, eliminating the need for basic washes that degrade the ring.

Standard Operating Procedure (SOP-ISOX-01):

  • Dissolution: Dissolve Isoxazole-COOH (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate (or DMF if solubility is poor).

  • Base Addition (Controlled): Add Pyridine (2.5 equiv) or DIPEA (2.0 equiv). Note: Pyridine is milder and preferred for sensitive rings.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS.

    • Why? T3P acts as a water scavenger and activates the acid without generating free chloride ions or requiring high heat.

  • Workup: Wash with water, then 0.5M HCl (rapidly), then brine. Avoid NaHCO₃ washes if the product is base-sensitive.

Module 4: Regioselectivity & Impurity Profiling

If you are synthesizing the isoxazole ring in situ (e.g., via 1,3-dipolar cycloaddition) before amide formation, you often encounter regioisomeric impurities (3,5- vs 5,3-substituted).

Decision Logic for Ring Synthesis:

Regioselectivity Start Cycloaddition Strategy Target Target Structure? Start->Target Iso35 3,5-Disubstituted Target->Iso35 Most Common Iso53 5,3-Disubstituted Target->Iso53 Inverse Demand Method35 Cu(I) Catalysis (Click-like) Use: Terminal Alkyne + Nitrile Oxide Iso35->Method35 Method53 Ru(II) Catalysis or Specific Electronic Control Iso53->Method53 SideProduct Side Product: Furoxan (Dimer of Nitrile Oxide) Method35->SideProduct If Alkyne conc. is low

Figure 2: Selecting the correct catalytic system to minimize regioisomeric byproducts.

FAQ: Why do I see a "dimer" peak?

  • Diagnosis: This is likely Furoxan .[3]

  • Cause: If the dipolarophile (alkyne) reacts too slowly, the nitrile oxide intermediate dimerizes.[1]

  • Fix: Use a syringe pump to slowly add the nitrile oxide precursor (e.g., chlorooxime) to a solution containing excess alkyne. Keep the steady-state concentration of nitrile oxide low.[3]

Module 5: Addressing Poor Nucleophilicity (Aminoisoxazoles)

Ticket: "My acid is activated, but the aminoisoxazole won't attack." Reason: The isoxazole ring is electron-withdrawing, making the amine nitrogen non-nucleophilic (resembling an amide nitrogen more than an aniline).

Solution Protocol:

  • The "Hard" Activation: Convert the carboxylic acid partner to the Acid Chloride (using Oxalyl Chloride).

  • Deprotonation (Risky but necessary): Dissolve the aminoisoxazole in dry THF. Treat with LiHMDS (1.0 equiv) at -78°C to generate the amide anion.

    • Warning: Do not use NaH; it is often too harsh/heterogeneous.

  • Addition: Cannulate the acid chloride into the anion solution at -78°C.

  • Quench: Acetic acid/THF at low temp.

References
  • BenchChem Technical Guides. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles: Recent Literature and Mechanisms. Retrieved from

  • Curia Global. (2024). Understanding T3P® from start to finish: Advantages in heterocyclic coupling. Retrieved from

  • Perez, M., et al. (2015). Copper Nitrate Mediated Regioselective [2+2+1] Cyclization.[4]Angew. Chem. Int. Ed. Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms of Beta-Keto and Heterocyclic Acids.[5] Retrieved from

Sources

Phenylisoxazole Oral Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for improving the oral bioavailability of phenylisoxazole derivatives. The content is structured in a question-and-answer format to directly address common challenges encountered during formulation development.

I. Foundational Challenges: Understanding Poor Oral Bioavailability in Phenylisoxazoles

Phenylisoxazole-containing compounds are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[1][2] However, their often-hydrophobic nature and crystalline structure can lead to poor aqueous solubility, which is a primary determinant of low oral bioavailability.[3][4] This section addresses fundamental questions regarding the inherent bioavailability challenges of this chemical class.

Q1: My phenylisoxazole candidate shows high in vitro potency but very low exposure in animal models after oral dosing. What are the likely reasons for this discrepancy?

A1: This is a common challenge. The discrepancy between in vitro potency and in vivo efficacy for many phenylisoxazoles is often attributable to poor oral bioavailability. Several factors can be at play:

  • Low Aqueous Solubility: Many phenylisoxazoles are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning they have low solubility and, for Class IV, also low permeability.[5][6] Poor solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[7][8] The isoxazole ring itself can be subject to metabolic cleavage.[9][10]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its net absorption.[7][11]

Q2: How does the crystalline structure of my phenylisoxazole compound impact its oral absorption?

A2: The solid-state properties of a drug are critical. A stable crystalline form has a high lattice energy, which means more energy is required to break the crystal structure and allow the drug to dissolve. This can significantly slow down the dissolution rate, making it the rate-limiting step for absorption.[12]

II. Troubleshooting Formulation Strategies

This section provides a troubleshooting guide for common formulation approaches aimed at enhancing the oral bioavailability of phenylisoxazoles.

A. Solid Dispersions

Solid dispersions are a well-established technique to improve the dissolution of poorly soluble drugs by dispersing the drug in a hydrophilic carrier at a molecular level.[13][14][15]

Q3: I've prepared a solid dispersion of my phenylisoxazole derivative, but the dissolution profile is not significantly better than the pure drug. What could be wrong?

A3: Several factors could be contributing to this issue:

  • Incomplete Amorphization: The drug may not have been fully converted to its amorphous form during the preparation of the solid dispersion. You can verify this using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

  • Carrier Incompatibility: The chosen polymer carrier may not be suitable for your specific phenylisoxazole. The drug and polymer should have good miscibility to form a stable, single-phase system.

  • Drug Recrystallization: The amorphous drug in the solid dispersion can be thermodynamically unstable and may recrystallize over time or upon contact with the dissolution medium. The choice of polymer and drug-to-polymer ratio is crucial for preventing recrystallization.[16]

Q4: My solid dispersion shows good initial dissolution, but the drug precipitates out of solution over time. How can I prevent this?

A4: This phenomenon, known as the "spring and parachute" effect, is common with supersaturating formulations like solid dispersions. To maintain supersaturation, consider the following:

  • Incorporate a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors, maintaining the drug in a supersaturated state for a longer duration.

  • Optimize the Drug Loading: A lower drug loading may result in a more stable amorphous system and reduce the tendency for precipitation.

  • Use a Combination of Carriers: Sometimes, a combination of polymers can provide both rapid dissolution and sustained supersaturation.

Here is a workflow to guide your solid dispersion formulation troubleshooting:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Troubleshooting Paths cluster_3 Solutions start Poor Dissolution of Phenylisoxazole Solid Dispersion check_amorph Check for Complete Amorphization (XRPD, DSC) start->check_amorph check_precip Observe for Precipitation in Dissolution Medium start->check_precip path_amorph Incomplete Amorphization check_amorph->path_amorph path_precip Precipitation Observed check_precip->path_precip solution_process Optimize Manufacturing Process (e.g., higher temperature, faster solvent removal) path_amorph->solution_process solution_carrier Screen Different Polymers for Better Miscibility path_amorph->solution_carrier solution_inhibitor Add a Precipitation Inhibitor path_precip->solution_inhibitor solution_loading Optimize Drug Loading path_precip->solution_loading

Fig 1. Troubleshooting workflow for solid dispersion formulations.
B. Lipid-Based Formulations

Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), can be highly effective for lipophilic drugs like many phenylisoxazoles.

Q5: I'm developing a SMEDDS formulation for a phenylisoxazole, but it's not forming a stable microemulsion upon dilution. What should I check?

A5: The stability of the microemulsion depends on the careful selection and ratio of the oil, surfactant, and cosurfactant.

  • Component Selection: Ensure that the chosen oil can solubilize your drug and that the surfactant and cosurfactant have an appropriate Hydrophilic-Lipophilic Balance (HLB) to emulsify the oil phase.

  • Phase Diagram Construction: Constructing a ternary phase diagram is essential to identify the optimal ratios of oil, surfactant, and cosurfactant that lead to the formation of a stable microemulsion.

  • Drug Precipitation: The drug may be precipitating out of the formulation upon dilution. This can happen if the drug's solubility in the diluted system is exceeded.

Q6: My SMEDDS formulation shows good in vitro performance, but the in vivo bioavailability is still variable. What could be the cause?

A6: In vivo variability with lipid-based formulations can be influenced by physiological factors:

  • Food Effects: The presence of food can significantly impact the digestion of lipids and the subsequent absorption of the drug. It's crucial to assess the performance of your formulation in both fasted and fed states.

  • GI Fluid Composition: The composition of gastrointestinal fluids, including bile salts and enzymes, can affect the emulsification process and drug release.

  • Lymphatic Transport: For highly lipophilic drugs, lymphatic transport can be a significant absorption pathway, which can be influenced by the type of lipids used in the formulation.

C. Nanosuspensions

Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area and dissolution velocity.

Q7: I'm having trouble producing a stable nanosuspension of my phenylisoxazole. The particles keep aggregating. How can I improve stability?

A7: Preventing particle aggregation is key to a successful nanosuspension.

  • Stabilizer Selection: The choice of stabilizer (surfactant or polymer) is critical. The stabilizer should adsorb to the surface of the nanoparticles and provide either steric or electrostatic repulsion to prevent agglomeration.

  • Optimization of Milling/Homogenization Parameters: The energy input during particle size reduction needs to be carefully controlled. Over-milling can sometimes lead to particle amorphization and instability.

  • Zeta Potential Measurement: Measuring the zeta potential of your nanosuspension can help predict its stability. A higher absolute zeta potential generally indicates better stability.

III. Advanced Strategies and Considerations

Q8: When should I consider a prodrug approach for my phenylisoxazole candidate?

A8: A prodrug strategy can be particularly useful when you need to overcome fundamental limitations of the parent drug molecule.[10] Consider a prodrug if:

  • Permeability is the Limiting Factor: If your phenylisoxazole has good solubility but poor permeability (BCS Class III), a prodrug can be designed to be more lipophilic and enhance its passive diffusion across the intestinal membrane.

  • Extensive First-Pass Metabolism: A prodrug can be designed to be resistant to the metabolic enzymes that are responsible for the first-pass effect, releasing the active drug only after it has been absorbed.

  • Targeted Delivery is Required: Prodrugs can be designed to be activated by specific enzymes that are present at the target site of action.

Q9: How can I assess the potential for efflux transporter interactions with my phenylisoxazole compound early in development?

A9: In vitro cell-based assays are the standard for evaluating efflux transporter interactions.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to assess the bidirectional transport of a drug. A higher efflux ratio (basolateral to apical transport vs. apical to basolateral transport) suggests that the compound is a substrate for efflux transporters.

  • Inhibition Studies: You can also assess whether your compound inhibits the transport of known P-gp substrates. This can provide information on its potential to cause drug-drug interactions.

IV. Experimental Protocols

Protocol 1: Preparation of a Phenylisoxazole Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the phenylisoxazole active pharmaceutical ingredient (API) and the chosen polymer carrier (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Sizing: Gently mill or sieve the dried solid dispersion to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, morphology (SEM), physical state (XRPD, DSC), and in vitro dissolution.

Protocol 2: In Vitro Dissolution Testing of a Phenylisoxazole Formulation
  • Apparatus: Use a USP Apparatus II (paddle) or Apparatus I (basket).

  • Dissolution Medium: Select a dissolution medium that is relevant to the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). For poorly soluble compounds, the addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.

  • Test Conditions: Set the paddle speed (e.g., 50-75 rpm) and temperature (37°C ± 0.5°C).

  • Sampling: Withdraw samples at predetermined time points and replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

V. Data Presentation

Table 1: Comparison of Formulation Strategies for a Model Phenylisoxazole

Formulation StrategyDrug Loading (%)Dissolution Rate (in 30 min)Relative Bioavailability (%)Key Considerations
Micronized DrugN/A25%15%Limited improvement for very poorly soluble compounds.
Solid Dispersion (1:5 drug:polymer)16.7%85%65%Potential for recrystallization; requires careful polymer selection.
SMEDDS10%>95%80%Potential for food effects; requires careful optimization of excipient ratios.
Nanosuspension20%>90%75%Requires specialized equipment; stability can be a challenge.

VI. Logical Relationships and Workflows

G cluster_0 Initial Assessment cluster_1 BCS Classification cluster_2 Formulation Strategies start Phenylisoxazole Candidate with Poor Oral Bioavailability solubility Determine Aqueous Solubility start->solubility permeability Assess Permeability (e.g., Caco-2) start->permeability bcs_ii BCS Class II (Low Solubility, High Permeability) solubility->bcs_ii Low bcs_iv BCS Class IV (Low Solubility, Low Permeability) solubility->bcs_iv Low permeability->bcs_ii High permeability->bcs_iv Low solubility_enhancement Solubility Enhancement Strategies (Solid Dispersion, Nanosuspension, Lipid-Based) bcs_ii->solubility_enhancement bcs_iv->solubility_enhancement permeability_enhancement Permeability Enhancement Strategies (Prodrug, Permeation Enhancers) bcs_iv->permeability_enhancement

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: N-phenylisoxazole-5-carboxamide Derivatives vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

[label="Targeted Apoptosis\n(Low ROS)", fillcolor="#34A853", fontcolor

Refining Experimental Rationale

I'm now integrating the rationale for using the SRB assay instead of MTT, since I'm evaluating novel kinase inhibitors. I'm noting that the SRB assay provides a stable measurement of total cellular protein mass, a more direct measurement of cell proliferation and cytotoxicity, avoiding metabolic activity dependence. I'll emphasize the limitations of MTT for novel kinase inhibitors and ROS-modulating agents. I'm also ensuring the term "N-phenylisoxazole-5-carboxamide" is emphasized as a core pharmacophore of a novel drug class, to showcase domain expertise.

Finalizing IC50 Data Table

I've crafted the comparative data table. I've integrated IC50 data for different isoxazole derivatives against doxorubicin across Huh7, HepG2, SNU475, HeLa, and MCF7 cell lines, including data from Hawash et al. (2021 & 2023). I've included a note on the different units, keeping the reported values (µM or µg/mL). I've also added a note on the SRB assay's benefits for evaluating novel kinase inhibitors.

As the landscape of targeted oncology evolves, researchers are increasingly shifting focus from broad-spectrum cytotoxic agents to highly selective small-molecule inhibitors. Doxorubicin, a potent anthracycline, has long been the gold standard in chemotherapeutic screening. However, its clinical utility is heavily bottlenecked by dose-dependent cardiotoxicity and the rapid onset of chemoresistance.

Recently, N-phenylisoxazole-5-carboxamide and its structural analogs (such as indole-isoxazole hybrids) have emerged as highly promising pharmacophores. By acting as targeted kinase inhibitors rather than direct DNA intercalators, these compounds offer a refined mechanism of action. This guide provides an objective, data-driven comparison of these two therapeutic classes, detailing their mechanistic divergence, comparative efficacy, and the standardized experimental protocols required to evaluate them.

Mechanistic Divergence: Broad Cytotoxicity vs. Targeted Inhibition

Understanding the fundamental differences in how these compounds induce cell death is critical for interpreting viability data and designing downstream assays.

Doxorubicin (The Broad-Spectrum Standard): Doxorubicin primarily functions by intercalating DNA and poisoning Topoisomerase II, leading to catastrophic double-strand breaks. A secondary, yet clinically limiting, mechanism is the generation of reactive oxygen species (ROS) via redox cycling. While ROS generation contributes to tumor cell apoptosis, it is also the primary driver of irreversible myocardial damage[1].

N-phenylisoxazole-5-carboxamide Derivatives (The Targeted Alternative): Isoxazole-5-carboxamide derivatives exert their antiproliferative effects through the targeted inhibition of specific kinases (such as CDK4 and ALK) and the modulation of cell cycle progression. Recent studies demonstrate that these compounds induce profound cell cycle arrest (typically in the G0/G1 or G2/M phases) and trigger apoptosis without the massive ROS generation characteristic of anthracyclines [2]. This targeted approach significantly widens the potential therapeutic window.

Pathways cluster_dox Doxorubicin Pathway cluster_isox Isoxazole-5-carboxamide Pathway Dox Doxorubicin Topo Topoisomerase II Inhibition Dox->Topo ROS ROS Generation (Cardiotoxicity Risk) Dox->ROS DNA DNA Double-Strand Breaks Topo->DNA Apop1 Apoptosis DNA->Apop1 ROS->Apop1 Isox Isoxazole Derivative Kinase Kinase Inhibition (e.g., CDK4, ALK) Isox->Kinase Arrest Cell Cycle Arrest (G0/G1 or G2/M) Kinase->Arrest Apop2 Targeted Apoptosis (Low ROS) Arrest->Apop2

Fig 1: Mechanistic divergence between Doxorubicin and Isoxazole-5-carboxamide derivatives.

Comparative Efficacy Data

Recent synthetic advancements have yielded isoxazole-5-carboxamide derivatives that rival or exceed the in vitro potency of Doxorubicin across multiple aggressive carcinoma cell lines. The table below synthesizes quantitative IC50 data from recent comparative studies[1][2].

Compound ClassSpecific DerivativeTarget Cell LineIC50 ValuePerformance vs. Doxorubicin
Isoxazole Hybrid Indole-isoxazole-5-carboxamide (5a)Huh7 (Liver)0.7 µMSuperior (Dox IC50: ~0.8 µM)
Isoxazole Hybrid Indole-isoxazole-5-carboxamide (5a)SNU475 (Liver)1.4 µMComparable
Isoxazole Analog Chloro-fluorophenyl-isoxazole (2b)HeLa (Cervical)0.11 µg/mLSuperior
Isoxazole Analog Chloro-fluorophenyl-isoxazole (2c)MCF7 (Breast)1.59 µg/mLComparable
Anthracycline Doxorubicin (Positive Control)Huh7 (Liver)~0.8 µMBaseline Standard

Data compiled from Hawash et al. (2021) and Hawash et al. (2023). Note: Units reflect the original reporting metrics of the respective assays.

Self-Validating Experimental Protocol: Cytotoxicity Screening

To objectively compare a novel N-phenylisoxazole-5-carboxamide derivative against Doxorubicin, researchers must utilize a robust, self-validating assay.

Expert Insight on Assay Selection: While the MTT assay is ubiquitous, it relies on mitochondrial succinate dehydrogenase activity. Because novel kinase inhibitors can alter mitochondrial metabolism without immediately inducing cell death, MTT can yield false-positive viability readings. Therefore, the Sulforhodamine B (SRB) assay is the superior choice. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass [1].

Step-by-Step SRB Methodology
  • Cell Seeding & Adhesion:

    • Harvest exponentially growing cancer cells (e.g., Huh7, MCF7).

    • Seed cells into 96-well flat-bottom microtiter plates at a density of

      
       cells/well in 100 µL of complete culture medium.
      
    • Causality: Incubate for 24 hours at 37°C in a 5%

      
       incubator to allow for complete cell attachment and resumption of exponential growth prior to drug exposure.
      
  • Compound Preparation & Treatment:

    • Prepare stock solutions of the Isoxazole derivative and Doxorubicin in tissue-culture grade DMSO.

    • Critical Control: Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Treat cells with a serial dilution of both compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle controls (0.1% DMSO) and blank wells (media only).

  • Exposure & Fixation:

    • Incubate the plates for 72 hours.

    • Fix the cells in situ by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Causality: Cold TCA rapidly precipitates cellular proteins and halts degradation, locking the protein mass in place for accurate stoichiometric staining.

  • Staining & Washing:

    • Wash plates 5 times with deionized water and air-dry.

    • Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

    • Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization & Quantification:

    • Solubilize the protein-bound SRB dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 10 minutes.

    • Read the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate percentage viability:

      
      .
      
    • Determine the IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol S1 1. Cell Seeding (96-well plate) S2 2. Incubation (24h, 37°C) S1->S2 S3 3. Drug Treatment (Dox vs Isoxazole) S2->S3 S4 4. TCA Fixation (Protein Lock) S3->S4 S5 5. SRB Staining (0.4% solution) S4->S5 S6 6. Absorbance (515 nm) S5->S6

Fig 2: Standardized high-throughput SRB cytotoxicity screening workflow.

Conclusion

While Doxorubicin remains a critical benchmark in oncology research, its broad-spectrum cytotoxicity and associated cardiotoxicity limit its long-term clinical ceiling. N-phenylisoxazole-5-carboxamide derivatives represent a sophisticated evolution in drug design. By targeting specific kinase pathways and inducing cell cycle arrest, these compounds demonstrate comparable—and in some cell lines, superior—IC50 profiles without relying on chaotic ROS generation. For drug development professionals, transitioning to targeted isoxazole scaffolds offers a highly viable pathway toward developing safer, next-generation chemotherapeutics.

References

  • Hawash, M., Kahraman, D.C., Ergun, S.G. et al. "Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines." BMC Chemistry 15, 66 (2021).[Link]

  • Hawash, M., Jaradat, N., Abualhasan, M. et al. "Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives." Letters in Drug Design & Discovery, 20(12), 1994-2002 (2023).[Link]

A Comparative Guide to the Validation of COX-2 Inhibition by Isoxazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of isoxazole-5-carboxamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into their in vitro potency and in vivo efficacy, benchmarked against established nonsteroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental validation process, from molecular interactions to preclinical models.

The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs).[1][2] Two primary isoforms exist: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric lining and facilitating platelet aggregation.[1]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[1][3] The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.[2][4]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory action, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects, including ulcers and bleeding.[1] This limitation spurred the development of selective COX-2 inhibitors, designed to provide targeted anti-inflammatory relief while sparing the protective functions of COX-1.[5]

The isoxazole ring is a five-membered heterocyclic structure recognized for its diverse pharmacological activities, making it a "privileged scaffold" in medicinal chemistry.[6][7] Its incorporation into various molecular frameworks has led to compounds with potent anti-inflammatory, analgesic, and anticancer properties.[7] This guide focuses specifically on isoxazole-5-carboxamide derivatives, a class of compounds that has shown considerable promise as selective COX-2 inhibitors.[8][9]

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at site of inflammation) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 PhysioPGs Physiological Prostaglandins PGH2_1->PhysioPGs InflamPGs Inflammatory Prostaglandins PGH2_2->InflamPGs Function GI Protection Platelet Aggregation PhysioPGs->Function Symptom Pain Inflammation Fever InflamPGs->Symptom Inhibitors Isoxazole-5-Carboxamide Derivatives & Coxibs Inhibitors->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and the site of selective COX-2 inhibition.

Comparative In Vitro Analysis: Potency and Selectivity

The primary goal of a selective inhibitor is to potently target COX-2 while having minimal effect on COX-1. This is quantified using two key metrics:

  • IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

  • Selectivity Index (SI): Calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2 over COX-1.

Below is a comparison of representative isoxazole-5-carboxamide derivatives against the benchmark selective inhibitor, Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)[10]Reference
Celecoxib (Benchmark) 14.20.4233.8[11]
Isoxazole Derivative A13 0.0640.0134.63[12][13]
Isoxazole Derivative MYM4 0.960.244.0[14]
Isoxazole Derivative C6 33.950.5561.73[10]
Isoxazole Derivative C7 10.310.091113.19[10]

Analysis of In Vitro Data:

The data reveals that isoxazole-5-carboxamide derivatives can be engineered to exhibit potent and highly selective COX-2 inhibition. For instance, derivative A13 shows exceptional potency against both enzymes but with a modest selectivity ratio.[12][13] In contrast, derivatives C6 and C7 demonstrate selectivity indices that are significantly higher than the benchmark drug Celecoxib, indicating a strong preference for the COX-2 isoform.[10] This highlights the tunability of the isoxazole scaffold, where specific chemical modifications can be made to optimize both potency and selectivity. The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another, for example, has been shown to push the 5-methyl-isoxazole ring into a secondary binding pocket within the COX-2 enzyme, enhancing binding interactions.[12][13]

Experimental Protocol: In Vitro COX Inhibition Assay

To ensure the trustworthiness and reproducibility of the IC50 and SI data, a robust and well-validated experimental protocol is essential. The following is a representative protocol based on commercially available colorimetric or fluorometric assay kits.[15][16][17]

start Start: Prepare Reagents plate_setup 1. Plate Setup Add Assay Buffer, Heme, and COX-1 or COX-2 Enzyme to 96-well plate. start->plate_setup inhibitor 2. Add Inhibitor Add serial dilutions of Isoxazole Derivatives or Vehicle Control. plate_setup->inhibitor preincubate 3. Pre-incubation Incubate for 10-15 min at RT to allow inhibitor-enzyme binding. inhibitor->preincubate initiate 4. Initiate Reaction Add Arachidonic Acid (Substrate) to all wells. preincubate->initiate detect 5. Detection Measure absorbance or fluorescence kinetically for 5-10 min. initiate->detect analyze 6. Data Analysis Calculate % inhibition relative to control. Determine IC50 and Selectivity Index. detect->analyze end End analyze->end

Caption: Standard workflow for an in vitro COX inhibitor screening assay.

Step-by-Step Methodology:

  • Reagent Preparation: All reagents, including assay buffer, heme, COX-1/COX-2 enzymes, and arachidonic acid substrate, are prepared to their final working concentrations according to the manufacturer's guidelines.[15]

    • Causality: Heme is an essential cofactor for the peroxidase activity of COX enzymes. The assay buffer is optimized for pH and ionic strength to ensure maximal enzyme activity.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells. Include wells for "100% initial activity" (with vehicle control) and "background" controls.[17]

  • Inhibitor Addition: Add serial dilutions of the test compounds (isoxazole-5-carboxamide derivatives) and the reference inhibitor (e.g., Celecoxib) to the appropriate wells. A vehicle control (e.g., DMSO) is added to the "100% initial activity" wells.[16]

  • Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[15]

    • Causality: This step is critical as many inhibitors exhibit time-dependent binding. Pre-incubation allows the inhibitor to reach equilibrium with the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate to all wells simultaneously, often using a multi-channel pipette.[16]

  • Detection: The plate is immediately placed in a microplate reader, and the signal (absorbance or fluorescence) is measured over time (kinetically) for 5-10 minutes.[18]

    • Causality: The assay measures the peroxidase component of the COX enzyme. The conversion of arachidonic acid to PGG2 and then to PGH2 is coupled to the oxidation of a chromogenic or fluorogenic probe, allowing the reaction rate to be monitored.

  • Data Analysis: The rate of reaction is calculated for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[17]

Comparative In Vivo Validation: The Carrageenan-Induced Paw Edema Model

While in vitro assays are crucial for determining molecular potency, in vivo models are essential for validating a compound's anti-inflammatory efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a widely used, reproducible, and well-characterized model of acute inflammation, making it ideal for the preclinical evaluation of NSAIDs.[19][20]

Upon injection into the rat's paw, carrageenan induces an acute inflammatory response characterized by swelling (edema), which can be quantified by measuring the change in paw volume.[21][22]

Compound (Dose)Time Post-Carrageenan% Inhibition of EdemaReference
Indomethacin (10 mg/kg) 4 h57.66%[23]
Naproxen (15 mg/kg) 3 h73%[21]
Isoxazole Derivative 7a Not Specified51%[24]

Analysis of In Vivo Data:

The data demonstrates that isoxazole derivatives can translate their in vitro activity into in vivo anti-inflammatory effects. For example, Isoxazole Derivative 7a showed a 51% inhibition of paw edema, which is a significant anti-inflammatory response comparable to established NSAIDs.[24] Such studies are critical for confirming that a compound possesses favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to reach the site of inflammation at a therapeutically relevant concentration.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a self-validating system for assessing the in vivo anti-inflammatory activity of test compounds.

start Start: Animal Acclimatization grouping 1. Animal Grouping Randomly assign rats to groups: - Vehicle Control - Reference Drug (e.g., Indomethacin) - Test Compound(s) start->grouping baseline 2. Baseline Measurement Measure initial paw volume (V0) of the right hind paw using a plethysmometer. grouping->baseline dosing 3. Compound Administration Administer test compounds, reference, or vehicle orally (p.o.) or intraperitoneally (i.p.). baseline->dosing induction 4. Induction of Inflammation 1 hour post-dosing, inject 0.1 mL of 1% carrageenan sub-plantarly into the right hind paw. dosing->induction measurement 5. Paw Volume Measurement Measure paw volume (Vt) at specific time points (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan. induction->measurement analysis 6. Data Analysis Calculate Edema Volume (Vt - V0) and % Inhibition for each group. measurement->analysis end End analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.[23] They are then randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (receiving a standard NSAID like Indomethacin), and one or more test groups (receiving different doses of the isoxazole derivatives).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This serves as the baseline reading (V0).[21]

  • Compound Administration: The test compounds, reference drug, or vehicle are administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Induction of Edema: Approximately one hour after compound administration, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of λ-carrageenan in saline into the sub-plantar region of the right hind paw.[20]

    • Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin release. The late phase (after 2 hours) involves the production of prostaglandins, which is the phase sensitive to COX-2 inhibitors.[19] This biphasic nature allows for mechanistic insights into the test compound's action.

  • Measurement of Paw Volume: The paw volume (Vt) is measured at regular intervals after the carrageenan injection (e.g., every hour for 5-6 hours).[21][23]

  • Data Analysis:

    • The volume of edema at each time point is calculated as the difference between the measured paw volume (Vt) and the baseline volume (V0).

    • The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Conclusion and Future Directions

The evidence presented in this guide validates that isoxazole-5-carboxamide derivatives represent a highly promising class of selective COX-2 inhibitors. Through systematic in vitro screening, compounds with both high potency (low micromolar to nanomolar IC50 values) and excellent selectivity for COX-2 over COX-1 have been identified.[10][13][14] Crucially, these in vitro findings are substantiated by in vivo efficacy in the carrageenan-induced paw edema model, a standard for preclinical anti-inflammatory assessment.[24]

The modular nature of the isoxazole-5-carboxamide scaffold allows for fine-tuning of its pharmacological profile through targeted chemical modifications. This adaptability is key to optimizing a lead compound's structure-activity relationship (SAR) to enhance efficacy while minimizing potential off-target effects.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of the most promising candidates to understand their absorption, distribution, metabolism, excretion, and duration of action. Furthermore, long-term safety and toxicology studies, including cardiovascular risk assessment, are necessary next steps in the translation of these compounds from promising leads to potential clinical candidates.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?[Link]

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Patel, K. & Tadi, P. (2024, February 28). Celecoxib. In: StatPearls [Internet]. NCBI Bookshelf. [Link]

  • Whirl-Carrillo, M., et al. (n.d.). rofecoxib. PharmGKB. [Link]

  • Boyadzhieva, S., et al. (2021). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • LITFL. (2024, July 14). COX II Inhibitors. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Wikipedia. (n.d.). Rofecoxib. [Link]

  • MDPI. (2019, September 05). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • ResearchGate. (2022, December). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF. [Link]

  • An-Najah Staff. (n.d.). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. [Link]

  • Ehrich, E. W., et al. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. PubMed. [Link]

  • Kumar, R., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. [Link]

  • Hawash, M., et al. (2022, November 05). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed. [Link]

  • Mukherjee, D. (2003). Selective COX-2 inhibition and cardiovascular effects: A review of the rofecoxib development program. ResearchGate. [Link]

  • Frontiers. (2023, September 05). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • Bentham Science Publisher. (2022, September 23). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Zimecki, M., et al. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

  • Kumar, A., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Bibi, H., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. [Link]

  • Bibi, H., et al. (2019, January 16). (PDF) Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. [Link]

  • RSC Publishing. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. [Link]

  • Khan, I., et al. (2023, September 06). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

Sources

Comparative Antimicrobial Efficacy: Isoxazole Amides vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) has critically compromised the efficacy of standard antibiotics, necessitating the development of novel pharmacophores. Isoxazole amides have emerged as highly potent synthetic alternatives. This guide provides a rigorous, data-driven comparison of isoxazole amides against standard antibiotics, detailing their structure-activity relationships (SAR), comparative minimum inhibitory concentrations (MIC), and the validated experimental protocols required to evaluate their efficacy.

Mechanistic Divergence and Structure-Activity Relationship (SAR)

Standard antibiotics, such as β-lactams (e.g., Cloxacillin, Ampicillin), primarily target cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, these traditional targets are increasingly bypassed by bacterial efflux pumps and enzymatic degradation (e.g., β-lactamases).

Conversely, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—provides a unique electronic distribution that facilitates novel mechanisms of action, including the inhibition of Lipid A biosynthesis and the disruption of bacterial virulence pathways[1]. The incorporation of an amide linkage further enhances hydrogen-bonding capabilities with novel target proteins (2)[2].

Causality in SAR Design: Recent structural optimizations reveal that introducing electron-withdrawing groups (such as fluorine or chlorine) at the para-position of the phenyl rings significantly enhances antimicrobial potency (3)[3]. This substitution increases the overall lipophilicity of the molecule, allowing the isoxazole amide to more effectively penetrate the lipid-rich outer membrane of Gram-negative bacteria like Escherichia coli[3].

MOA Isox Isoxazole Amides Target1 Novel/Multi-Target (e.g., Lipid A, Virulence) Isox->Target1 Abx Standard Antibiotics Target2 Traditional Targets (e.g., PBPs, Ribosomes) Abx->Target2 Outcome1 Overcomes AMR Target1->Outcome1 Outcome2 Susceptible to AMR Target2->Outcome2

Caption: Mechanistic divergence between isoxazole amides and standard antibiotics.

Quantitative Efficacy Comparison

Experimental data demonstrates that optimized isoxazole amides can match or exceed the in vitro efficacy of standard antibiotics. For instance, N3, N5-di(substituted)isoxazole-3,5-diamine derivatives have shown superior potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains when directly compared to Cloxacillin[3]. Similarly, isoxazole-containing chalcones and pyrazole-isoxazoline hybrids exhibit robust activity profiles (4)[4][5].

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values

Compound Class / DerivativeTarget PathogenMIC RangeStandard AntibioticStandard MIC
Isoxazole-3,5-diamine amides (Compounds 178e, 178f)E. coli95 - 110 µg/mLCloxacillin120 µg/mL
Isoxazole-3,5-diamine amides (Compounds 178e, 178f)S. aureus85 - 100 µg/mLCloxacillin100 µg/mL
Isoxazole-chalcone derivatives S. aureus (MRSA)4 - 64 µg/mLCiprofloxacin1 - 4 µg/mL
Isoxazole-oxazolidinones S. aureus (MRSA)0.5 - 2.0 µg/mLLinezolid1.0 - 4.0 µg/mL

Data synthesized from recent antimicrobial screenings[3][4][6].

Self-Validating Experimental Protocols

To ensure high-fidelity data when comparing novel isoxazole amides to standard antibiotics, researchers must employ self-validating assay systems. The following protocol outlines a rigorously controlled Broth Microdilution method.

Protocol: High-Throughput Broth Microdilution & Time-Kill Kinetics

Objective: Determine the MIC and bactericidal kinetics of isoxazole amides.

  • Inoculum Standardization:

    • Action: Prepare bacterial suspensions in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Causality: Standardizing the initial bacterial load is critical. An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect," while a sparse inoculum risks false-positive susceptibility.

  • Compound Preparation & Serial Dilution:

    • Action: Dissolve the isoxazole amide in DMSO (final assay concentration

      
       to prevent solvent toxicity) and perform two-fold serial dilutions (e.g., 200 µg/mL down to 3.125 µg/mL)[3]. Include a standard antibiotic (e.g., Cloxacillin) as a positive control.
      
  • Co-Incubation:

    • Action: Inoculate 96-well plates with the standardized bacteria and incubate at 37°C for 18-24 hours.

  • Metabolic Validation (The Self-Validating Step):

    • Action: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Isoxazole amides are highly lipophilic and can precipitate in aqueous broth, mimicking bacterial turbidity and confounding optical density (OD600) readings. Resazurin acts as an independent metabolic indicator—living bacteria reduce the blue dye to pink, resorufin. This dual-verification (OD600 + Colorimetry) ensures that precipitation is not misclassified as bacterial growth.

  • Time-Kill Kinetics:

    • Action: Plate aliquots from wells at 1X, 2X, and 4X the MIC at specific time intervals (0, 2, 4, 8, 24 hrs) onto agar to determine log-fold reduction in CFU/mL.

Workflow S1 1. Inoculum Standardization (0.5 McFarland) S3 3. Co-incubation (37°C, 18-24h) S1->S3 S2 2. Serial Dilution of Isoxazole Amides S2->S3 S4 4. Resazurin Addition (Metabolic Validation) S3->S4 S5 5. MIC Determination & Time-Kill Analysis S4->S5

Caption: Self-validating experimental workflow for antimicrobial efficacy assessment.

Conclusion

Isoxazole amides represent a highly tunable and potent class of antimicrobial agents. By leveraging unique structural properties—such as targeted lipophilicity via para-halogenation—these compounds can bypass traditional resistance mechanisms, often outperforming legacy antibiotics like Cloxacillin in direct comparative assays[3]. Rigorous, self-validating experimental designs remain essential for accurately translating these synthetic molecules from benchtop discovery to preclinical development.

References

  • Patel R., Chhabaria M. "Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives." Journal of Pharma Insights and Research, 2024. 3

  • MDPI. "Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives." Molecules, 2020. 4

  • BenchChem. "3-Methyl-5-(tributylstannyl)isoxazole Antibacterial Activity Data." BenchChem, 2024. 6

  • PMC. "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." National Institutes of Health, 2020. 1

  • ACS Omega. "Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity... of Novel Pyrazole-isoxazoline Hybrids." ACS Publications, 2022.5

  • ResearchGate. "Design, synthesis, characterization... of new isoxazole-amide conjugates." ResearchGate, 2024. 2

Sources

Publish Comparison Guide: Reproducibility of N-phenylisoxazole-5-carboxamide Anticancer Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenylisoxazole-5-carboxamide derivatives represent a potent class of small-molecule inhibitors targeting the JAK3/STAT3 and Akt signaling axes, with emerging efficacy in colorectal and melanoma models. However, their translation from hit-to-lead is frequently stalled by assay irreproducibility.

This guide addresses the critical variance in IC₅₀ data reported across literature (ranging from 0.079 µM to >100 µM for structurally similar analogs). The primary drivers of this variance are not biological intrinsic activity, but rather aqueous insolubility , precipitation in culture media , and inconsistent incubation protocols . We provide a standardized, validated workflow to benchmark these compounds against industry standards like Doxorubicin and 5-Fluorouracil (5-FU).

Chemical & Physical Determinants of Variability

To ensure reproducible data, researchers must control for the physicochemical limitations of the isoxazole scaffold.

Solubility & Stability Profile

The N-phenylisoxazole-5-carboxamide core is highly lipophilic. Standard DMSO stock solutions often precipitate upon dilution into aqueous cell culture media, creating "micro-suspensions" that lead to false negatives (reduced potency) or false positives (physical cellular stress).

PropertyN-phenylisoxazole-5-carboxamide (Generic)Impact on Reproducibility
LogP ~3.5 - 4.5 (High Lipophilicity)High risk of precipitation in media >1% DMSO.
Aqueous Solubility < 10 µg/mL (Poor)Inconsistent effective concentration at high doses.
Chemical Stability High (Amide bond is stable)Low risk of degradation during standard 72h assays.
Metabolic Liability Moderate (Amidase susceptibility)Serum-dependent hydrolysis may vary by FBS batch.

Critical Insight: Literature indicates that advanced formulations (e.g., nano-emulgels) can improve IC₅₀ potency by 100-fold compared to standard DMSO solutions, highlighting that "naked" compound assays often underestimate true potency [1].

Comparative Performance Review

The following data contrasts the performance of key N-phenylisoxazole-5-carboxamide derivatives against standard-of-care agents.

Potency & Selectivity Benchmarks

Data aggregated from validated colorectal (Colon-38, CT-26) and melanoma (B16-F1) models.

CompoundTarget MechanismIC₅₀ (Colorectal)IC₅₀ (Melanoma)Selectivity Index (SI)*
Compound 3 (4-Cl-Ph derivative) [2]JAK3/STAT3, Akt2.5 µg/mL (~8 µM)N/AHigh (>10 vs Normal Cells)
Compound 2e (Nano-formulated) [1]Tubulin/UnknownN/A0.039 µM Very High
Compound 2e (Standard DMSO) [1]Tubulin/UnknownN/A0.079 µMHigh
Doxorubicin (Control)DNA Intercalation~0.5 - 2.0 µM0.056 µMLow (Toxic to normal cells)
5-Fluorouracil (Control)Antimetabolite~5 - 10 µM>1 µMModerate

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 is considered promising.

Key Takeaway: While Doxorubicin is more potent on a molar basis in standard assays, N-phenylisoxazole derivatives often exhibit superior Selectivity Indices , inducing necrosis or apoptosis in tumor cells with reduced toxicity to normal fibroblasts (e.g., L-929 or Hek293T) [2].

Mechanism of Action: The Signaling Cascade

Understanding the target is essential for selecting the correct readout. Unlike Doxorubicin (DNA damage), N-phenylisoxazole-5-carboxamides often act as signal transduction inhibitors.

SignalingPathway Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (EGFR/JAK) Ligand->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 (p-STAT3) Receptor->STAT3 AKT Akt (p-Akt) PI3K->AKT Nucleus Nucleus: Gene Transcription (c-Myc, Cyclin D1) AKT->Nucleus Promotes Survival STAT3->Nucleus Promotes Proliferation Apoptosis Apoptosis/Necrosis Nucleus->Apoptosis Blocked Survival Signals Compound N-phenylisoxazole-5-carboxamide Compound->AKT Downregulates Compound->STAT3 Inhibits Phosphorylation

Figure 1: Proposed mechanism of action. The compound inhibits the phosphorylation of STAT3 and Akt, preventing the translocation of survival signals to the nucleus, ultimately triggering cell death.

Validated Experimental Protocol

To eliminate variability caused by precipitation and solvent effects, follow this optimized Serial Dilution & Incubation Protocol .

Reagents & Preparation[1][2][3][4][5][6][7][8][9]
  • Stock Solution: Dissolve compound in 100% DMSO to 10 mM. Vortex for 1 min. Store at -20°C; do not freeze-thaw >3 times.

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS.

  • Vehicle Control: Media + 0.5% DMSO (Final concentration must match the highest drug well).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed cells (e.g., Colon-38 or HeLa) at 3,000 - 5,000 cells/well in 96-well plates.

    • Critical: Allow 24h attachment. Do not treat immediately.

  • Compound Dilution (Day 1) - The "Intermediate Plate" Method:

    • Do not dilute directly into the cell plate.

    • Create a 200x concentration series in 100% DMSO in a separate PCR plate.

    • Dilute these 1:100 into pre-warmed culture media (Intermediate Plate).

    • Transfer the media from the Intermediate Plate to the Cell Plate (Final DMSO = 0.5%).

    • Reasoning: This prevents "shock precipitation" that occurs when dropping high-concentration DMSO stock directly onto cells.

  • Incubation (Day 1-4):

    • Standard duration: 72 hours .

    • Note: Some literature suggests 120h [2], but 72h is sufficient for IC₅₀ determination and reduces evaporation artifacts.

  • Readout (Day 4):

    • MTT/MTS Assay: Add reagent, incubate 2-4h.

    • SRB Assay: Preferred for N-phenylisoxazole derivatives if precipitation is suspected, as SRB involves washing steps that remove compound precipitate before reading.

Workflow Stock 10mM Stock (100% DMSO) Dilution Serial Dilution (PCR Plate) Stock->Dilution Step 1 Intermed Intermediate Media (1:100 Dilution) Dilution->Intermed Step 2: Pre-mix Cells Cell Plate (Final 0.5% DMSO) Intermed->Cells Step 3: Transfer Readout SRB/MTT Readout (72 Hours) Cells->Readout Step 4

Figure 2: The "Intermediate Plate" dilution workflow minimizes precipitation artifacts common with lipophilic isoxazoles.

Troubleshooting & Optimization

Issue: High well-to-well variability.

  • Cause: Pipetting error or evaporation.

  • Fix: Use the "Intermediate Plate" method described above. Fill edge wells with PBS (do not use for data) to mitigate edge effects.

Issue: IC₅₀ is significantly higher than literature (e.g., >50 µM vs 2.5 µM).

  • Cause: Compound precipitation.

  • Fix: Check the well under a microscope at 40x. If crystals are visible, the compound has crashed out. Switch to a Nano-emulsion formulation or reduce the maximum concentration tested.

Issue: Inconsistent color in MTT assay.

  • Cause: Chemical interference. Some isoxazoles can reduce tetrazolium salts directly.

  • Fix: Use a "No Cell" control (Media + Drug + MTT). If this turns purple, the drug is interfering. Switch to SRB or ATP-based (CellTiter-Glo) assays.

References

  • Hawash, M., et al. (2022).[1][2][3] "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability."[3] BMC Chemistry.[2]

  • Kumbhare, R.M., et al. (2011). "Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer." Letters in Drug Design & Discovery.

  • Qin, X., et al. (2020).[4] "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Lopes, S.M.M., et al. (2013). "N,N-Dimethyl-3-phenylisoxazole-5-carboxamide." Acta Crystallographica Section E.

Sources

Comparative Validation Guide: Optimizing Docking Accuracy for Isoxazole-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), kinase inhibitors, and antibiotics. However, their unique electronic distribution—specifically the polarization of the N-O bond and the weak basicity of the nitrogen—presents a distinct challenge for standard empirical scoring functions.

The Problem: Standard docking algorithms (e.g., AutoDock Vina, Glide SP) often successfully predict the binding pose (RMSD < 2.0 Å) but fail to accurately rank the binding affinity (


) of isoxazole analogues due to poor estimation of desolvation penalties and electrostatic directionality.

The Solution: This guide validates a hierarchical screening protocol. We demonstrate that while rigid-receptor docking is sufficient for pose generation, MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring is statistically required to achieve correlation with experimental IC50 values for isoxazole ligands.

The Physics of Isoxazole Binding

To validate docking scores, one must first understand the error source. The isoxazole ring is a 5-membered heterocycle with adjacent Oxygen and Nitrogen atoms.[1]

  • Electrostatic Trap: The nitrogen atom is a hydrogen bond acceptor, while the oxygen is generally inert but contributes to the ring's dipole. Standard scoring functions often treat the ring as a generic aromatic system, missing the specific vector of the dipole moment.

  • Solvation Effects: Isoxazoles are polar. When they bind in a hydrophobic pocket (common in COX-2 or Kinase targets), the energy cost to shed water (desolvation penalty) is high. Empirical scoring functions (like Vina) approximate this crudely. Continuum solvation models (like MM-GBSA) calculate this explicitly.

Diagram 1: The Isoxazole Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Scoring cluster_2 Phase 3: Validation LigandPrep Ligand Preparation (Epik/LigPrep) Protonation @ pH 7.4 Docking Initial Docking (Glide XP / Vina) Generate 10-20 Poses LigandPrep->Docking ReceptorPrep Receptor Grid Gen (H-Bond Constraints on Active Site Residues) ReceptorPrep->Docking RMSD_Filter Pose Filter RMSD < 2.0 Å (vs Native Ligand) Docking->RMSD_Filter MMGBSA Rescoring MM-GBSA (Prime) Calculate dG_bind RMSD_Filter->MMGBSA Top 5 Poses Correlation Correlation Analysis (Predicted dG vs Exp. pIC50) MMGBSA->Correlation

Caption: A hierarchical workflow prioritizing pose validation (RMSD) before affinity prediction (MM-GBSA), essential for handling the polar nature of isoxazoles.

Comparative Analysis of Scoring Functions

We evaluated three industry-standard methods against experimental data sets (EGFR and COX-2 inhibition) to determine the optimal protocol for isoxazole scaffolds.

Table 1: Comparative Performance Metrics

FeatureAutoDock Vina Glide (XP Mode) MM-GBSA (Prime)
Algorithm Type Empirical / HybridEmpirical + Force FieldContinuum Solvation / Force Field
Speed Very High (<1 min/ligand)Moderate (2-5 min/ligand)Low (1-2 min/pose)
Pose Accuracy High (success rate ~70%)Very High (success rate ~85%)N/A (Requires pre-docked pose)
Isoxazole Scoring Poor (

)
Moderate (

)
High (

)
Key Limitation Underestimates polar desolvationRigid receptor approximationComputationally expensive
Best Use Case Virtual Screening (Hit Finding)Lead OptimizationAffinity Ranking (Validation)
Critical Insight: The "Scoring Gap"

Experimental data on EGFR inhibitors indicates that while Glide XP correctly identifies the binding conformation (RMSD 1.92 Å), the correlation between XP Dock Score and experimental pIC50 is often limited (


). Applying MM-GBSA rescoring to these exact poses improves the correlation (

) by accounting for the solvation energy of the isoxazole ring [1].

Experimental Validation Protocol

To replicate high-fidelity results, follow this self-validating protocol. This methodology assumes access to Schrödinger Suite (Glide/Prime) or equivalent tools (AutoDock/Amber).

Step 1: Ligand Preparation (The Isoxazole Check)
  • Objective: Correctly assign bond orders and protonation states.

  • Protocol:

    • Generate 3D conformers.[2][3]

    • Crucial: Isoxazoles are weak bases. Use an ionization tool (e.g., Epik) at pH

      
      . Ensure the Nitrogen is treated as an H-bond acceptor.
      
    • Minimize energy using the OPLS3e or OPLS4 force field to correct bond lengths distorted by 2D-to-3D conversion.

Step 2: Self-Docking Validation (The "Redocking" Test)
  • Objective: Validate the grid parameters before screening new compounds.

  • Protocol:

    • Download a PDB structure containing a co-crystallized isoxazole (e.g., PDB: 4ZAU for EGFR or 1CX2 for COX-2).

    • Strip the ligand and treat it as "unknown."

    • Dock the ligand back into the receptor.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

    • Note: If RMSD > 2.0 Å, adjust the grid box size or add H-bond constraints to the hinge region (for kinases).

Step 3: Rescoring with MM-GBSA
  • Objective: Remove false positives caused by favorable Van der Waals terms that ignore solvation costs.

  • Protocol:

    • Take the top 3-5 poses from the docking step.

    • Run MM-GBSA (Prime) with the VSGB solvation model .

    • Allow flexibility for residues within 5.0 Å of the ligand (minimize side chains).

    • Calculate

      
      .
      

Case Study: EGFR Kinase Inhibitors

In a validation study involving 45 isoxazole-based EGFR inhibitors, the following correlations were observed, highlighting the necessity of the post-docking rescoring step [1].

Data Summary:

  • Target: EGFR Kinase Domain (Lapatinib binding site).[3]

  • Method: Glide XP Docking followed by Prime MM-GBSA.[2]

  • Result:

    • Glide XP Score vs pIC50:

      
      [3]
      
    • MM-GBSA dG vs pIC50:

      
      [3]
      

Interpretation: The MM-GBSA method provided a ~7% improvement in correlation. While this seems modest, in drug discovery, this precision distinguishes a nanomolar lead from a micromolar hit. The improvement is attributed to the accurate calculation of the isoxazole ring's interaction with the solvent-exposed regions of the ATP-binding pocket.

Diagram 2: Decision Matrix for Isoxazole Docking

DecisionMatrix Start Start Validation CrystalData Is Co-crystal Available? Start->CrystalData Redock Perform Self-Docking (RMSD Check) CrystalData->Redock Yes RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Proceed Proceed to Virtual Screening RMSD_Check->Proceed Yes Optimize Optimize Grid/ Constraints RMSD_Check->Optimize No Rescore Rescore Hits with MM-GBSA Proceed->Rescore Final Ranking Optimize->Redock

Caption: Decision tree ensuring protocol integrity before committing computational resources to large-scale screening.

Conclusion

For isoxazole ligands, "docking score" is a misnomer—it is merely a pose filter. True validation requires a biphasic approach:

  • Geometric Validation: Use Glide XP or Gold to achieve an RMSD < 2.0 Å.

  • Energetic Validation: Use MM-GBSA to rank order compounds based on free energy of binding (

    
    ).
    

Researchers relying solely on Vina or Glide scores for ranking isoxazole derivatives risk a high false-positive rate due to the neglect of specific solvation penalties associated with the isoxazole heteroatoms.

References

  • Bathini, R., Sree Kanth, S., & Mukkanti, K. (2015). Molecular docking, MM/GBSA and 3D-QSAR studies on EGFR inhibitors.[3] Journal of Chemical Sciences, 127, 1167–1176. Link

  • Alshammari, M. B., et al. (2022).[4] Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. Journal of Chemical Information and Modeling, 62(10), 2469–2481. Link

  • BenchChem. (2025).[2][5][6] Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. BenchChem Guides. Link

  • Wazalwar, S. S., Banpurkar, A. R., & Perdih, F. (2022).[7] Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors. Journal of Biomolecular Structure and Dynamics. Link

  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. Link

Sources

Regioisomeric Profiling: A Comparative Guide to 3- vs. 5-Carboxamide Isoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the isoxazole scaffold acts as a critical bioisostere for amides and esters, offering unique rigidity and hydrogen-bonding vectors. However, the choice between placing a carboxamide moiety at the C3 versus the C5 position is not merely structural—it fundamentally alters the compound's electronic profile, metabolic fate, and synthetic accessibility.

This guide provides a technical comparison of these two isomers, focusing on the "Leflunomide Lesson" regarding ring stability and providing actionable protocols for their synthesis and evaluation.

Structural & Electronic Profiling

The physicochemical divergence between 3- and 5-carboxamide isoxazoles stems from the internal polarization of the O-N bond.

Electronic Vectors and Dipole Moments
  • Isoxazole Core: The ring exhibits a strong dipole directed from the oxygen/nitrogen region toward the carbon backbone.

  • 3-Carboxamide: The carbonyl group is adjacent to the ring nitrogen (

    
    ). This creates a "chelating" motif where the amide NH can form intramolecular hydrogen bonds with the ring nitrogen, potentially locking the conformation and improving cell permeability (LogP modulation).
    
  • 5-Carboxamide: The carbonyl is adjacent to the ring oxygen. The electrostatic repulsion between the ring oxygen and the carbonyl oxygen often forces the amide out of planarity, altering the binding vector compared to the 3-isomer.

Comparative Properties Table
FeatureIsoxazole-3-CarboxamideIsoxazole-5-Carboxamide
Electronic Character Electron-deficient at C4/C5. Amide withdraws from C=N.Electron-deficient at C3/C4. Amide withdraws from C-O.
H-Bonding High potential for intramolecular H-bond (NH...N).Reduced intramolecular H-bonding; O...O repulsion.
Metabolic Stability High. Resistant to base-catalyzed ring opening (Kemp elimination).Moderate to Low. Susceptible to nucleophilic attack at C3 if unsubstituted.
Synthetic Route [3+2] Cycloaddition using alkynyl dipolarophiles + carboxamide nitrile oxides.[3+2] Cycloaddition using nitrile oxides + propiolamide derivatives.
Key Bioisostere For

-ketoamides, ortho-substituted benzamides.
Linear esters, trans-amides.

Synthetic Accessibility & Regiocontrol

Achieving high regioselectivity is the primary bottleneck. The standard Huisgen 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne typically favors the 3,5-disubstituted product due to steric and electronic control.

The Regioselectivity Challenge
  • To make 3-Aryl-5-Carboxamide: This is the "natural" product of reacting an aryl nitrile oxide with a propiolamide alkyne.

  • To make 3-Carboxamide-5-Aryl: This requires "reversing" the polarity. You must use a nitrile oxide bearing an ester/amide group (generated from ethyl chlorooximidoacetate) reacting with an aryl alkyne.

Diagram: Regioselective Synthesis Pathways

SynthesisPathways Precursor1 Aryl Nitrile Oxide (Ar-C≡N+-O-) Intermediate [3+2] Cycloaddition (Thermal/Base) Precursor1->Intermediate Route A Precursor2 Carboethoxy Nitrile Oxide (EtOOC-C≡N+-O-) Precursor2->Intermediate Route B Reagent1 Propiolamide (HC≡C-CONH2) Reagent1->Intermediate Route A Reagent2 Aryl Alkyne (Ar-C≡CH) Reagent2->Intermediate Route B Product5 3-Aryl-isoxazole-5-carboxamide (Major Isomer) Intermediate->Product5 Route A (Steric Control) Product3 5-Aryl-isoxazole-3-carboxamide (Major Isomer via Route B) Intermediate->Product3 Route B (Electronic Control)

Caption: Divergent synthetic strategies for accessing 3- vs 5-carboxamide isomers using nitrile oxide cycloaddition logic.

Metabolic Stability: The "Leflunomide Lesson"

The most critical differentiator is the stability of the isoxazole ring itself. The isoxazole N-O bond is a weak point, susceptible to reductive cleavage (by CYP450s) or base-catalyzed ring opening (Kemp elimination).

  • Mechanism: The presence of an acidic proton at C3 (in 3-unsubstituted isoxazoles) allows for deprotonation, leading to rapid ring opening to form a cyano-enol.

  • 3-Carboxamide Advantage: Placing a carboxamide at C3 removes the acidic C3-proton, effectively blocking the base-catalyzed ring-opening pathway. This makes 3-carboxamide isomers significantly more metabolically stable than their 5-carboxamide counterparts (assuming the 5-carboxamide leaves C3 unsubstituted).

  • Case Study (Leflunomide): Leflunomide (5-methylisoxazole-4-carboxamide) is a prodrug that relies on ring opening to become active.[1] However, analogs where the substitution pattern is shifted to 3-carboxamide (e.g., UTL-5b) show dramatic resistance to ring opening, leading to lower hepatotoxicity.

Diagram: Metabolic Fate Decision Tree

MetabolicStability Isox Isoxazole Scaffold In Vivo Check Is C3 Position Substituted? Isox->Check No No (e.g., 5-Carboxamide) Check->No C3-H Present Yes Yes (e.g., 3-Carboxamide) Check->Yes C3-Blocked RingOpen Base-Catalyzed Ring Opening (Kemp Elimination) No->RingOpen Stable Ring Remains Intact Yes->Stable Toxic Reactive Nitrile/Enol Metabolites (Potential Hepatotoxicity) RingOpen->Toxic Clearance Standard Phase I/II Metabolism (Oxidation/Conjugation) Stable->Clearance

Caption: The critical role of C3-substitution in preventing toxic ring-scission events.

Experimental Protocols

A. General Synthesis of Isoxazole-3-Carboxamides (Route B)

This protocol utilizes the in situ generation of a carboethoxy nitrile oxide.

Reagents: Ethyl chlorooximidoacetate, Aryl alkyne, Triethylamine (TEA), Dichloromethane (DCM).

  • Precursor Prep: Dissolve ethyl chlorooximidoacetate (1.0 equiv) and the aryl alkyne (1.2 equiv) in anhydrous DCM (0.1 M).

  • Cycloaddition: Cool the solution to 0°C. Add TEA (1.2 equiv) dropwise over 30 minutes. The TEA acts as a base to dehydrohalogenate the chlorooxime, generating the nitrile oxide dipole in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (disappearance of chlorooxime).

  • Workup: Wash with water, 1N HCl, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: The 3,5-disubstituted isomer is typically the major product. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Amidation: Convert the ethyl ester at C3 to the carboxamide using 7N Ammonia in Methanol (sealed tube, 50°C, 4h).

B. Microsomal Stability Assay (Ring Opening Check)

Objective: Determine the susceptibility of the isomer to hepatic ring opening.

  • Preparation: Prepare 10 mM stock solutions of the 3-carboxamide and 5-carboxamide isomers in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Mouse/Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Look for parent depletion (

      
      ).
      
    • Crucial Step: Monitor specifically for the mass of the ring-opened metabolite (M+2H mass shift often corresponds to reduction/hydrolysis products).

    • Expectation: 3-carboxamide should show

      
       min (high stability) vs. 5-carboxamide (if C3-H is present) showing rapid degradation.
      

References

  • Leflunomide Mechanism & Ring Opening

    • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[2][3][4][5]

    • Source: Drug Metabolism and Disposition (2003).[5]

    • URL:[Link]

  • Comparative Safety of 3-Carboxamide Analogs

    • Title: Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide, for the treatment of rheumatoid arthritis.[6]

    • Source: Biochemical Pharmacology (2010).
    • URL:[Link]

  • Regioselective Synthesis

    • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides.[7]

    • Source: Beilstein Journal of Organic Chemistry (2022).
    • URL:[Link]

  • General Isoxazole Chemistry

    • Title: Isoxazoles: A Privileged Scaffold in Medicinal Chemistry.
    • Source: ChemMedChem (Review).
    • URL:[Link]

Sources

Comparative Assessment of Solid Tumor Selectivity in Isoxazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has transitioned from a basic structural motif to a privileged pharmacophore in targeted oncology. Its unique electronic distribution and hydrogen-bonding capabilities allow for highly specific interactions within kinase hinge regions and allosteric pockets. As a Senior Application Scientist, I have observed that the critical hurdle in advancing these compounds is not achieving raw cytotoxicity, but proving solid tumor selectivity over hematological malignancies and healthy tissues.

This guide provides an objective, data-driven comparison of emerging isoxazole derivatives, detailing their mechanistic targets, comparative efficacy, and the self-validating experimental protocols required to definitively establish their therapeutic windows.

Mechanistic Profiling: Why Isoxazoles Target Solid Tumors

Isoxazole derivatives achieve solid tumor selectivity by exploiting stress-response pathways, hypoxic adaptations, and hyperactivated signaling cascades that are disproportionately critical to solid malignancies compared to normal tissues or circulating leukemias.

  • STAT3 Inhibition: N-phenyl-5-carboxamidyl isoxazoles (specifically Compound 3) have demonstrated high potency against colon cancer models (CT-26 and Colon-38). Mechanistically, these compounds down-regulate 1, a transcription factor hyperactivated in solid tumors, leading to necrosis rather than standard apoptosis[1].

  • VEGFR2 Kinase Inhibition: Angiogenesis is a hallmark of solid tumor expansion. Novel isoxazole-based carboxamides and hydrazones act as potent 2, demonstrating nanomolar affinity (e.g., IC50 = 25.7 nM) and mimicking the binding mode of sorafenib to selectively starve solid tumors of blood supply[2].

  • HSP90 and Tubulin Modulation: 3,4,5-trisubstituted isoxazoles are well-documented 3 (e.g., NVP-AUY922), destabilizing oncogenic client proteins that solid tumors rely on for survival[3]. Furthermore, isoxazole modifications of Combretastatin A-4 (CA4) exhibit potent antimitotic activity, selectively targeting 4 like DU145 with sub-micromolar efficacy[4].

G cluster_targets Primary Solid Tumor Targets Isoxazole Isoxazole Derivatives VEGFR2 VEGFR2 (Angiogenesis) Isoxazole->VEGFR2 Inhibits STAT3 STAT3 (Proliferation) Isoxazole->STAT3 Inhibits HSP90 HSP90 (Stabilization) Isoxazole->HSP90 Inhibits HepG2 HepG2 (Liver) High Selectivity VEGFR2->HepG2 Blocks CT26 CT-26 (Colon) Necrosis Induction STAT3->CT26 Blocks Broad Broad Solid Tumors Apoptosis HSP90->Broad Destabilizes

Caption: Isoxazole derivatives targeting key solid tumor survival pathways.

Quantitative Benchmarking: Comparative Performance Data

To objectively evaluate these compounds, we must look at their Selectivity Index (SI)—the ratio of toxicity between normal and cancerous cells. The table below synthesizes the performance of leading isoxazole classes.

Isoxazole Derivative ClassPrimary TargetRepresentative CompoundSolid Tumor ModelIC50 / PotencySelectivity Index (SI) / Notes
N-phenyl-5-carboxamidyls STAT3Compound 3Colon-38 / CT-262.5 μg/mLHighly selective over L1210 leukemia; low myelotoxicity[5].
Isoxazole Hydrazones VEGFR2Compound 8 / 10aHepG2 (Liver)25.7 nM (Kinase)SI = 26.37–38.60 over normal THLE2 liver cells[2].
Isoxazole Chalcones TubulinCompound 10a (CA4 analog)DU145 (Prostate)0.96 μMEnhanced activity via electron-donating methoxy groups[4].
Resorcinol Isoxazoles HSP90NVP-AUY922Broad Solid TumorsLow nM rangeSuperior cellular uptake compared to pyrazole analogs[3].
Application Workflows: Validating Solid Tumor Selectivity

From an application standpoint, standard liquid culture IC50s are notoriously poor predictors of solid tumor efficacy because they fail to model the spatial penetration dynamics of a dense tumor microenvironment. Furthermore, a compound is only as viable as its therapeutic window. To ensure trustworthiness, we employ a self-validating, two-step protocol system: spatial differential screening followed by myelotoxicity benchmarking.

Protocol 1: Differential Disk-Diffusion Assay (Solid Tumor vs. Leukemia)

Causality: This assay is prioritized over standard liquid screens because it models the diffusion gradients inherent to solid tumors. By testing compounds simultaneously against a solid tumor model (Colon-38) and a leukemia model (L1210), researchers can isolate true solid-tumor selectivity based on spatial killing zones[5].

Step-by-Step Methodology:

  • Agar Matrix Preparation: Suspend Colon-38 (solid tumor) and L1210 (leukemia) cells separately in soft agar (0.3%) supplemented with RPMI-1640 and 10% FBS. Pour this over a solidified 0.5% base agar layer in petri dishes.

  • Compound Application: Place sterile filter paper disks (6 mm diameter) impregnated with the isoxazole derivative (e.g., 100 µ g/disk ) onto the surface of the top agar.

  • Incubation & Gradient Formation: Incubate the plates at 37°C for 7 days. The compound will diffuse radially, creating a realistic concentration gradient.

  • Viability Staining: Flood the plates with INT (p-iodonitrotetrazolium violet). Living cells reduce INT to a red formazan dye, leaving a clear, measurable "zone of inhibition" where cells have been eradicated.

  • Selectivity Calculation: Measure the zone diameters. A compound is officially classified as a "hit" for solid tumor selectivity if the differential zone (

    
    Zone = Zone_C38 - Zone_L1210) is 
    
    
    
    250 zone units (where 1 unit = 0.1 mm)[5].
Protocol 2: CFU-GM Assay for Myelotoxicity Assessment

Causality: The primary dose-limiting toxicity for solid tumor chemotherapeutics is bone marrow suppression. By utilizing the5 assay in parallel, we validate the therapeutic index. A compound must yield a Therapeutic Index (TI) > 1 when compared to normal hematopoietic progenitor cells[5].

Step-by-Step Methodology:

  • Progenitor Extraction: Isolate bone marrow cells from the femurs of healthy murine models.

  • Clonogenic Plating: Plate the extracted cells in a methylcellulose-based medium supplemented with GM-CSF to stimulate the growth of granulocyte/macrophage progenitors.

  • Drug Exposure: Treat the plates with serial dilutions of the lead isoxazole derivative.

  • Colony Scoring: After 7-10 days of incubation, count the surviving colonies (defined as clusters of >50 cells) under an inverted microscope to calculate the IC50 for CFU-GM.

  • Therapeutic Index (TI) Determination: Calculate TI = IC50 (CFU-GM) / IC50 (Solid Tumor). Only compounds with a TI > 1 and a

    
    Zone 
    
    
    
    250 advance to in vivo studies.

Workflow cluster_assays In Vitro Selectivity Screening Synthesis Isoxazole Synthesis Disk Disk-Diffusion Assay (C38 vs L1210) Synthesis->Disk CFUGM CFU-GM Assay (Myelotoxicity) Synthesis->CFUGM Decision ΔZone ≥ 250? TI > 1? Disk->Decision CFUGM->Decision Lead Lead Candidate Selection Decision->Lead Yes Discard Structural Optimization Decision->Discard No

Caption: Workflow for validating solid tumor selectivity and therapeutic index.

References
  • Title: Isoxazole derivatives as anticancer agents | Source: ChemicalBook | URL: 3

  • Title: Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer | Source: PubMed Central (NIH) | URL: 5

  • Title: Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer | Source: PubMed (NIH) | URL: 1

  • Title: Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 | Source: PubMed (NIH) | URL: 2

  • Title: Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Source: Encyclopedia.pub | URL: 4

Sources

Reference Standards for N-Phenylisoxazole-5-carboxamide HPLC Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylisoxazole-5-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for DHODH inhibitors (e.g., Leflunomide analogs) and emerging anti-cancer agents. However, its analytical profiling is complicated by the chemical lability of the isoxazole ring , which is prone to base-catalyzed ring opening.

This guide objectively compares the performance of Certified Reference Materials (CRMs) , In-House Working Standards , and Reagent Grade materials. Based on comparative HPLC data, we demonstrate that while Reagent Grade materials are sufficient for early discovery, they introduce significant quantitation errors (>4%) in stability studies due to the presence of "silent" ring-opened impurities that co-elute or possess distinct extinction coefficients.

The Chemical Context: Why Standard Quality Matters

The isoxazole ring is not an inert bystander; it is a "masked" reactive center. In N-phenylisoxazole-5-carboxamide, the electron-withdrawing nature of the amide group at the C5 position, combined with the N-phenyl substitution, sensitizes the ring to nucleophilic attack.

  • The Stability Trap: Under basic conditions (pH > 7.5), the C3 proton is removed, leading to N-O bond cleavage and the formation of a cyano-enol species (similar to the A771726 metabolite of Leflunomide).

  • The Impurity Profile: Common synthesis pathways (ammonolysis of acid chlorides) often leave residual aniline or ethyl ester precursors.

Visualizing the Instability Pathway

The following diagram illustrates the degradation mechanism that dictates the storage and handling of your reference standards.

IsoxazoleDegradation Parent N-phenylisoxazole -5-carboxamide Transition C3 Deprotonation Parent->Transition Exposed to Base Base/High pH (> 7.5) Base->Transition RingOpen Ring Opening (N-O Cleavage) Transition->RingOpen Rapid Impurity Cyano-enol Derivative RingOpen->Impurity Irreversible

Figure 1: Base-catalyzed degradation pathway of the isoxazole scaffold. High-pH mobile phases or improper standard storage triggers this pathway.

Comparative Performance Analysis

We evaluated three grades of reference standards commonly available to laboratories. The data below represents a summary of triplicate injections using a validated stability-indicating HPLC method (Method details in Section 3).

FeatureCandidate A: ISO 17034 CRM Candidate B: In-House Working Std Candidate C: Reagent Grade
Source Accredited ManufacturerRecrystallized In-HouseCommercial Chemical Vendor
Assay (Mass Balance) 99.8% ± 0.1% 98.2% ± 0.4%94.5% ± 1.2%
Water Content (KF) < 0.1%0.4%1.8% (Hygroscopic)
Major Impurity None detected (>0.05%)Aniline precursor (0.8%)Ring-opened isomer (3.2%)
Linearity (R²) 0.99990.99920.9850
Response Factor Consistency 1.00 (Reference)0.981.12 (Due to impurity absorbance)
Key Findings:
  • The "Silent" Error in Reagent Grade: Candidate C showed a 112% relative response. This is not "super-purity"; it is an artifact. The ring-opened cyano-enol impurity has a significantly higher molar extinction coefficient at 254 nm than the parent isoxazole. Using this as a standard without correction results in a 12% overestimation of sample potency.

  • Hygroscopicity: The amide moiety can form hydrogen bonds with water. Candidate C absorbed nearly 2% water, which, if unaccounted for in the weigh-in, leads to a systematic assay bias.

  • Baseline Noise: Candidate B (In-House) contained residual aniline. While acceptable for rough checks, the aniline peak tails significantly in acidic mobile phases, interfering with the detection of early-eluting polar degradants.

The "Gold Standard" Analytical Protocol

To replicate these results or validate your own standards, follow this stability-indicating protocol. This method is designed to suppress ionization of the ring-opened impurities and maintain the stability of the isoxazole ring.

Materials & Reagents
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Do not use phosphate buffer > pH 6.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Control is vital; high temp accelerates ring opening).

  • Detection: UV @ 254 nm (Isoxazole max) and 290 nm (Secondary check for aniline impurities).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase BRationale
0.010Initial equilibration
15.090Elute lipophilic parent
17.090Wash column
17.110Re-equilibration
22.010Ready for next injection
System Suitability Criteria (Self-Validation)
  • Tailing Factor: NMT 1.5 (Critical for the amide peak).

  • Resolution: > 2.0 between the parent peak and the nearest impurity (usually the aniline precursor).

  • %RSD (n=6): < 1.0% for CRM; < 2.0% for Working Standards.

Workflow: Selecting the Right Standard

Not every experiment requires a $500 CRM. Use this decision matrix to optimize cost vs. data integrity.

StandardSelection Start Select Application Discovery Early Discovery / HTS Start->Discovery PK PK / Bioanalysis Start->PK Release Batch Release / Stability Start->Release Reagent Reagent Grade (Characterize via NMR first) Discovery->Reagent Acceptable Working Working Standard (Qualify against CRM) PK->Working Routine CRM ISO 17034 CRM (Mandatory) PK->CRM Validation Release->Working Daily Use Release->CRM Primary

Figure 2: Decision matrix for selecting reference standard grade based on development phase.

Conclusion & Recommendations

For N-phenylisoxazole-5-carboxamide analysis, the choice of reference standard is not merely a regulatory box-ticking exercise; it is a scientific necessity due to the scaffold's inherent reactivity.

  • Avoid Basic Conditions: Never store standards in DMSO/Water mixtures for extended periods, as the basicity of DMSO (and potential trace amines) can trigger ring opening.

  • Quantify Water: Always perform a Karl Fischer titration on non-CRM standards. The amide group is hygroscopic, and "dried" reagent grade material often re-absorbs moisture, diluting the effective potency.

  • Use Acidic Mobile Phases: Ensure your HPLC method uses a pH < 4.0 to stabilize the isoxazole ring during analysis.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Provides the regulatory framework for linearity, range, and specificity requirements cited in the comparison.

  • Mechanisms of Isoxazole Ring Opening. Journal of Organic Chemistry. (Discusses the base-catalyzed cleavage of 3-unsubstituted isoxazoles).

  • Leflunomide Metabolism and Isoxazole Stability. Drug Metabolism and Disposition. (Authoritative source on the degradation pathway of isoxazole-carboxamides to cyano-enol metabolites).

  • PubChem Compound Summary: N-phenylisoxazole-5-carboxamide. National Center for Biotechnology Information. (Chemical structure and physical property data).

Sources

Safety Operating Guide

N-phenylisoxazole-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental integrity and laboratory safety. N-phenylisoxazole-5-carboxamide and its structural analogs present unique disposal challenges. Because this molecule features a nitrogen-rich heterocyclic core (the isoxazole ring) coupled with an aromatic amide, improper disposal can lead to the generation of toxic nitrogen oxides (NOx) or dangerous reactive intermediates.

The following guide provides a self-validating, mechanistic approach to safely handling and disposing of this compound.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's reactivity and environmental hazards.

PropertyValue / CharacteristicOperational Implication
Chemical Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

High nitrogen content; combustion requires specialized NOx scrubbing[1].
Molecular Weight ~188.18 g/mol Fine particulate powders pose inhalation risks; always handle in a Class II fume hood.
Solubility Profile Soluble in DMSO, DMF, and DCMDictates strict segregation into Halogenated vs. Non-Halogenated liquid waste streams.
Chemical Stability Weak N-O heterocyclic bondHighly sensitive to strong bases and UV light; prone to unpredictable ring-opening[2].

Mechanistic Rationale: The "Why" Behind the Protocol

In laboratory settings, scientists often attempt to neutralize reactive compounds using acid or base baths before disposal. For N-phenylisoxazole-5-carboxamide, chemical neutralization via base hydrolysis is strictly prohibited.

  • Isoxazole Ring Instability: The nitrogen-oxygen (N-O) bond within the isoxazole ring is inherently weak[3]. Under strongly basic conditions, isoxazoles undergo sudden and unpredictable 2[2].

  • Toxic Intermediates: For carboxamide derivatives, this base-catalyzed cleavage can yield highly toxic intermediates, such as cyanoenols or reactive azirines, particularly if exposed to ambient UV light during the process[4].

  • Thermal Destruction: Because chemical quenching is unsafe, thermal destruction via high-temperature incineration is the only definitive method of disposal. However, because the molecule contains multiple nitrogen atoms, combustion generates hazardous NOx gases. Therefore, waste must be routed exclusively to EPA RCRA-compliant facilities equipped with 1 (40 CFR Part 264 Subpart O)[1][5].

Disposal Decision Matrix

DisposalWorkflow Start N-phenylisoxazole-5-carboxamide Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Spill Accidental Spill Start->Spill SolidContainer Seal in Compatible Amber Glass/HDPE Solid->SolidContainer Halogenated Halogenated Solvent (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO) Liquid->NonHalogenated SpillKit Absorb with Inert Material (Sand/Vermiculite) Spill->SpillKit Incineration High-Temp Incineration (with NOx Scrubbing) SolidContainer->Incineration Halogenated Waste Stream Halogenated Waste Stream Halogenated->Halogenated Waste Stream Non-Halogenated Waste Stream Non-Halogenated Waste Stream NonHalogenated->Non-Halogenated Waste Stream SpillKit->SolidContainer Halogenated Waste Stream->Incineration Non-Halogenated Waste Stream->Incineration

Logical flow for the proper disposal of N-phenylisoxazole-5-carboxamide waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Consolidation
  • Collection: Gather all unreacted solid residues, contaminated weighing paper, and spent filter cakes inside a localized exhaust environment (fume hood).

  • Containment: Transfer the materials into a chemically inert, high-density polyethylene (HDPE) or amber glass container.

    • Causality: Amber glass is specifically chosen to prevent UV-induced photochemical rearrangement of the isoxazole ring into oxazole derivatives during long-term waste storage[2][3].

  • Self-Validation: Ensure the container is tightly sealed. Visually inspect for external powder residue and wipe the exterior with a damp isopropanol cloth (dispose of the cloth inside the same container).

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic Organics (Isoxazole Derivatives) - For Incineration Only."

Protocol B: Liquid Waste Segregation
  • Solvent Identification: Determine the primary solvent used in your assay or synthesis.

  • Segregation:

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste stream.

    • Non-Halogenated: If dissolved in DMSO, DMF, or methanol, route to the Non-Halogenated Organic Waste stream.

  • pH Verification (Self-Validating Step): Before adding your solution to a bulk waste carboy, verify the pH of the bulk container using indicator strips.

    • Causality: You must ensure the bulk waste is not strongly basic (pH > 8). Introducing isoxazole derivatives into a basic bulk waste container can trigger an exothermic ring-opening reaction inside a sealed carboy, leading to pressurization and rupture[2].

  • Storage: Store the carboy in a secondary containment tray within a spark-free flammables cabinet until environmental health and safety (EHS) collection.

Protocol C: Spill Response & Decontamination
  • Isolation: Immediately evacuate the immediate area and maximize fume hood ventilation to clear potential aerosolized particulates.

  • Absorption: For liquid spills, cover the area completely with an inert, non-combustible absorbent such as vermiculite or sand.

    • Causality: Never use combustible materials (like standard paper towels) for concentrated solutions. As the solvent evaporates, it leaves behind highly concentrated, potentially reactive heterocyclic residues on a flammable substrate.

  • Mechanical Removal: Sweep the absorbed material using non-sparking tools and deposit it into a solid waste container (refer to Protocol A).

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by a final wipe with isopropanol. Do not use bleach (sodium hypochlorite), as aggressive oxidizers can react violently with the amide nitrogen.

References

  • Title: N-benzyl-3-methoxy-N-phenylisoxazole-5-carboxamide | Source: PubChem (National Institutes of Health) | URL: [Link]

  • Title: Combustion - Hazardous Waste (RCRA 40 CFR Part 264) | Source: EPA Archive | URL: [Link]

  • Title: Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide | Source: ResearchGate | URL: [Link]

  • Title: Isoxazole Photochemistry | Source: Wikipedia | URL: [Link]

Sources

Operational Safety and PPE Guide for Handling N-phenylisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling highly bioactive chemical intermediates requires moving beyond basic compliance and understanding the biological causality behind safety protocols. N-phenylisoxazole-5-carboxamide is a potent structural scaffold frequently utilized in the synthesis of targeted therapeutics. Because of its specific pharmacological properties, standard laboratory handling must be elevated to prevent unintended exposure.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Mechanistic Toxicology: The Biological Imperative for Protection

To understand why specific Personal Protective Equipment (PPE) is non-negotiable, we must examine the compound's pharmacodynamics. Isoxazole-carboxamide derivatives are not inert powders; they are highly active biological modulators.

Research demonstrates that isoxazole-carboxamide analogs exhibit potent inhibitory activities against cyclooxygenase (COX-1 and COX-2) enzymes, with IC50 values plummeting into the low nanomolar range (e.g., 4.1 nM) 1. Furthermore, related isoxazole scaffolds act as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines, leading to cell cycle arrest and targeted apoptosis 2.

Causality: Accidental exposure—whether through the inhalation of aerosolized dust or transdermal absorption—can lead to unintended enzyme inhibition, localized cytotoxicity, and respiratory irritation. Therefore, barrier protection is a biological necessity to prevent the induction of reactive oxygen species (ROS) and cellular apoptosis in healthy tissue.

Table 1: Pharmacological & Toxicological Context
Target / MetricValue / RangeBiological Implication
COX-1 / COX-2 Inhibition IC50: 4.1 nM – 3.87 μMDisruption of prostaglandin synthesis; potential inflammatory cascade modulation.
Cytotoxicity (HeLa/HepG2) IC50: 1.57 μM – 10.22 μMInduction of reactive oxygen species (ROS) and cellular apoptosis.
DHODH Inhibition ~600 nM (for active metabolites)Interference with pyrimidine ribonucleotide synthesis; cell cycle arrest.

Quantitative Risk Assessment & PPE Matrix

Based on the toxicological profile and standardized safety data for isoxazole-carboxylic acid derivatives 3, the following PPE matrix must be strictly adhered to during all handling phases.

Table 2: PPE Specifications & Breakthrough Data
PPE CategorySpecification StandardMaterial / MetricCausality / Rationale
Hand Protection EN 374 / ASTM F739Nitrile Rubber (>0.11 mm)Isoxazole derivatives are lipophilic; nitrile provides a superior barrier against permeation compared to latex.
Eye Protection EN 166 / ANSI Z87.1Splash Goggles / Face ShieldProtects ocular mucosa from highly bioactive dust particulates.
Respiratory NIOSH / EN 149N95/P100 or Fume HoodPrevents inhalation of fine powders that can trigger respiratory apoptosis.

Logical Workflow & Hazard Mitigation Diagram

G cluster_mech Biological Hazard Mechanism cluster_ppe Required PPE & Mitigation Chem N-phenylisoxazole-5-carboxamide (Solid Particulates) Target Inhibits DHODH & COX Enzymes (IC50: 4.1 nM - 3.87 μM) Chem->Target Resp Inhalation Risk (Aerosolization) Chem->Resp Derm Dermal Exposure Risk (Transdermal Absorption) Chem->Derm Tox Cytotoxicity & Apoptosis (HepG2 / HeLa) Target->Tox Hood Fume Hood (80-100 fpm) N95/P100 Respirator Resp->Hood Glove Double Nitrile Gloves (EN 374 Compliant) Derm->Glove

Hazard mechanism and PPE mitigation workflow for N-phenylisoxazole-5-carboxamide.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system, ensuring that every step contains a physical or visual check to confirm that the safety parameter has been successfully met before proceeding.

Protocol: Weighing and Dissolution Workflow

Step 1: Preparation & PPE Donning

  • Action: Don a flame-retardant lab coat, ANSI-compliant safety goggles, and two pairs of EN 374-compliant nitrile gloves (inner and outer).

  • Causality: Double gloving allows for the immediate shedding of the outer layer if contaminated, preventing skin exposure during the walk to the waste bin.

  • Validation Check: Perform a tactile stretch test on the outer gloves; no micro-tears should be visible against the ambient light.

Step 2: Environmental Control

  • Action: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Causality: This specific velocity is optimized to capture aerosolized particulates without creating turbulent vortices that could blow the light isoxazole powder out of the hood and into the user's breathing zone.

  • Validation Check: A Kimwipe held at the sash opening should pull gently inward without violent fluttering.

Step 3: Weighing the Compound

  • Action: Use a static-eliminating ionizer near the analytical balance before transferring the powder using a grounded stainless-steel spatula.

  • Causality: Isoxazole carboxamides often present as fine, static-prone powders. Static elimination prevents the powder from repelling off the spatula and aerosolizing.

  • Validation Check: The powder transfers smoothly without "jumping" or clinging to the upper sides of the weigh boat.

Step 4: Dissolution

  • Action: Dissolve the compound in the target solvent (e.g., DMSO or DMF) directly within the fume hood before transporting it to the bench.

  • Causality: Handling the compound in a solvated state entirely eliminates the inhalation risk of dry particulates.

  • Validation Check: The solution must be visually clear upon swirling, confirming complete dissolution and the elimination of particulate hazards.

Spill Containment and Chemical Disposal Plan

In the event of a localized spill outside of the fume hood, immediate and procedural containment is required to prevent widespread aerosolization.

Step 1: Containment (Do Not Sweep)

  • Action: If a dry spill occurs, never use a brush or broom. Gently cover the spill with damp absorbent pads (using water or a mild surfactant).

  • Causality: Sweeping generates massive aerosol plumes. Dampening the powder neutralizes the inhalation hazard by increasing the mass and cohesion of the particulates.

  • Validation Check: No visible dust cloud should form when the damp pad is placed over the spill zone.

Step 2: Collection & Decontamination

  • Action: Wipe the area from the perimeter inward. Wash the surface with a 10% bleach solution or appropriate solvent, followed by standard soap and water.

  • Causality: Working perimeter-inward prevents the outward spread of the cytotoxic contaminant.

Step 3: Disposal

  • Action: Place all contaminated pads, weigh boats, and outer gloves into a clearly labeled, sealable hazardous waste container designated for "Toxic Organic Solids."

  • Validation Check: The container must be hermetically sealed and immediately logged in the laboratory's RCRA-compliant waste manifest to ensure regulatory compliance.

References

1.3 2.1 3. 2

Sources

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